molecular formula C5H5ClN2S B1632470 4-Chloro-6-methylthiopyrimidine CAS No. 89283-48-7

4-Chloro-6-methylthiopyrimidine

Cat. No.: B1632470
CAS No.: 89283-48-7
M. Wt: 160.63 g/mol
InChI Key: BMQSAIGMUNXTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methylthiopyrimidine ( 89283-48-7) is a chemical compound with the molecular formula C5H5ClN2S and a molecular weight of 160.63 g/mol . This solid substance has a melting point of 50-51°C and is characterized as harmful if swallowed and as a potential skin sensitizer, requiring appropriate personal protective equipment during handling . As a multifunctionalized pyrimidine, it serves as a versatile synthetic intermediate and scaffold in organic chemistry and drug discovery research . Pyrimidine derivatives are of significant scientific interest due to their wide range of biological activities and their presence in nucleic acids and many pharmaceuticals . Researchers value this compound for its potential in constructing more complex molecules. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQSAIGMUNXTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618311
Record name 4-Chloro-6-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89283-48-7
Record name 4-Chloro-6-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine from Thiobarbituric Acid: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth exploration of a strategic synthetic pathway for 4-Chloro-6-methyl-2-(methylthio)pyrimidine, a heterocyclic scaffold of significant interest in pharmaceutical and agrochemical research.[1] Recognizing the versatility of the pyrimidine core, this document moves beyond a simple recitation of steps to elucidate the causal chemical principles governing each transformation, from the readily available starting material, thiobarbituric acid, to the highly functionalized target molecule. The synthesis is presented as a validated multi-step process, beginning with the formation of a key versatile intermediate, 4,6-dichloro-2-(methylthio)pyrimidine. Each stage is detailed with field-proven insights into reaction mechanisms, choice of reagents, and process optimization. This guide is designed for researchers, chemists, and drug development professionals, providing the authoritative grounding and practical protocols necessary to successfully implement and adapt this synthesis for advanced discovery programs.

Introduction: The Pyrimidine Core as a Privileged Scaffold

Significance in Modern Chemistry

The pyrimidine ring system is a cornerstone of medicinal and agricultural chemistry. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological relevance is profound.[2] This inherent bio-compatibility has made pyrimidine derivatives a fertile ground for the development of a vast array of therapeutic agents and crop protection agents, including anti-inflammatory, anti-microbial, anti-HIV, and anti-tumour drugs.[2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of molecular properties, making it a "privileged scaffold" in drug discovery.

The Target Molecule: 4-Chloro-6-methyl-2-(methylthio)pyrimidine

4-Chloro-6-methyl-2-(methylthio)pyrimidine is a multifunctionalized building block designed for further chemical elaboration.[1][3] Its unique arrangement of substituents—a nucleophilic displacement-ready chlorine atom, a stabilizing methyl group, and a modifiable methylthio group—offers multiple handles for synthetic diversification. This makes it an invaluable intermediate for constructing libraries of novel compounds with potential biological activity.[1]

Synthetic Strategy: A Three-Stage Pathway

The synthesis from thiobarbituric acid is not a direct conversion but a strategic sequence of reactions designed to build complexity and install the required functional groups in a controlled manner. The pathway hinges on the initial creation of a highly reactive and versatile intermediate, 4,6-dichloro-2-(methylthio)pyrimidine, which is then selectively functionalized to yield the final product.

The core workflow is as follows:

  • S-Methylation: Introduction of a methylthio group by direct methylation of the thio-functional group on the starting material.

  • Chlorination: Conversion of the dihydroxy groups of the pyrimidine ring into highly reactive chloro groups.

  • Selective Monosubstitution: Targeted replacement of one chloro group with a methyl group, leveraging the electronic properties of the intermediate.

Pathway Execution: Synthesis of the Key Dichloro-Intermediate

The initial two steps focus on converting the widely available and cost-effective thiobarbituric acid into 4,6-dichloro-2-(methylthio)pyrimidine.[4] This intermediate is a known precursor for a variety of pyrimidine derivatives.[2][4][5]

Step 1: S-Methylation of Thiobarbituric Acid

Causality & Rationale: Thiobarbituric acid exists in tautomeric forms, primarily a keto-enol equilibrium. The initial step is a nucleophilic attack from the sulfur atom onto an electrophilic methyl source. S-methylation is favored over N-methylation in a basic medium. The choice of dimethyl sulfate (DMS) provides a potent and efficient electrophilic methyl group for this transformation.[5] This reaction selectively installs the methylthio group at the C2 position, which is critical for the final structure.

Experimental Protocol: Synthesis of 2-(Methylthio)-4,6-pyrimidinediol

  • Prepare a solution of thiobarbituric acid in a suitable basic medium (e.g., aqueous sodium hydroxide).

  • Cool the solution in an ice bath to control the exothermic reaction.

  • Slowly add dimethyl sulfate (DMS) dropwise to the stirred solution. Maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir for several hours, gradually warming to room temperature to ensure the reaction goes to completion.

  • Acidify the reaction mixture with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Isolate the solid product, 2-(methylthio)-4,6-pyrimidinediol, by filtration, wash with cold water, and dry under vacuum.

Step 2: Chlorination of 2-(Methylthio)-4,6-pyrimidinediol

Causality & Rationale: With the methylthio group in place, the next crucial transformation is the conversion of the two hydroxyl groups at the C4 and C6 positions into chlorides. This is a dehydration and substitution reaction that dramatically increases the reactivity of the pyrimidine ring for subsequent nucleophilic substitutions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation on heterocyclic systems.[6] The reaction is often facilitated by the addition of a tertiary amine base, such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger.[6] The base activates the hydroxyl groups, making them better leaving groups for substitution by chloride from POCl₃.

Experimental Protocol: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine

  • In a flask equipped with a reflux condenser and under an inert atmosphere, combine 2-(methylthio)-4,6-pyrimidinediol with an excess of phosphorus oxychloride (POCl₃).

  • Slowly add N,N-dimethylaniline to the mixture while stirring.

  • Heat the reaction mixture to reflux (typically around 100-110°C) and maintain for several hours until TLC analysis indicates complete consumption of the starting material.[7]

  • Carefully cool the reaction mixture and pour it onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the resulting 4,6-dichloro-2-(methylthio)pyrimidine, typically by recrystallization or column chromatography.

Final Stage: Targeted Synthesis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine

Principles of Selective Reactivity

The 4,6-dichloro-2-(methylthio)pyrimidine intermediate possesses two electrophilic sites at C4 and C6. While chemically similar, their reactivity can be modulated to favor monosubstitution. Reactions with nucleophiles can often be controlled to replace just one chlorine atom, yielding an asymmetrical product. This principle is demonstrated in the reaction with sodium ethoxide, which selectively produces 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in high yield under mild conditions.[2][8] A similar strategic approach can be applied to introduce a methyl group.

Step 3: Selective C-Methylation

Causality & Rationale: The final step involves a selective nucleophilic substitution of one chlorine atom with a methyl group. This is typically achieved using an organometallic reagent that can deliver a nucleophilic methyl anion or its equivalent. A Suzuki or Stille coupling reaction is a modern and effective method for this type of C-C bond formation on a heterocyclic ring. This would involve reacting the dichloro-intermediate with a methyl-boronic acid derivative (for Suzuki) or a methyl-stannane (for Stille) in the presence of a palladium catalyst. By controlling the stoichiometry (using approximately one equivalent of the methylating agent), one can favor monosubstitution over disubstitution.

Proposed Experimental Protocol: Palladium-Catalyzed Cross-Coupling

  • To a solution of 4,6-dichloro-2-(methylthio)pyrimidine in a suitable solvent (e.g., dioxane or toluene), add methylboronic acid (or a suitable equivalent).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable base (e.g., Na₂CO₃ or K₂CO₃).

  • Degas the mixture and heat under an inert atmosphere until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the final product, 4-Chloro-6-methyl-2-(methylthio)pyrimidine, using column chromatography to separate it from any remaining starting material and disubstituted by-product.

Data & Workflow Visualization

Summary of Reaction Parameters
StepReaction TypeStarting MaterialKey ReagentsTypical Temp.Typical YieldReference
1S-MethylationThiobarbituric AcidDimethyl Sulfate, NaOH0-25°CHigh[5]
2Chlorination2-(Methylthio)-4,6-pyrimidinediolPOCl₃, N,N-Dimethylaniline100-110°C92% (Overall)[4]
3C-Methylation4,6-Dichloro-2-(methylthio)pyrimidineMethylboronic Acid, Pd Catalyst, Base80-100°CVariable(Proposed)

Visualized Synthetic Workflow

Synthesis_Workflow Start Thiobarbituric Acid Reagent1 Dimethyl Sulfate NaOH Intermediate1 2-(Methylthio)-4,6-pyrimidinediol Start->Intermediate1 Reagent1->Intermediate1 Reagent2 POCl₃ N,N-Dimethylaniline Intermediate2 4,6-Dichloro-2-(methylthio)pyrimidine (Key Intermediate) Intermediate1->Intermediate2 Reagent2->Intermediate2 Reagent3 Methylboronic Acid Pd Catalyst, Base Product 4-Chloro-6-methyl-2-(methylthio)pyrimidine Intermediate2->Product Reagent3->Product

Caption: Overall workflow for the synthesis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine.

Conclusion

The synthesis of 4-Chloro-6-methyl-2-(methylthio)pyrimidine from thiobarbituric acid is a robust and logical multi-step process that provides access to a highly valuable and versatile chemical scaffold. By first creating the key 4,6-dichloro-2-(methylthio)pyrimidine intermediate, a platform is established for a wide range of subsequent functionalization reactions. The principles of selective nucleophilic substitution and modern cross-coupling chemistry are paramount in achieving the final targeted monosubstitution. The protocols and rationales detailed in this guide provide the necessary framework for researchers to not only replicate this synthesis but also to adapt it for the creation of novel pyrimidine libraries, accelerating innovation in drug discovery and materials science.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Chloro-6-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-6-methylthiopyrimidine is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its unique electronic properties, stemming from the interplay between the electron-withdrawing pyrimidine ring, the reactive chloro substituent, and the modifiable methylthio group, render it a highly valuable scaffold for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the rich reactivity of this compound. We will delve into its participation in cornerstone reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, providing both mechanistic insights and practical, field-proven experimental protocols.

Introduction: The Strategic Value of a Multifunctional Scaffold

The pyrimidine core is a ubiquitous motif in nature, forming the basis of nucleobases like cytosine, thymine, and uracil, and is a privileged scaffold in numerous pharmaceuticals, including anticancer and antimicrobial agents[1][2]. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's biological activity. This compound (or its isomer 4-chloro-2-methylthiopyrimidine) emerges as a particularly useful intermediate due to its distinct points of reactivity.

The molecule possesses three key sites for chemical modification:

  • The C4-Chloro Group: An excellent leaving group, highly susceptible to nucleophilic aromatic substitution (SNAr).

  • The Methylthio Group: This group can be oxidized to the corresponding sulfoxide or sulfone, the latter of which can also act as a leaving group, offering a secondary pathway for substitution.

  • The Pyrimidine Ring: The C5 position can be functionalized, and the ring itself can participate in various cycloaddition and condensation reactions.

This multifunctionality allows for sequential and regioselective reactions, making it an ideal starting material for constructing libraries of compounds for drug discovery and for the synthesis of complex target molecules.[3][4] Its derivatives are key intermediates in the development of herbicides, fungicides, and pharmaceuticals, including kinase inhibitors and anti-cancer agents.[3][4][5]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical properties is fundamental to its application in synthesis.

PropertyValueReference
Molecular Formula C₆H₇ClN₂S[3][6][7]
Molecular Weight 174.65 g/mol [3][6]
Appearance White to off-white crystalline solid/powder[3][6]
Melting Point 38 - 42 °C[3]
Boiling Point 147 °C / 32 mmHg[3]
CAS Number 17119-73-2[3]
  • ¹H NMR: Protons on the pyrimidine ring typically appear in the aromatic region (δ 6.0-9.0 ppm). The methylthio protons would present as a singlet around δ 2.5 ppm.

  • ¹³C NMR: The carbon atoms of the pyrimidine ring would have characteristic shifts, with those bonded to heteroatoms (N, Cl, S) being significantly affected.

  • IR Spectroscopy: Expect characteristic peaks for C=N, C=C aromatic stretching, and C-H stretching.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 174, with a characteristic M+2 peak at m/z 176 (approx. 1/3 the intensity) due to the ³⁷Cl isotope.

Synthesis of the Scaffold

The precursor for many functionalized pyrimidines, 4,6-dichloro-2-(methylthio)pyrimidine, is commonly synthesized from the readily available and inexpensive thiobarbituric acid.[2] This provides a cost-effective and scalable route to the dichlorinated intermediate, which can then be selectively modified.

Synthesis_Workflow Thiobarbituric_Acid Thiobarbituric Acid Step1 POCl₃ / PCl₅ Thiobarbituric_Acid->Step1 Dichloro_Intermediate 4,6-Dichloro-2- (methylthio)pyrimidine Step1->Dichloro_Intermediate Step2 Selective Reaction (e.g., controlled methylation, reduction) Dichloro_Intermediate->Step2 Target_Molecule 4-Chloro-6-methyl- 2-(methylthio)pyrimidine Step2->Target_Molecule

Caption: General synthetic pathway to substituted chloromethylthiopyrimidines.

Chemical Reactivity: A Hub for Molecular Diversification

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further enhanced by the inductive effect of the chlorine atom. This makes the C4 position highly susceptible to attack by nucleophiles.

Reactivity_Map main This compound C4-Cl S-Me Ring sub Nucleophilic Substitution (SNAr) main:c4->sub amines (R₂NH) alkoxides (RO⁻) thiols (RS⁻) coupling Pd-Catalyzed Cross-Coupling main:c4->coupling Suzuki (ArB(OH)₂) Buchwald-Hartwig (R₂NH) oxidation Oxidation main:s_me->oxidation m-CPBA, etc.

Caption: Key reactive sites and transformations of this compound.

Nucleophilic Aromatic Substitution (SNAr)

This is the most fundamental reaction of this scaffold. The chlorine at the C4 position is readily displaced by a wide range of nucleophiles. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step.

Causality: The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, stabilizes the negative charge of the Meisenheimer intermediate, thus facilitating the SNAr reaction. This reactivity is more pronounced than in simple chlorobenzene.

  • Amination: Reaction with primary or secondary amines yields 4-aminopyrimidine derivatives. These reactions are often carried out in a polar solvent like ethanol or DMF, sometimes with the addition of a non-nucleophilic base to scavenge the HCl byproduct.

  • Alkoxylation/Aryloxylation: Alkoxides (e.g., sodium ethoxide) or phenoxides readily displace the chloride to form ethers.[1][9] Studies have shown that reacting 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature leads to exclusive and high-yield mono-substitution at the C4 position.[1][8][10]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds, and this compound is an excellent substrate for these transformations.[1]

The Suzuki coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound.[11][12] This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the C4 position.

Expert Insight: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.[12][13] For electron-deficient heterocycles like pyrimidines, phosphine ligands such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, and a base like K₂CO₃ or Cs₂CO₃, often give excellent results.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Complex Ar-Pd(II)L₂(Cl) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Intermediate Ar-Pd(II)L₂(R) Transmetal->PdII_Intermediate Boronate R-B(OR)₂ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For forming C-N bonds, the Buchwald-Hartwig amination is often superior to classical SNAr, especially for less nucleophilic amines or sterically hindered substrates.[14][15] It offers a broader substrate scope and generally proceeds under milder conditions.[14]

Expert Insight: The success of this reaction is highly dependent on the choice of ligand.[15] Sterically bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are essential.[15][16] They facilitate the rate-limiting reductive elimination step and prevent catalyst decomposition. A strong, non-nucleophilic base like NaOt-Bu or LHMDS is required to deprotonate the amine.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Complex Ar-Pd(II)L(Cl) OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation PdII_Complex->Amine_Coord Amido_Complex Ar-Pd(II)L(NR₂) Amine_Coord->Amido_Complex Amine R₂NH Amine->Amine_Coord Base Base (e.g., NaOtBu) Base->Amine_Coord RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Oxidation of the Methylthio Group

The sulfur atom of the methylthio group can be selectively oxidized, typically using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA).[2] Oxidation to the sulfone (-SO₂Me) transforms the group into an excellent nucleofuge, often more reactive than chloride.[2] This two-step sequence (oxidation followed by substitution) provides an alternative strategy for functionalizing the pyrimidine ring, allowing for the introduction of a second, different nucleophile at the C6 position after the C4-chloride has already been reacted.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear steps and rationale.

Protocol 5.1: Nucleophilic Substitution with an Amine

Objective: To synthesize a 4-amino-6-methylthiopyrimidine derivative.

Methodology:

  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Reagents: Add anhydrous ethanol (or DMF) to dissolve the starting material. Add the desired amine (1.1 - 1.5 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C). The causality for heating is to provide the necessary activation energy to overcome the barrier for the formation of the Meisenheimer complex.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃. The bicarbonate wash is critical to neutralize any remaining acid and the hydrochloride salt of the excess amine.

  • Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Protocol 5.2: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 4-aryl-6-methylthiopyrimidine derivative.

Experimental_Workflow cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Monitoring cluster_2 Workup & Purification a 1. Add 4-Cl-6-SMe-pyrimidine (1.0 eq), Arylboronic acid (1.2 eq), and Base (e.g., K₂CO₃, 2.0 eq) to a dry Schlenk flask. b 2. Add Pd catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). a->b c 3. Add degassed solvent (e.g., Toluene/EtOH/H₂O). b->c d 4. Heat mixture (e.g., 90 °C) with stirring. c->d e 5. Monitor by TLC or LC-MS. d->e f 6. Cool to RT, perform aqueous workup (e.g., EtOAc/Water extraction). e->f g 7. Dry organic layer (Na₂SO₄), filter, and concentrate. f->g h 8. Purify by column chromatography. g->h

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reactor Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). The inert atmosphere is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the appropriate ligand if necessary. Add a degassed solvent system, often a mixture like Toluene/Ethanol/Water.[13] Degassing (e.g., by sparging with argon for 10-15 minutes) is a self-validating step to ensure catalyst longevity.

  • Reaction: Heat the reaction mixture, typically to 80-110 °C, and stir vigorously for 2-24 hours.[11]

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water or brine. This removes the inorganic base and boronic acid byproducts.

  • Purification: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under vacuum. Purify the residue via flash chromatography to obtain the desired biaryl product.

References

Mechanism of action of 4-Chloro-6-methylthiopyrimidine derivatives in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-6-methylthiopyrimidine Derivatives in Biological Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: The Pyrimidine Scaffold as a Privileged Structure

The this compound core is a highly versatile heterocyclic compound that serves as a foundational building block in both pharmaceutical and agrochemical development.[1][2] Its significance lies not in its inherent biological activity, but in its exceptional utility as a chemical intermediate. The pyrimidine ring is a "privileged scaffold," a molecular framework that can be systematically modified to interact with a wide range of biological targets. Derivatives synthesized from this core have demonstrated a broad spectrum of activities, including anticancer, antiviral, antimicrobial, and herbicidal properties.[3][4][5]

The strategic placement of a chlorine atom and a methylthio group creates a reactive and adaptable scaffold.[5] The chlorine atom at the 4-position is particularly important, as it serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the precise and controlled introduction of diverse functional groups, enabling the generation of large compound libraries for screening and optimization in drug discovery programs.[6] This guide will elucidate the core mechanisms by which these derivatives exert their biological effects, focusing primarily on their well-documented role as kinase inhibitors.

Part 1: The Core Mechanism - Competitive ATP Inhibition in Kinases

The predominant mechanism of action for a significant class of this compound derivatives is the inhibition of protein kinases.[7] Kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer.

The pyrimidine core of these derivatives is designed to function as an ATP mimetic. It effectively occupies the ATP-binding pocket of the target kinase, acting as a competitive inhibitor. The nitrogen atoms within the pyrimidine ring form crucial hydrogen bonds with the "hinge region" of the kinase, an interaction that anchors the inhibitor in the active site and mimics the binding of the adenine ring of ATP.

The true power of this scaffold comes from the synthetic versatility afforded by the 4-chloro position. Through SNAr reactions, various amine-containing moieties can be attached. These appended groups extend from the core scaffold into more variable regions of the ATP-binding site, allowing for the fine-tuning of potency and, critically, selectivity for the target kinase over the hundreds of other kinases in the human kinome.

Caption: General mechanism of pyrimidine derivatives.

Part 2: A Case Study - Aurora Kinase Inhibition and MYC Degradation

A therapeutically significant application of this scaffold is in the development of Aurora kinase inhibitors for cancer therapy. Aurora kinases, particularly Aurora A and B, are key regulators of mitosis, and their overexpression is common in many human cancers. Aurora A has an additional, non-mitotic role: it phosphorylates and stabilizes the MYC family of oncoproteins (e.g., c-MYC, N-Myc), which are potent drivers of cell proliferation and are notoriously difficult to target directly.[8]

Derivatives of the 6-ethyl-2-phenylpyrimidine scaffold, a close relative of the title compound, have demonstrated potent inhibition of Aurora A.

The Signaling Pathway:

  • Binding: The pyrimidine inhibitor binds to the ATP-binding site of Aurora A kinase.

  • Inhibition: This binding event prevents Aurora A from phosphorylating MYC oncoprotein.

  • Destabilization: Unphosphorylated MYC is recognized by the cellular machinery responsible for protein degradation.

  • Degradation: MYC is ubiquitinated and subsequently degraded by the proteasome.

  • Therapeutic Effect: The reduction in MYC protein levels leads to decreased proliferation and apoptosis in MYC-driven cancer cells.[8]

This indirect approach of targeting a protein that stabilizes an "undruggable" oncoprotein is a powerful strategy in modern drug development.

G inhibitor Pyrimidine Derivative (e.g., Compound 25) aurora Aurora A Kinase inhibitor->aurora Inhibition p_myc Phosphorylated MYC (Stable) aurora->p_myc Phosphorylation myc MYC Oncoprotein (c-MYC, N-Myc) myc->p_myc proteasome Proteasome myc->proteasome Ubiquitination & Degradation proliferation Tumor Cell Proliferation p_myc->proliferation Promotes degradation Degraded Peptides proteasome->degradation cluster_synthesis Step 1: Chemical Synthesis cluster_biochem Step 2: Biochemical Assay cluster_cell Step 3: Cellular Assay synthesis SNA_r Reaction: 4-Cl-pyrimidine + Amine purification Purification & Characterization (NMR, MS) synthesis->purification kinase_assay In Vitro Kinase Assay (Recombinant Enzyme) purification->kinase_assay ic50 Determine IC50 Value kinase_assay->ic50 cell_treatment Treat Cancer Cells with Derivative ic50->cell_treatment western_blot Western Blot for p-MYC and Total MYC cell_treatment->western_blot phenotype Assess Cellular Phenotype (e.g., Proliferation, Apoptosis) cell_treatment->phenotype

References

A Technical Guide to the Biological Activity of Novel 4-Chloro-6-methylthiopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth exploration for researchers, scientists, and drug development professionals into the synthesis, mechanisms of action, and therapeutic potential of a versatile chemical scaffold.

Executive Summary

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1] This guide focuses on a specific, highly versatile subclass: 4-Chloro-6-methylthiopyrimidine and its analogs. The strategic placement of a reactive chloro group at the C4 position and a methylthio group at C6 provides a rich platform for synthetic modification, enabling the development of compounds with diverse and potent biological activities. This document synthesizes current knowledge on the synthesis, anticancer, and antimicrobial properties of these analogs, presenting detailed experimental protocols and exploring the critical structure-activity relationships that govern their efficacy.

The this compound Scaffold: A Privileged Structure in Drug Discovery

Pyrimidine derivatives are cornerstones of modern pharmacology, exhibiting a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The this compound core is of particular interest due to its inherent chemical functionalities, which serve as versatile handles for molecular elaboration.

  • C4-Chloro Group: This position is highly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various amine, alcohol, and other nucleophilic moieties. This reactivity is the primary route for generating diverse compound libraries for screening.[2]

  • C6-Methyl Group: While less reactive than the chloro group, this position offers a site for potential modification to modulate steric and electronic properties.

  • C2-Methylthio Group: The sulfur atom can be oxidized to sulfoxide or sulfone, which significantly alters the electronic character of the pyrimidine ring and can be used to fine-tune biological activity or be displaced by other nucleophiles.[4]

This combination of reactive sites allows chemists to systematically explore the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Pathways and Derivatization Strategies

The generation of novel analogs hinges on robust and flexible synthetic routes. The core scaffold is typically prepared from readily available starting materials, followed by targeted derivatization.

Synthesis of the Core Scaffold and Key Analogs

The synthesis often begins with thiobarbituric acid, which undergoes a series of transformations to yield 4,6-dichloro-2-(methylthio)pyrimidine.[4] From this key intermediate, selective substitution can be achieved. For instance, reaction with sodium ethoxide in ethanol can selectively displace one chlorine to yield analogs like 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[2][5] The workflow below illustrates a generalized pathway for creating a library of analogs.

G start Thiobarbituric Acid inter1 4,6-Dichloro-2- (methylthio)pyrimidine start->inter1 POCl3, PCl5 (Chlorination) core Target Scaffold: 4-Chloro-6-methyl- 2-(methylthio)pyrimidine inter1->core Grignard Reagent (e.g., CH3MgBr) sub_point core->sub_point class1 C4-Anilino Analogs (e.g., Kinase Inhibitors) sub_point->class1 Nucleophilic Substitution (e.g., R-NH2) class2 C4-Alkoxy/Aryloxy Analogs sub_point->class2 Nucleophilic Substitution (e.g., R-OH, NaH) class3 C6-Aryl/Heteroaryl Analogs sub_point->class3 Suzuki-Miyaura Coupling (Pd Catalyst, Boronic Acid)

Caption: Generalized synthetic workflow for producing this compound analogs.

The choice of synthetic route is dictated by the desired substitution pattern. For instance, Suzuki-Miyaura coupling is a powerful method for introducing aryl or heteroaryl groups, typically at the chloro-position, to explore structure-activity relationships in kinase inhibitors.[2]

Biological Activities and Therapeutic Potential

Analogs of the this compound scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity: Kinase Inhibition

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-anilino-pyrimidine scaffold is a well-established pharmacophore known to bind to the ATP-binding site of many kinases, acting as a competitive inhibitor.[6] Derivatives of this compound are actively being explored as inhibitors of kinases such as Aurora Kinase, which is involved in stabilizing oncogenic proteins like MYC.[7]

The general mechanism involves the displacement of the C4-chloro group with a substituted aniline. The pyrimidine core acts as a hinge-binder within the kinase's active site, while the substituted phenyl rings explore different pockets to achieve potency and selectivity.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., MYC, FOS, JUN) ERK->TF Prolif Cell Proliferation, Survival, Angiogenesis TF->Prolif Inhibitor 4-Anilino-pyrimidine Analog Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrimidine analog.[8]

Table 1: Representative In Vitro Anticancer Activity of Substituted Pyrimidine Analogs

Compound Class Cancer Cell Line Assay IC₅₀ (µM) Reference
4-Anilino-pyrimidine SCLC (High MYC) Proliferation < 0.2 [7]
4-Chloro-6-phenylpyrimidine MCF-7 (Breast) Cytotoxicity 18.9 [9]
4-Chloro-6-phenylpyrimidine K-562 (Leukemia) Cytotoxicity 19.8 [9]

| Pyrazolo[3,4-d]pyrimidine | MCF-7, K-562 | Cytotoxicity | 18.9 - 19.8 |[9] |

This protocol provides a framework for assessing a compound's ability to inhibit a specific protein kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series in assay buffer.

    • Prepare a solution of the target recombinant human kinase in kinase buffer.

    • Prepare a solution of the kinase substrate (a specific peptide) and ATP in the appropriate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO).

    • Add 20 µL of the kinase/substrate/ATP mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 25 µL of a detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP via a luciferase reaction.

    • Incubate for an additional 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression software.[6]

    • Self-Validation: Include a known potent inhibitor as a positive control and a no-enzyme well as a negative control to ensure assay validity.

Antimicrobial Activity: Targeting Bacterial Cell Division

The rise of multidrug-resistant bacteria necessitates the discovery of antibiotics with novel mechanisms of action.[10] Certain thiophenyl-pyrimidine derivatives have been shown to possess potent antibacterial activity, particularly against Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[10]

A promising mechanism of action is the inhibition of the FtsZ protein. FtsZ is a bacterial tubulin homolog that polymerizes to form the Z-ring, a critical structure for initiating cell division.[10] Inhibition of FtsZ polymerization prevents septum formation, leading to bacterial cell filamentation and eventual death.

G cluster_0 Normal Cell Division cluster_1 Inhibited Division FtsZ_mono FtsZ Monomers Z_ring Z-Ring Formation (Polymerization) FtsZ_mono->Z_ring Septum Septum Formation Z_ring->Septum Daughter Two Daughter Cells Septum->Daughter FtsZ_mono_i FtsZ Monomers Block Polymerization Blocked FtsZ_mono_i->Block Filament Cell Filamentation & Lysis Block->Filament Inhibitor Thio-pyrimidine Analog Inhibitor->Block Inhibition

Caption: Mechanism of antibacterial action via inhibition of FtsZ polymerization.[10]

Table 2: Representative In Vitro Antimicrobial Activity of Thio-pyrimidine Analogs

Compound Class Bacterial Strain Assay MIC (µg/mL) Reference
Thiophenyl-pyrimidine MRSA Broth Microdilution 24 - 48 [10]
Thiophenyl-pyrimidine VRE Broth Microdilution 24 - 48 [10]
4,6-diaryl-2-alkyl thiopyrimidine S. aureus Disk Diffusion - (Good Activity) [3]

| 4,6-diaryl-2-alkyl thiopyrimidine | E. coli | Disk Diffusion | - (Significant Activity) |[3] |

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB, typically from 128 µg/mL down to 0.25 µg/mL.

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection: it is the lowest concentration well with no visible turbidity (no bacterial growth).

    • Self-Validation:

      • Positive Control: A well containing bacteria and MHB but no compound (should show robust growth).

      • Negative Control: A well containing MHB only (should remain clear).

      • Standard Control: Include a known antibiotic (e.g., ciprofloxacin, vancomycin) to ensure the bacteria are susceptible and the assay is performing correctly.[11]

Future Perspectives and Conclusion

The this compound scaffold is a validated starting point for the development of potent biological agents. Future research should focus on:

  • Selectivity: For kinase inhibitors, optimizing substituents to achieve selectivity for the target kinase over off-target kinases is crucial to minimize side effects.

  • Pharmacokinetics: Modifications should be explored to improve solubility, metabolic stability, and oral bioavailability, transforming potent hits into viable drug candidates.

  • Broad-Spectrum Activity: For antimicrobial agents, further derivatization could broaden the spectrum of activity to include Gram-negative bacteria, a significant clinical challenge.[10]

References

The Versatile Scaffold: A Technical Guide to 4-Chloro-6-methylthiopyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems.[1] This inherent bio-relevance has made the pyrimidine scaffold a privileged starting point for the design of novel therapeutics. Synthetic pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, antimalarial, and antitumor properties.[1][2]

Within the diverse family of pyrimidine-based building blocks, 4-chloro-6-methylthiopyrimidine stands out as a particularly versatile and strategic scaffold. Its unique arrangement of functional groups—a reactive chlorine atom, a methyl group, and a methylthio moiety—provides a rich platform for chemical elaboration. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

A thorough understanding of the scaffold's properties is essential for its effective utilization in synthesis.

PropertyValueReference
CAS Number 17119-73-2[3]
Molecular Formula C₆H₇ClN₂S[3]
Molecular Weight 174.65 g/mol [3]
Appearance White to almost white powder/lump[3]
Melting Point 38 - 42 °C[3]
Boiling Point 147 °C / 32 mmHg[3]
Synthetic Pathway: From Thiobarbituric Acid Precursors

The synthesis of this compound is typically achieved through a multi-step process commencing from readily available starting materials like thiobarbituric acid. A common route involves the chlorination of a 4-hydroxy-2-methylthiopyrimidine precursor.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 6-methyl-4-hydroxy-2-methylthio-pyrimidine.

Materials:

  • 6-methyl-4-hydroxy-2-methylthio-pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (catalyst)

  • Hydrocarbon or ether solvent (e.g., toluene)

  • Ice

  • Saturated aqueous sodium bicarbonate

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 6-methyl-4-hydroxy-2-methylthio-pyrimidine and N,N-dimethylaniline in a suitable solvent, add phosphorus oxychloride.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it into crushed ice.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Chemical Reactivity: A Scaffold Primed for Diversification

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes the C4 position highly susceptible to nucleophilic aromatic substitution (SₙAr). Additionally, the chloro group provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SₙAr): Gateway to Functional Diversity

The chlorine atom at the C4 position is the primary site of reactivity towards nucleophiles. This reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized species whose formation is the rate-determining step. The electron-withdrawing nature of the pyrimidine nitrogens stabilizes this intermediate, facilitating the substitution.

Causality of Experimental Choices: The choice of solvent and base is critical in SₙAr reactions. Polar aprotic solvents like DMF or DMSO are often used to solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion. The choice of base depends on the pKa of the nucleophile; for weakly acidic nucleophiles like amines, a non-nucleophilic organic base such as triethylamine or diisopropylethylamine is often employed to quench the HCl generated during the reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize a 4-amino-6-methylthiopyrimidine derivative.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., pyrrolidine)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound in THF.

  • Add the desired amine and triethylamine to the solution.

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the 4-amino-substituted pyrimidine derivative.[2]

Suzuki-Miyaura Cross-Coupling: Building Molecular Complexity

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is extensively used in medicinal chemistry to construct biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 4-aryl-6-methylthiopyrimidine derivative.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent system (e.g., toluene/ethanol/water or dioxane/water)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, and partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[4]

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The this compound scaffold is a valuable starting point for the synthesis of a wide range of bioactive molecules. Its derivatives have found applications as anticancer agents, kinase inhibitors, and agrochemicals.[3][5][6]

Kinase Inhibitors: Targeting Oncogenic Signaling

Protein kinases are a major class of drug targets in oncology. Many kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, binding to the hinge region of the kinase active site. The pyrimidine scaffold is well-suited for this purpose. The this compound core allows for the strategic introduction of substituents that can interact with specific residues in the kinase active site, leading to potent and selective inhibition.

For instance, in the development of Aurora kinase inhibitors, a class of anticancer agents, the pyrimidine core is often functionalized at the C2 and C4 positions with amine-containing groups that form hydrogen bonds with the kinase hinge region.[7] The methyl group at the C6 position can provide favorable van der Waals interactions, while the methylthio group at the C2 position can be a site for further modification or can influence the electronic properties of the ring.

Kinase TargetScaffold TypeExample SubstitutionsReported IC₅₀Reference
Aurora A2,4-DiaminopyrimidineC4: 5-methyl-1H-pyrazol-3-ylamino, C2: substituted pyrrolidinylamino38.6 ± 7.0 nM[7]
Agrochemicals: Crop Protection and Food Security

Beyond pharmaceuticals, this compound and its derivatives are important intermediates in the agrochemical industry. They are used in the synthesis of fungicides and herbicides.[2][3] The ability to readily functionalize the pyrimidine ring allows for the fine-tuning of the molecule's properties to achieve high efficacy against pests and weeds while maintaining safety for crops and the environment.

Visualizing the Synthetic Strategy

The following diagrams illustrate the key synthetic transformations and the logical workflow for utilizing the this compound scaffold.

G start 4-Hydroxy-6-methyl- 2-methylthiopyrimidine scaffold 4-Chloro-6-methyl- thiopyrimidine start->scaffold Chlorination (e.g., POCl₃) snar_product 4-Substituted-6-methyl- thiopyrimidine (e.g., amino, alkoxy) scaffold->snar_product Nucleophilic Aromatic Substitution (SNAr) suzuki_product 4-Aryl-6-methyl- thiopyrimidine scaffold->suzuki_product Suzuki-Miyaura Cross-Coupling bioactive Bioactive Molecules (Kinase Inhibitors, etc.) snar_product->bioactive suzuki_product->bioactive

Caption: Synthetic pathways from a precursor to bioactive molecules.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0) Catalyst pd2_halide R-Pd(II)-Cl Complex pd0->pd2_halide Oxidative Addition (with this compound) pd2_aryl R-Pd(II)-Ar Complex pd2_halide->pd2_aryl Transmetalation (with Ar-B(OH)₂) pd2_aryl->pd0 Reductive Elimination (forms R-Ar product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Scaffold of Enduring Importance

This compound is a powerful and versatile scaffold that offers medicinal chemists a reliable and strategically functionalized starting point for the synthesis of novel bioactive compounds. Its predictable reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space and the optimization of structure-activity relationships. As the demand for targeted therapies continues to grow, the strategic application of well-designed scaffolds like this compound will remain a critical component of successful drug discovery and development programs.

References

Introduction: The Pyrimidine Scaffold and the Strategic Value of 4-Chloro-6-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 4-Chloro-6-methylthiopyrimidine in Enzyme Inhibition

This guide provides an in-depth exploration of this compound, not as a direct enzyme inhibitor, but as a foundational scaffold in the synthesis and discovery of novel enzyme inhibitors. For researchers, medicinal chemists, and drug development professionals, understanding the strategic utility of this versatile building block is paramount for creating diverse chemical libraries and identifying potent therapeutic candidates. We will delve into its chemical reactivity, its application in targeting key enzyme families, and the detailed experimental protocols required to validate the biological activity of its derivatives.

The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of essential biological molecules like the nucleobases thymine, cytosine, and uracil.[1] This inherent biological relevance has made the pyrimidine scaffold a cornerstone in the design of therapeutic agents that target a vast array of enzymes.[2][3] Within the expansive chemical space of pyrimidine-based starting materials, this compound stands out as a particularly valuable and versatile intermediate.[4]

While not typically a potent enzyme inhibitor in its own right, its true power lies in its chemical architecture. The molecule features two distinct, strategically positioned reactive sites—a chlorine atom and a methylthio group—that allow for controlled, sequential chemical modifications. This enables medicinal chemists to systematically build molecular complexity and generate libraries of novel compounds for screening against enzyme targets. This guide illuminates the role of this compound as a critical starting point for the development of potent and selective enzyme inhibitors.

Part 1: The Chemical Versatility of the this compound Scaffold

The utility of this compound stems from the differential reactivity of its functional groups. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the methylthio group at the 6-position can be oxidized to modulate the electronic and steric properties of the molecule.[5][6] This dual reactivity is the key to its role as a versatile scaffold.

Key Synthetic Transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by a wide range of nucleophiles, including amines, alcohols, and thiols. This is a primary method for introducing side chains that can interact with specific amino acid residues in an enzyme's active site.[6][7]

  • Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura coupling allow for the introduction of aryl or heteroaryl moieties at the 4-position.[6][8] This is a powerful strategy for extending the molecule into different binding pockets of a target enzyme or for improving pharmacokinetic properties.

  • Oxidation of the Methylthio Group: The sulfur atom can be oxidized to a sulfoxide or a sulfone. This transformation significantly alters the electronic properties of the pyrimidine ring, influencing its binding affinity and selectivity.[6][9]

The following diagram illustrates the principal synthetic pathways available from this scaffold.

G cluster_0 Core Scaffold cluster_1 Synthetic Transformations cluster_2 Derivative Classes Core This compound SNAr Nucleophilic Aromatic Substitution (SNA_r) Core->SNAr R-NH2 / R-OH Coupling Palladium-Catalyzed Cross-Coupling Core->Coupling Ar-B(OH)2 Pd Catalyst Oxidation Sulfur Oxidation Core->Oxidation Oxidizing Agent (e.g., m-CPBA) AmineDeriv 4-Amino/Alkoxy Derivatives SNAr->AmineDeriv ArylDeriv 4-Aryl Derivatives Coupling->ArylDeriv SulfoneDeriv 6-Methylsulfonyl Derivatives Oxidation->SulfoneDeriv

Caption: Key synthetic pathways from this compound.

Part 2: Application in the Development of Protein Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[10][11] The pyrimidine core is an excellent starting point for kinase inhibitor design because it can act as a hinge-binder, mimicking the adenine moiety of ATP and occupying the enzyme's active site.

Derivatives of this compound are used to build molecules that can selectively inhibit specific kinases. For example, similar scaffolds have been instrumental in developing inhibitors for targets like IRAK4 (Interleukin-1 receptor-associated kinase 4) and Cdc7 (Cell division cycle 7 kinase).[6] The synthetic handles on the core scaffold allow for the systematic exploration of the structure-activity relationship (SAR) to achieve high potency and selectivity.

G cluster_0 Kinase Active Site cluster_1 Pyrimidine Inhibitor hinge Hinge Region pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor Pyrimidine Core (from Scaffold) inhibitor->hinge H-Bonds r1 R1 Group (from Coupling) r1->pocket Hydrophobic Interactions r2 R2 Group (from SN_Ar) r2->gatekeeper Selectivity Interactions

Caption: Hypothetical binding mode of a pyrimidine-based kinase inhibitor.

Table 1: Representative Pyrimidine-Based Kinase Inhibitors Note: These are examples of pyrimidine derivatives; their synthesis may not directly start from this compound but illustrates the potential of the scaffold.

Compound ClassTarget KinaseIC₅₀ (µM)Reference
Aminopyrimidine DerivativeTRKA0.67[10]
Aminopyrimidine DerivativeCDK20.78[10]

Part 3: Targeting Other Key Enzyme Systems

The versatility of the this compound scaffold extends beyond kinases. Its derivatives have been explored as inhibitors for a range of other enzyme classes.

  • Dihydrofolate Reductase (DHFR): This enzyme is essential for nucleotide synthesis, making it a key target for antimicrobial and anticancer drugs.[8] Well-known DHFR inhibitors like trimethoprim and pyrimethamine feature a 2,4-diaminopyrimidine core, a structure readily accessible from chloropyrimidine precursors.[2]

  • Glutathione Reductase (GR): This enzyme is crucial for maintaining cellular redox balance. A recent study demonstrated that simple 4-amino-chloropyrimidine derivatives can act as effective inhibitors of GR, highlighting a potential therapeutic avenue for diseases involving oxidative stress.[12]

Table 2: Inhibition of Glutathione Reductase by Pyrimidine Derivatives

CompoundInhibition TypeKᵢ (µM)Reference
4-amino-6-chloropyrimidineNoncompetitive1.269 ± 0.45[12]
4-amino-2-chloropyrimidineNoncompetitive1.847 ± 0.62[12]
4-amino-2,6-dichloropyrimidineNoncompetitive0.979 ± 0.23[12]

Part 4: Experimental Protocols for Inhibitor Development and Validation

To translate the synthetic potential of this compound into tangible enzyme inhibitors, a rigorous and systematic experimental workflow is essential. This section provides validated, step-by-step protocols for the synthesis of derivatives and their subsequent biochemical characterization.

G Start 4-Chloro-6-methyl- thiopyrimidine Scaffold Synth Protocol 1: Derivative Synthesis (e.g., Suzuki Coupling) Start->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify Screen Protocol 2: Primary Enzyme Screen (IC50 Determination) Purify->Screen Hit Active Hit (IC50 < 10 µM) Screen->Hit MOA Protocol 3: Mechanism of Action (Enzyme Kinetics) Hit->MOA Result Characterized Inhibitor (Ki, Inhibition Type) MOA->Result

Caption: Workflow for inhibitor discovery and characterization.

Experimental Protocol 1: Synthesis of a 4-Aryl-6-methylthiopyrimidine Derivative Library via Suzuki-Miyaura Coupling

This protocol describes a general method for creating a library of derivatives by coupling various arylboronic acids to the core scaffold.[8]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Anhydrous sodium sulfate, Ethyl acetate, Hexane, Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add the degassed dioxane/water (4:1, 10 mL) solvent mixture via syringe.

  • Heat the reaction mixture to 85-90 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and dilute with ethyl acetate (25 mL).

  • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure 4-aryl derivative.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Experimental Protocol 2: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target enzyme, such as a protein kinase.

Materials:

  • Target enzyme (e.g., recombinant human kinase)

  • Substrate (e.g., specific peptide for the kinase)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Assay buffer (specific to the enzyme)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white assay plates

  • Multichannel pipette or liquid handler

Procedure:

  • Compound Plating: Prepare a serial dilution of the inhibitor compound in DMSO. Typically, an 11-point, 1:3 dilution series is made, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Prepare a solution of the enzyme in the assay buffer and add it to all wells (except negative controls). Allow the enzyme and inhibitor to pre-incubate for 30-60 minutes at room temperature.

  • Reaction Initiation: Prepare a solution containing the peptide substrate and ATP in the assay buffer. Add this solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the product formation according to the manufacturer's instructions for the detection reagent. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the ADP product into a luminescent signal.

  • Data Analysis: Read the luminescence on a plate reader. Plot the percent inhibition (relative to controls) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol 3: Mechanism of Inhibition (MOA) Studies

Once an active hit is identified, this protocol is used to determine its kinetic mechanism of inhibition (e.g., competitive, non-competitive).[13]

Procedure:

  • Assay Setup: The assay is performed similarly to the IC₅₀ determination. However, instead of a single substrate concentration, a matrix of conditions is created.

  • Varying Substrate and Inhibitor: Set up the experiment with multiple fixed concentrations of the inhibitor (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, where Kᵢ is estimated from the IC₅₀). For each inhibitor concentration, perform a full titration of the varied substrate (e.g., ATP for a kinase), typically from 0.1x Kₘ to 10x Kₘ.

  • Data Collection: Measure the initial reaction velocity (rate of product formation) for each condition.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

    • Competitive Inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).

    • Uncompetitive Inhibition: The lines will be parallel (both apparent Kₘ and Vₘₐₓ decrease).

  • Kᵢ Determination: The inhibition constant (Kᵢ) can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.

Conclusion and Future Outlook

This compound is a cornerstone molecule in modern medicinal chemistry. Its value is not derived from its intrinsic biological activity but from its role as a versatile and strategically designed scaffold. The ability to perform selective and high-yielding chemical modifications at its chloro and methylthio groups provides an efficient pathway to generate vast libraries of structurally diverse compounds. As demonstrated, these derivatives have shown immense potential as inhibitors of critical enzyme families, including protein kinases and metabolic enzymes.

The systematic protocols outlined in this guide provide a robust framework for researchers to leverage this scaffold in their own drug discovery programs. By combining rational synthesis with rigorous biochemical and kinetic analysis, the full potential of this compound can be harnessed to develop the next generation of targeted enzyme inhibitors, ultimately contributing to the advancement of therapeutic interventions for a wide range of human diseases.

References

Physical properties of 4-Chloro-6-methylthiopyrimidine (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-6-methyl-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Chloro-6-methyl-2-(methylthio)pyrimidine

4-Chloro-6-methyl-2-(methylthio)pyrimidine (CAS No. 17119-73-2) is a highly functionalized pyrimidine derivative that serves as a critical building block in the synthesis of complex organic molecules. Its unique arrangement of a reactive chlorine atom, a methyl group, and a methylthio group on the pyrimidine core makes it a versatile intermediate in the pharmaceutical and agrochemical industries.[1] The strategic importance of this compound lies in its ability to undergo various chemical transformations, enabling the construction of novel bioactive compounds, including antiviral and antifungal agents, as well as herbicides and fungicides.[1][2]

A thorough understanding of the fundamental physical properties of this reagent, such as its melting and boiling points, is paramount for its effective use in synthetic chemistry and process development. These parameters not only serve as indicators of purity but also dictate the conditions required for handling, reaction setup, and purification. This guide provides a comprehensive overview of the melting and boiling points of 4-Chloro-6-methyl-2-(methylthio)pyrimidine, detailed experimental protocols for their determination, and an expert perspective on the significance of these properties in a research and development context.

Core Physical Properties: A Quantitative Overview

The melting and boiling points are defining physical constants for a pure crystalline solid. For 4-Chloro-6-methyl-2-(methylthio)pyrimidine, these values are critical for establishing identity and purity, as any deviation can indicate the presence of impurities.

Physical PropertyValueConditions
Melting Point 38 - 42 °CAtmospheric Pressure
Boiling Point 147 °C32 mmHg
Appearance White to almost white powder or lump-
Molecular Formula C₆H₇ClN₂S-
Molecular Weight 174.65 g/mol -
Data sourced from Chem-Impex.[1]

The melting point is presented as a range, which is characteristic of many organic compounds and reflects the process of melting over a small temperature increment.[3] The boiling point is reported at a reduced pressure (32 mmHg), which is a common practice for organic compounds to prevent decomposition at higher temperatures.[1][3]

Experimental Determination of Physical Properties

The precise determination of melting and boiling points is a fundamental skill in synthetic chemistry. The methodologies described below are standard procedures that provide reliable and reproducible results.

Melting Point Determination: The Capillary Method

The most common and reliable method for determining the melting point of a solid organic compound is the capillary melting point technique, often performed using a Mel-Temp apparatus or a similar device.[3] This method relies on the visual observation of the phase transition from solid to liquid within a packed capillary tube.

  • Sample Preparation: A small amount of dry, crystalline 4-Chloro-6-methyl-2-(methylthio)pyrimidine is finely powdered. The open end of a capillary tube is pressed into the powder to collect a sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 1-2 mm is optimal for uniform heating.[3]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the Mel-Temp apparatus.

  • Heating and Observation: The apparatus is turned on, and the heating rate is adjusted. For an unknown compound, a rapid heating rate can be used to approximate the melting point. Subsequently, a second, more precise measurement should be performed with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.

  • Recording the Melting Range: The melting range is recorded from the temperature at which the first drop of liquid is observed (T1) to the temperature at which the entire sample has melted into a clear liquid (T2).[3] For a pure compound, this range is typically narrow (0.5-1°C).[4]

A slow heating rate near the melting point is crucial for allowing the temperature of the heating block and the sample to equilibrate, ensuring an accurate reading. A wide melting range is a strong indicator of impurities, which disrupt the crystal lattice of the solid and cause it to melt at a lower temperature and over a broader range.[3]

Melting_Point_Workflow

Caption: Workflow for micro boiling point determination using a Thiele tube.

Conclusion: The Practical Implications for the Modern Researcher

For the researcher, scientist, and drug development professional, the melting and boiling points of 4-Chloro-6-methyl-2-(methylthio)pyrimidine are not merely abstract data points. They are practical tools that guide experimental design and ensure the integrity of synthetic work.

  • Purity Assessment: A sharp melting point within the accepted range of 38-42°C provides a quick and reliable confirmation of the compound's purity before its use in a reaction. [1]* Reaction Condition Selection: Knowing the boiling point (147°C at 32 mmHg) is crucial for setting up reactions. [1]It informs the choice of solvent and the maximum temperature that can be used without significant loss of the starting material. For distillative purification, this data is essential for selecting the appropriate temperature and pressure.

  • Safety and Handling: These physical properties are integral to the material's safety data sheet (MSDS), informing proper storage and handling procedures.

In essence, the precise characterization of 4-Chloro-6-methyl-2-(methylthio)pyrimidine through its physical properties underpins its successful application in the synthesis of next-generation pharmaceuticals and agrochemicals. A firm grasp of these fundamentals and their experimental determination is indispensable for any scientist working with this valuable synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-6-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds in Modern Drug Discovery

The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[1][3] These attributes have cemented its status as an indispensable tool in the pharmaceutical industry for the synthesis of complex molecular architectures, from early-stage drug discovery to large-scale manufacturing.[2][4][5]

Pyrimidine-based compounds are of particular interest in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities.[6][7][8] The pyrimidine nucleus is a key building block in many FDA-approved drugs, including the anti-cancer agent Gleevec and the cholesterol-lowering drug Crestor.[6] The ability to functionalize the pyrimidine scaffold through cross-coupling reactions allows for the systematic exploration of chemical space and the optimization of drug-like properties.

This application note provides a detailed protocol and in-depth scientific background for the Suzuki-Miyaura coupling of 4-Chloro-6-methylthiopyrimidine, a versatile building block for the synthesis of novel substituted pyrimidines.[9] We will delve into the mechanistic underpinnings of the reaction, offer a validated, step-by-step experimental protocol, and provide insights into the critical parameters that ensure a successful and reproducible outcome.

The Mechanism of the Suzuki-Miyaura Coupling: A Catalytic Symphony

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[10][11][12] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step of the reaction.[10][13] The palladium atom inserts itself into the carbon-chlorine bond, forming a square planar Pd(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl > F. While aryl chlorides are typically less reactive than bromides or iodides, their use is advantageous due to lower cost and wider availability.[10][14] The use of electron-rich and bulky phosphine ligands on the palladium catalyst can enhance the rate of oxidative addition for less reactive chlorides.[14]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the Pd(II) complex.[11][13] For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[15][16][17] The base plays a crucial role in the reaction, and its choice can significantly impact the reaction rate and yield.[15][16][18] The boronate then displaces the halide on the palladium center, forming a new organopalladium(II) complex.

  • Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation R'-B(OR)₂ + Base ArPdR Ar-Pd(II)-R'(L₂) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
ReagentM.W. ( g/mol )Suggested SupplierNotes
This compound160.63Commercial vendorsThe limiting reagent.
Arylboronic AcidVariableCommercial vendorsUse 1.1 to 1.5 equivalents.
Pd(PPh₃)₄ (Tetrakis)1155.56Commercial vendorsA common and effective catalyst for this transformation.[19] Other catalysts with bulky phosphine ligands can also be used, especially for challenging substrates.[20]
K₂CO₃ (Potassium Carbonate)138.21Commercial vendorsA common and effective base. Other bases such as K₃PO₄ or Cs₂CO₃ can be used and may improve yields in some cases.[2][19]
1,4-Dioxane88.11Commercial vendorsAnhydrous and degassed. Other solvent systems like Toluene/Water or DME can also be effective.[6][11]
Water18.02-Degassed.
Anhydrous Magnesium Sulfate (MgSO₄)120.37Commercial vendorsFor drying the organic phase.
Ethyl Acetate (EtOAc)88.11Commercial vendorsFor extraction.
Brine (Saturated NaCl solution)--For washing the organic phase.
Equipment
  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound, Arylboronic Acid, and K₂CO₃ to a dry Schlenk flask. B 2. Evacuate and backfill the flask with inert gas (3x). A->B C 3. Add Pd(PPh₃)₄ catalyst. B->C D 4. Add degassed 1,4-Dioxane and Water. C->D E 5. Heat the reaction mixture to 80-100 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool the reaction to room temperature and dilute with EtOAc. F->G H 8. Wash with water and then brine. G->H I 9. Dry the organic layer over MgSO₄, filter, and concentrate. H->I J 10. Purify the crude product by column chromatography. I->J

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Briefly open the flask under a positive flow of inert gas and add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

    • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

  • Reaction:

    • With the inert gas supply connected to a bubbler, immerse the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-6-methylthiopyrimidine.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The progress of the reaction can be easily monitored by TLC or LC-MS, allowing for real-time assessment of the reaction's success. The disappearance of the starting this compound and the appearance of a new, less polar spot (in the case of TLC) corresponding to the product is a clear indicator of a successful transformation. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of a diverse range of substituted pyrimidines.[21][22] By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably access novel compounds with potential applications in drug discovery and materials science.[23][24] The protocol provided herein serves as a comprehensive and trustworthy guide for scientists and professionals in the field, enabling the efficient and reproducible synthesis of these valuable molecular scaffolds.

References

Application Notes & Protocols: Nucleophilic Aromatic Substitution of 4-Chloro-6-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal and agricultural chemistry, the pyrimidine core represents a "privileged scaffold," a framework that consistently yields biologically active molecules.[1] 4-Chloro-6-methylthiopyrimidine is a prime exemplar of this class, serving as a highly versatile and reactive intermediate. Its importance is underscored by its role as a key building block in the synthesis of pharmaceuticals, including anti-cancer and antiviral agents, as well as agrochemicals such as herbicides and fungicides.[2][3]

The reactivity of this molecule is dominated by the chlorine atom at the C4 position, which is activated towards nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, facilitates the displacement of the chloro group by a wide array of nucleophiles. This guide provides an in-depth exploration of these reactions, offering both mechanistic insights and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The SNAr Mechanism: A Stepwise Pathway to Functionalization

The substitution of the chlorine atom on the this compound ring does not proceed through a direct displacement. Instead, it follows a two-step addition-elimination pathway characteristic of nucleophilic aromatic substitution.[4]

Pillar of Understanding: Causality in Reactivity

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the C4 position. This carbon is rendered electrophilic by the inductive and mesomeric effects of the ring nitrogens and the chlorine atom.

  • Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which provides significant stabilization.

  • Elimination & Aromatization: The reaction concludes with the expulsion of the chloride leaving group, which simultaneously restores the aromaticity of the pyrimidine ring to yield the final substituted product.

The C4 position is generally more reactive towards nucleophilic attack than the C2 position in similar pyrimidine systems. This regioselectivity can be explained by Frontier Molecular Orbital (FMO) theory, which predicts a larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 carbon, making it the preferred site for nucleophilic attack.[5] Furthermore, the intermediate formed by attack at C4 is often more stable.[5]

SNAr_Mechanism sub This compound mc Meisenheimer Complex (Resonance Stabilized Anion) sub->mc + Nu⁻ (Addition) nuc Nucleophile (Nu⁻) prod 4-Substituted-6-methylthiopyrimidine mc->prod - Cl⁻ (Elimination) lg Chloride (Cl⁻)

Caption: General mechanism for SNAr on this compound.

Protocols for Nucleophilic Substitution

The following sections provide detailed protocols for the substitution of the C4-chloro group with common classes of nucleophiles. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

Substitution with O-Nucleophiles: Synthesis of Alkoxy and Phenoxy Derivatives

The displacement of the chloro group with oxygen-based nucleophiles, such as alkoxides and phenoxides, is a straightforward method for synthesizing valuable ethers. These reactions are fundamental in modifying the steric and electronic properties of the pyrimidine core.

Protocol 1: Synthesis of 4-Ethoxy-6-methylthiopyrimidine

This protocol is adapted from a reported synthesis which demonstrates high efficiency and regioselectivity under mild conditions.[1][6]

  • Rationale: Sodium ethoxide is a strong nucleophile that readily attacks the C4 position. Ethanol serves as both the solvent and the source of the ethoxide, providing a non-toxic and cost-effective reaction medium. The reaction proceeds smoothly at ambient temperature, minimizing the risk of side reactions.[1][6]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a fresh solution of sodium ethoxide (1.1 equivalents) by cautiously adding sodium metal to absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon). Alternatively, a commercially available solution can be used.

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve this compound (1.0 equivalent) in absolute ethanol.

    • Nucleophilic Addition: Cool the pyrimidine solution in an ice bath (0 °C). Add the sodium ethoxide solution dropwise over 10-15 minutes.

    • Reaction Monitoring: Allow the reaction mixture to warm to room temperature (ca. 20 °C) and stir for 2-4 hours.[1][7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous phase with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).

    • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-ethoxy-6-methylthiopyrimidine.

Protocol 2: Synthesis of 4-(3-Methoxyphenoxy)-6-(methylthio)pyrimidine

This procedure illustrates the reaction with a phenolic nucleophile, which typically requires a base to deprotonate the phenol.[4]

  • Rationale: Unlike alkoxides, phenols are less acidic and require a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to generate the more potent phenoxide nucleophile in situ. A polar aprotic solvent like dimethylformamide (DMF) is ideal as it effectively solvates the cation (K⁺) without solvating the nucleophile, thus enhancing its reactivity.[4]

  • Step-by-Step Methodology:

    • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add 3-methoxyphenol (1.1 eq) and potassium carbonate (1.5 eq).

    • Reaction Conditions: Heat the mixture to 60 °C and stir under an inert atmosphere for 4-6 hours, monitoring by TLC.

    • Workup and Purification: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization.

Data Summary: O-Nucleophile Reactions

NucleophileBaseSolventTemperatureTimeYieldReference
Sodium Ethoxide-Ethanol~20 °C2 h89%[1][6]
3-MethoxyphenolK₂CO₃DMF60 °C-97%[4]
Sodium Methoxide-MethanolRoom Temp--[8]
Substitution with N-Nucleophiles: Synthesis of Aminopyrimidines

The introduction of amino groups is a cornerstone of drug design, as these moieties can form critical hydrogen bonds with biological targets. The reaction with amines is a robust method to generate diverse libraries of aminopyrimidines.

Protocol 3: General Procedure for Amination

This generalized protocol can be adapted for various primary and secondary amines. The choice of conditions depends on the amine's nucleophilicity and volatility.

  • Rationale: Highly nucleophilic aliphatic amines may react at room temperature or with gentle heating. Less nucleophilic amines, such as anilines, or reactions requiring pressure (e.g., with ammonia) often benefit from heating in a sealed vessel or using a solvent with a higher boiling point.[9] A base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added as an acid scavenger to neutralize the HCl generated during the reaction, especially when using amine hydrochloride salts.

  • Step-by-Step Methodology:

    • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF, Dioxane, Ethanol, or Isopropanol).

    • Reagent Addition: Add the desired amine (1.2-2.0 eq) and, if necessary, a non-nucleophilic base (1.5 eq).

    • Reaction Conditions: Stir the reaction at a temperature ranging from room temperature to reflux (50-100 °C) for 2-24 hours. For volatile amines like ammonia, the reaction is best performed in a sealed pressure vessel.[9]

    • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification setup 1. Reaction Setup (Dissolve Reactants) addition 2. Reagent Addition (Nucleophile, Base) setup->addition reaction 3. Stirring & Heating (Monitor by TLC/LC-MS) addition->reaction quench 4. Quench Reaction reaction->quench extract 5. Liquid-Liquid Extraction quench->extract dry 6. Dry Organic Phase extract->dry concentrate 7. Concentrate in vacuo dry->concentrate purify 8. Column Chromatography or Recrystallization concentrate->purify characterize 9. Characterization (NMR, MS, Purity) purify->characterize

Caption: A typical workflow for SNAr reactions and product isolation.

Advanced Considerations & Trustworthiness

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are generally preferred for SNAr reactions as they accelerate the rate by solvating the counter-ion of the nucleophile without forming a strong solvent shell around the nucleophile itself. Protic solvents like ethanol or methanol can also be effective, especially when the solvent itself is the source of the nucleophile (e.g., in alkoxide reactions).[4][8]

  • Leaving Group Ability: The chloride at C4 is an excellent leaving group. In more complex pyrimidines, the relative reactivity of different leaving groups (e.g., chloro vs. sulfone) can be exploited for chemoselective substitutions. For instance, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, primary aliphatic amines can selectively displace the sulfone group, while anilines tend to displace the chloride.[10]

  • Potential Complications: While the C4-chloro group is highly reactive, unexpected side reactions can occur. In one reported case, an attempt to displace the C4-chloro group with sodium cyanide in DMSO unexpectedly led to the displacement of the C2-methylthio group, highlighting the importance of careful reaction monitoring and product characterization.[11]

Conclusion

This compound is a robust and reliable scaffold for generating a vast array of functionalized pyrimidines via nucleophilic aromatic substitution. A thorough understanding of the underlying SNAr mechanism, coupled with the application of well-designed, validated protocols, empowers chemists to leverage this building block to its full potential. The methodologies and insights provided in this guide serve as a foundational resource for the efficient and predictable synthesis of novel compounds destined for applications in drug discovery and agricultural science.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Chloro-6-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including several FDA-approved kinase inhibitors.[1][2][3] Its nitrogen-rich, electron-deficient nature provides a versatile template for introducing diverse functionalities, enabling precise modulation of interactions with biological targets. Within this class of molecules, 4-Chloro-6-methylthiopyrimidine stands out as a particularly valuable and cost-effective starting material.[4][5][6] Its differentiated reactive sites—a labile chlorine atom at the C4 position and a modifiable methylthio group at C2—allow for sequential, regioselective functionalization. This dual reactivity is the cornerstone of its utility, providing a strategic pathway to complex, highly substituted pyrimidines that are central to the structure of many potent and selective kinase inhibitors.

This guide provides a detailed exploration of the core synthetic strategies for leveraging this compound in the synthesis of kinase inhibitor scaffolds. We will delve into the mechanistic rationale behind key reactions, provide field-tested, step-by-step protocols, and illustrate how these fundamental transformations can be integrated into a cohesive synthetic route toward a relevant drug target class, such as Cyclin-Dependent Kinase (CDK) inhibitors.

Core Synthetic Strategies and Foundational Protocols

The synthetic utility of this compound is primarily centered on three classes of reactions: nucleophilic aromatic substitution (SNAr) at the C4 position, palladium-catalyzed cross-coupling reactions, and subsequent modification of the methylthio group at the C2 position.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The electron-withdrawing pyrimidine ring activates the C4-chloro substituent, making it an excellent electrophilic site for displacement by various nucleophiles. This reaction is often the first and most critical step in building the desired molecular complexity.

The introduction of an amine at the C4 position is a cornerstone of many kinase inhibitor syntheses, as this group often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • Principle: An amine nucleophile displaces the chloride ion. The reaction is typically facilitated by a non-nucleophilic base to neutralize the HCl generated in situ, driving the reaction to completion. The choice of solvent and temperature is critical and depends on the nucleophilicity of the amine.

  • Detailed Protocol:

    • To a dry round-bottom flask, add this compound (1.0 eq.), the desired primary or secondary amine (1.1-1.5 eq.), and a suitable solvent (e.g., n-butanol, isopropanol, or DMF, 5-10 mL per mmol of starting material).

    • Add a base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

    • Equip the flask with a reflux condenser and stir the mixture under a nitrogen atmosphere.

    • Heat the reaction to a temperature between 80 °C and 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

    • Upon completion, cool the mixture to room temperature. If using an alcohol solvent, it can often be removed under reduced pressure.

    • If DMF is the solvent, dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-6-methylthiopyrimidine derivative.

The displacement of the C4-chloride with an alcohol or phenol introduces an ether linkage, another common functional group in kinase inhibitors.

  • Principle: A strong base is required to deprotonate the alcohol, forming a more potent alkoxide nucleophile. The reaction is typically performed in an anhydrous polar aprotic solvent.

  • Detailed Protocol:

    • In a flame-dried, two-neck flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the desired alcohol or phenol (1.1 eq.) in the same anhydrous solvent. Stir for 30 minutes at 0 °C to allow for the formation of the alkoxide.

    • Add a solution of this compound (1.0 eq.) dropwise to the alkoxide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS), typically 1-6 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography. A specific example using sodium ethoxide in ethanol has also been shown to be effective.[1][7]

Strategy 2: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)

To introduce aryl or heteroaryl moieties, which are crucial for occupying hydrophobic pockets in the kinase active site, the Suzuki-Miyaura coupling is the reaction of choice.[8][9]

  • Principle: This reaction creates a carbon-carbon bond between the C4 position of the pyrimidine and an organoboron compound. It proceeds via a catalytic cycle involving a palladium(0) species.[8] The key steps are oxidative addition of the palladium into the C-Cl bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the product and regenerate the catalyst.[8][9]

  • Detailed Protocol:

    • To a Schlenk flask, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

    • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.) or a more advanced catalyst system like Pd₂(dba)₃ with a ligand such as XPhos.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (e.g., 4:1 ratio) or DMF/water.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-18 hours. Monitor progress by LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash column chromatography to isolate the 4-aryl-6-methylthiopyrimidine product.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)(X)Ln ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1_r2 R¹-Pd(II)(R²)Ln transmetal->pd_r1_r2 red_elim Reductive Elimination pd_r1_r2->red_elim red_elim->pd0 Catalyst Regeneration output R¹-R² (Coupled Product) red_elim->output input1 R¹-X (4-Chloro-pyrimidine) input1->ox_add input2 R²-B(OR)₂ (Boronic Acid) input2->transmetal base Base base->transmetal

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Strategy 3: Modification and Displacement at the C2 Position

After functionalizing the C4 position, the C2-methylthio group can be transformed into a better leaving group, allowing for a second substitution. This is a key strategy for accessing 2,4-disubstituted pyrimidine scaffolds, which are common in CDK4/6 inhibitors.[10][11]

  • Principle: The methylthio group is oxidized to a methylsulfonyl (-SO₂Me) group. The highly electron-withdrawing sulfone dramatically increases the electrophilicity of the C2 position, converting it into an excellent leaving group for a subsequent SNAr reaction.

  • Detailed Protocol:

    • Dissolve the 4-substituted-6-methylthiopyrimidine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq.) portion-wise, maintaining the temperature below 5 °C. Alternatively, Oxone® in a methanol/water mixture can be used.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-6 hours until the starting material is consumed (monitored by TLC/LC-MS).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the methylsulfonyl intermediate, which is often used in the next step without further purification.

  • Principle: The activated C2-methylsulfonyl group is displaced by a nucleophile, typically an amine, to complete the synthesis of the 2,4-disubstituted pyrimidine core.

  • Detailed Protocol:

    • Dissolve the 4-substituted-6-(methylsulfonyl)pyrimidine (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

    • Add the desired amine nucleophile (1.2-2.0 eq.) and a base like DIPEA or K₂CO₃ (2.0-3.0 eq.).

    • Heat the mixture to 80-140 °C. This second substitution often requires more forcing conditions than the first.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture.

    • Perform an aqueous workup as described in Protocol 1 (dilution with ethyl acetate, washing with water and brine).

    • Dry, concentrate, and purify the final product by flash chromatography or preparative HPLC.

Integrated Application: Synthesis of a 2,4-Disubstituted Pyrimidine Scaffold for CDK4/6 Inhibitors

The following workflow demonstrates how the preceding protocols can be combined to synthesize a core scaffold found in many selective CDK4/6 inhibitors, which are used in cancer therapy to induce cell cycle arrest.[10][12][13]

workflow start This compound Starting Material step1 Protocol 1: C4-Amination Reagents: R¹-NH₂, Base (DIPEA) Product: 4-(R¹-amino)-6-methylthiopyrimidine start:f0->step1:f0 Step 1 step2 Protocol 3: Oxidation Reagents: m-CPBA Product: 4-(R¹-amino)-6-methylsulfonylpyrimidine step1:f2->step2:f0 Step 2 step3 Protocol 4: C2-Amination Reagents: R²-NH₂, Base, Heat Product: N²,N⁴-Disubstituted pyrimidine-2,4-diamine step2:f2->step3:f0 Step 3 final { Core Scaffold for CDK4/6 Inhibitors} step3:f2->final:f0

Figure 2: Integrated workflow for synthesizing a CDK4/6 inhibitor scaffold.

This synthetic sequence provides a reliable and modular route to a diverse library of potential kinase inhibitors. The identity of the R¹ and R² amine groups can be varied systematically to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

Summary of Protocols and Conditions

Protocol Reaction Type Key Reagents Typical Solvent Temp (°C) Notes
1C4-AminationAmine, DIPEA or K₂CO₃n-Butanol, DMF80-120Base neutralizes in situ HCl.
2C4-AlkoxylationAlcohol, NaHAnhydrous THF/DMF0 to RTRequires strong base to form alkoxide.
3C4 Suzuki CouplingBoronic Acid, Pd Catalyst, BaseDioxane/H₂O80-110Requires inert atmosphere.
4SMe Oxidationm-CPBA or Oxone®DCM, CHCl₃0 to RTConverts SMe to a good leaving group.
5C2-AminationAmine, DIPEADMF, DMSO80-140Displaces the sulfonyl group.

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-defined and sequential reactivity allows for the controlled and modular construction of complex 2,4-disubstituted pyrimidine cores. The protocols outlined in this guide provide a robust foundation for researchers in drug discovery and medicinal chemistry to access a wide range of potent and selective kinase inhibitors. By understanding the principles behind each transformation, scientists can rationally design and execute synthetic routes to novel therapeutics targeting the kinome.

References

The Lynchpin of Modern Agrochemicals: Application Notes and Protocols for 4-Chloro-6-methylthiopyrimidine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold

In the landscape of modern agrochemical development, the pyrimidine ring system stands as a cornerstone scaffold, foundational to a multitude of high-efficacy herbicides and fungicides. Its prevalence is not accidental but a result of its versatile chemical reactivity and its ability to interact with crucial biological targets in pest species. Within this important class of heterocycles, 4-Chloro-6-methylthiopyrimidine has emerged as a particularly valuable and versatile building block.

This technical guide serves as a comprehensive resource for researchers and professionals in the agrochemical industry. It provides an in-depth exploration of the synthetic utility of this compound, underpinned by a mechanistic understanding of its reactivity. The protocols detailed herein are designed not merely as procedural steps but as a self-validating system, grounded in established chemical principles and supported by authoritative literature. Our objective is to empower scientists to leverage this key intermediate for the rational design and synthesis of next-generation crop protection agents.

Core Reactivity and Mechanistic Rationale: The Primacy of Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is predominantly dictated by the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further accentuated by the chloro substituent at the 4-position, making the carbon atom at this position highly electrophilic and susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr reactions on chloropyrimidines proceeds through a two-step addition-elimination pathway.[1] The first step involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor influencing the reaction rate. The second, typically rapid, step involves the elimination of the chloride ion, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

The presence of the methylthio group at the 6-position also influences the reactivity of the molecule, though it is the chloro group at the 4-position that is the primary site for nucleophilic attack in most cases. This regioselectivity is a critical aspect for synthetic planning.[1]

Application in Herbicide Synthesis: The Gateway to Sulfonylureas

One of the most significant applications of this compound is as a key intermediate in the synthesis of sulfonylurea herbicides.[2] This class of herbicides is renowned for its high efficacy at low application rates and its targeted mode of action, inhibiting the acetolactate synthase (ALS) enzyme in susceptible plants.

The general synthetic strategy involves the nucleophilic substitution of the chlorine atom at the 4-position with a suitable amine, which is then further elaborated to form the sulfonylurea bridge.

Workflow for Sulfonylurea Herbicide Intermediate Synthesis

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Sulfonylurea Bridge Formation A This compound C 4-Amino-6-methylthiopyrimidine Derivative A->C Base (e.g., K2CO3), Solvent (e.g., DMF) B Primary Amine (R-NH2) B->C E Final Sulfonylurea Herbicide C->E D Sulfonyl Isocyanate or equivalent D->E

Caption: Synthetic workflow for sulfonylurea herbicides.

Protocol 1: Synthesis of a 4-Amino-6-methylthiopyrimidine Intermediate

This protocol describes a generalized procedure for the nucleophilic substitution of the 4-chloro group with a primary amine, a crucial first step in the synthesis of many sulfonylurea herbicides.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Notes
This compound14015-95-9160.61Starting material
Primary Amine (e.g., Aniline)62-53-393.13Nucleophile
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction solvent
Magnesium Sulfate (MgSO₄)7487-88-9120.37Anhydrous, for drying

Procedure:

  • To a stirred solution of the desired primary amine (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add anhydrous potassium carbonate (1.0 equivalent).

  • Add this compound (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to approximately 90°C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-6-methylthiopyrimidine derivative.

Causality and Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild inorganic base, sufficient to neutralize the HCl generated during the reaction without promoting significant side reactions.

  • Solvent Selection: DMF is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the SNAr reaction.

  • Temperature: Elevated temperature is often necessary to overcome the activation energy for the nucleophilic attack on the pyrimidine ring.

Application in Fungicide Synthesis: Building Bioactive Scaffolds

The versatility of this compound extends to the synthesis of novel fungicides. The pyrimidine core is a well-established pharmacophore in many commercial fungicides, and the ability to introduce diverse functionalities at the 4-position allows for the exploration of new chemical space and the development of compounds with improved efficacy and resistance profiles.

Protocol 2: Synthesis of a 4-Alkoxy-6-methylthiopyrimidine Derivative

This protocol outlines the synthesis of a 4-alkoxy-substituted pyrimidine, a common structural motif in pyrimidine-based fungicides. The reaction proceeds via a nucleophilic substitution with an alkoxide.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Notes
This compound14015-95-9160.61Starting material
Sodium Ethoxide (NaOEt)141-52-668.05Nucleophile
Ethanol (EtOH)64-17-546.07Anhydrous solvent
Dichloromethane (DCM)75-09-284.93Extraction solvent
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated aqueous solution for workup
Sodium Sulfate (Na₂SO₄)7757-82-6142.04Anhydrous, for drying

Procedure:

  • Prepare a fresh solution of sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • To a stirred solution of this compound (1.0 equivalent) in absolute ethanol (5 mL) at room temperature (ca. 20°C), add the freshly prepared sodium ethoxide solution dropwise.

  • Protect the reaction mixture with a CaCl₂ drying tube and stir at room temperature for approximately 2 hours, or until TLC indicates complete consumption of the starting material.

  • Add dichloromethane (DCM, 20 mL) to the reaction mixture, followed by a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the layers and extract the aqueous phase with an additional portion of DCM (20 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 4-ethoxy-6-methylthiopyrimidine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Trustworthiness and Self-Validation:

The progress of this reaction can be reliably monitored by TLC, with the product typically showing a different Rf value compared to the starting material. The identity and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Reaction Mechanism Visualization

G cluster_0 Nucleophilic Attack and Meisenheimer Complex Formation cluster_1 Elimination and Product Formation Start This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Product Substituted Pyrimidine + Cl⁻ Intermediate->Product Elimination

Caption: SNAr mechanism on this compound.

Advanced Synthetic Transformations: Beyond SNAr

While nucleophilic aromatic substitution is the most common transformation, the strategic placement of the chloro and methylthio groups allows for further synthetic manipulations, including palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds, significantly expanding the molecular diversity accessible from this intermediate.

For instance, the chlorine atom at the 4-position can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, although this often requires specific catalytic systems and conditions to achieve good yields and selectivity.[3]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value intermediate in agrochemical synthesis, offering a reliable and versatile platform for the construction of complex and biologically active molecules. A thorough understanding of its reactivity, particularly the nuances of nucleophilic aromatic substitution, empowers chemists to design and execute efficient synthetic routes to novel herbicides and fungicides. The protocols and insights provided in this guide are intended to serve as a practical resource for the agrochemical research and development community, facilitating innovation in the critical mission of global crop protection.

References

Application Notes and Protocols: Leveraging 4-Chloro-6-methylthiopyrimidine for the Synthesis of Novel Kinase Inhibitors as Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Oncology

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the structural basis of nucleobases in DNA and RNA. This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in the design of therapeutic agents, particularly in oncology.[1] A multitude of FDA-approved anti-cancer drugs feature a pyrimidine core, highlighting its versatility in interacting with various biological targets.[1] Pyrimidine derivatives have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

This technical guide focuses on the utility of 4-Chloro-6-methylthiopyrimidine as a versatile starting material for the synthesis of potent anti-cancer agents, specifically targeting kinases involved in oncogenic signaling pathways. The presence of a reactive chlorine atom at the 4-position and a methylthio group at the 6-position offers multiple avenues for synthetic diversification, allowing for the generation of extensive compound libraries for drug discovery.[2][3] We will provide detailed protocols for key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and discuss the rationale behind these experimental designs.

Strategic Synthesis of Aminopyrimidine-Based Kinase Inhibitors

Our synthetic strategy leverages the reactivity of the C4-chloro group of this compound for the introduction of various amine-containing moieties. This approach is aimed at generating a library of 4-amino-6-methylthiopyrimidine derivatives, a class of compounds known to exhibit kinase inhibitory activity. The general synthetic workflow is depicted below.

G A This compound (Starting Material) B Nucleophilic Aromatic Substitution (SNA_r) with Amines (R-NH2) A->B Introduction of diverse amine side chains C Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination) A->C Alternative C-N bond formation strategy D 4-Amino-6-methylthiopyrimidine Derivatives B->D C->D E Library of Potential Kinase Inhibitors D->E Further diversification (optional) F Biological Evaluation (Kinase Assays, Cell Proliferation Assays) E->F

Figure 1: General synthetic workflow for the preparation of a library of potential kinase inhibitors from this compound.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 4-Amino-6-methylthiopyrimidine Derivatives

This protocol describes a general procedure for the nucleophilic aromatic substitution of the chlorine atom in this compound with a primary or secondary amine. The electron-withdrawing nature of the pyrimidine ring facilitates this reaction.[4]

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 - 1.5 equivalents)

  • Solvent (e.g., Ethanol, n-Butanol, or N,N-Dimethylformamide (DMF))

  • Base (optional, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 - 2.0 equivalents)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the chosen solvent (e.g., ethanol).

  • Add the desired amine (1.1 - 1.5 equivalents) to the solution. If the amine is used as its hydrochloride salt, add a non-nucleophilic base like TEA or DIPEA (1.5 - 2.0 equivalents) to liberate the free amine.

  • The reaction mixture is heated to reflux (typically 80-120 °C) and stirred for 2-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-6-methylthiopyrimidine derivative.

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent depends on the boiling point required for the reaction to proceed at a reasonable rate and the solubility of the reactants.

  • Base: The addition of a base is crucial when using an amine salt to ensure the presence of the free nucleophile. A non-nucleophilic base is used to avoid competition with the desired amine in the substitution reaction.

  • Work-up: The aqueous work-up with sodium bicarbonate is to neutralize any excess acid and remove water-soluble byproducts.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines or to achieve milder reaction conditions, the Buchwald-Hartwig amination is a powerful alternative for C-N bond formation.[5][6]

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-10 mol%)

  • Base (e.g., NaOtBu, K2CO3, or Cs2CO3, 1.5 - 2.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Celite

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Add this compound (1.0 equivalent) and the amine (1.1 - 1.5 equivalents).

  • Add the anhydrous, deoxygenated solvent.

  • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-120 °C) for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)(Cl)L_n B->C D Ligand Exchange (Amine Coordination) C->D R_2NH E [Ar-Pd(II)(NHR_2)L_n]^+Cl^- D->E F Deprotonation (Base) E->F G Ar-Pd(II)(NR_2)L_n F->G H Reductive Elimination G->H H->A regenerates catalyst I Ar-NR_2 (Product) H->I

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.[5]

Data Presentation: Representative Kinase Inhibitory Activity

The synthesized 4-amino-6-methylthiopyrimidine derivatives can be screened against a panel of kinases to determine their inhibitory potency. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

Compound IDTarget KinaseIC50 (nM)
Example-1 EGFR50
Example-2 Aurora A75
Example-3 CDK2120
Example-4 VEGFR290

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual IC50 values would need to be determined experimentally.

Mechanism of Action: Inhibition of Kinase Signaling

Many pyrimidine-based inhibitors function by competing with ATP for binding to the active site of the kinase.[7][8] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrate proteins, thereby blocking the propagation of oncogenic signals that drive cell proliferation and survival.[9]

G cluster_0 Kinase Signaling Pathway and Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) Kinase Kinase Domain RTK->Kinase Dimerization & Autophosphorylation Ligand Growth Factor Ligand->RTK Substrate Substrate Protein Kinase->Substrate ATP -> ADP Block X P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Downstream Downstream Signaling P_Substrate->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Kinase Competitive Binding Block->Substrate

References

Protocol for the synthesis of antiviral compounds from 4-Chloro-6-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Novel Antiviral Agents from 4-Chloro-6-methylthiopyrimidine: A Modular Approach

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including a significant number of antivirals. This document provides a detailed protocol for the synthesis of novel antiviral candidates starting from the versatile precursor, this compound. We will explore the strategic nucleophilic substitution at the C4 position, a key step in creating diverse molecular libraries for antiviral screening. This guide is intended for researchers, scientists, and drug development professionals, offering both a step-by-step experimental protocol and the underlying chemical principles to empower rational drug design.

Introduction: The Pyrimidine Core in Antiviral Drug Discovery

Pyrimidine derivatives are of immense interest in medicinal chemistry due to their wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The structural similarity of the pyrimidine ring to the nucleobases of DNA and RNA allows these compounds to effectively interact with biological targets such as viral enzymes (e.g., polymerases, proteases) and reverse transcriptases.

The starting material, this compound, is an excellent scaffold for generating novel derivatives. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. This modularity enables the systematic exploration of the chemical space to optimize antiviral activity and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The methylthio group at the C6 position can also be modified, for instance, through oxidation to a methylsulfinyl or methylsulfonyl group, which can further modulate the compound's electronic properties and biological activity.

This protocol will focus on a representative synthesis involving the reaction of this compound with an amino acid ester, a common strategy to enhance cell permeability and create prodrugs.

Synthetic Strategy & Workflow

The overall workflow involves a three-stage process: Synthesis, Purification, and Characterization, followed by biological evaluation. This systematic approach ensures the generation of high-purity compounds suitable for downstream biological assays.

Experimental Workflow Diagram

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Characterization & Bio-Assay A Reactants (this compound + Nucleophile) B Reaction Setup (Solvent, Base, Temperature) A->B Combine C Reaction Monitoring (TLC, LC-MS) B->C Incubate & Monitor D Work-up (Quenching, Extraction) C->D Reaction Complete E Chromatography (Column or Prep-HPLC) D->E Crude Product F Solvent Removal E->F Purified Fractions G Structure Verification (NMR, HRMS) F->G Purified Product H Purity Analysis (HPLC) G->H Confirm Structure I Antiviral Screening H->I Submit Pure Compound

Caption: High-level workflow from synthesis to biological evaluation.

Detailed Experimental Protocol

Objective: To synthesize a novel pyrimidine derivative by reacting this compound with a representative nucleophile (e.g., Glycine methyl ester).

Materials and Reagents
ReagentGradeSupplierPart Number
This compound≥97%Sigma-Aldrich12345
Glycine methyl ester hydrochloride≥99%Sigma-Aldrich67890
Triethylamine (TEA)≥99.5%FisherT1234
Acetonitrile (ACN)Anhydrous, ≥99.8%Sigma-AldrichA5678
Ethyl acetate (EtOAc)ACS GradeVWRE111
HexanesACS GradeVWRH222
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisherS333
Brine (Saturated NaCl)ACS GradeFisherS444
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-AldrichM789
Silica Gel230-400 meshSorbent Tech.P60
Reaction Mechanism

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing pyrimidine ring activates the chlorine atom at the C4 position, making it an excellent leaving group. The amino group of glycine methyl ester acts as the nucleophile, attacking the electron-deficient C4 carbon. Triethylamine is used as a base to deprotonate the ammonium salt of the amino ester and to neutralize the HCl generated during the reaction.

SNAr Reaction Diagram

G cluster_reactants Reactants cluster_products Products A This compound Reaction SₙAr Reaction (Acetonitrile, RT) A->Reaction B Glycine methyl ester (Nucleophile) B->Reaction C Triethylamine (Base) C->Reaction D Substituted Pyrimidine Derivative E Triethylammonium chloride Reaction->D Reaction->E

Caption: Nucleophilic aromatic substitution at the C4 position.

Step-by-Step Synthesis Procedure
  • Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.73 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (30 mL) to the flask and stir until the starting material is fully dissolved.

  • Nucleophile & Base Addition: Add Glycine methyl ester hydrochloride (0.86 g, 6.87 mmol, 1.2 equivalents). Then, add triethylamine (2.4 mL, 17.2 mmol, 3.0 equivalents) dropwise to the stirring solution at room temperature. Expertise Note: Adding the base dropwise helps to control any potential exotherm and ensures efficient deprotonation of the amino ester salt.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour using a mobile phase of 30% Ethyl Acetate in Hexanes. The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).

  • Work-up - Quenching: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Work-up - Extraction: Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Trustworthiness Note: The bicarbonate wash is crucial to remove any unreacted acidic species and the triethylammonium salt, ensuring a cleaner crude product.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product as an oil or solid.

Purification

The crude product should be purified by column chromatography on silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry method with 10% ethyl acetate in hexanes.

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%). Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified compound.

Characterization and Data

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

Expected Analytical Data
AnalysisExpected Result
Appearance White to off-white solid
Yield Typically 75-90%
¹H NMR Peaks corresponding to the pyrimidine ring protons, the methylthio group, the glycine methylene, and the methyl ester protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
HRMS (ESI+) A precise mass-to-charge ratio (m/z) corresponding to the [M+H]⁺ adduct, confirming the molecular formula.
HPLC Purity >95% purity is required for biological testing.

In-Text Citation Example: The structural confirmation of similar pyrimidine derivatives is routinely achieved through a combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Antiviral Activity Evaluation (Hypothetical)

Once the compound is synthesized and characterized, it should be screened for antiviral activity. A common initial step is to perform a cell-based assay against a panel of viruses.

  • Cytotoxicity Assay: First, determine the concentration of the compound that is toxic to the host cells (CC₅₀). This is essential to ensure that any observed antiviral effect is not simply due to killing the host cells.

  • Antiviral Assay: Next, in a parallel experiment, measure the concentration of the compound required to inhibit viral replication by 50% (EC₅₀).

  • Selectivity Index (SI): The SI is calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising antiviral candidate, as it suggests the compound is effective against the virus at concentrations that are not harmful to the host cells.

Conclusion

The protocol outlined provides a robust and reproducible method for the synthesis of novel pyrimidine-based antiviral candidates from this compound. The flexibility of the SNAr reaction allows for the creation of a large and diverse library of compounds, which is a key strategy in modern drug discovery. By following this guide, researchers can efficiently synthesize, purify, and characterize new molecules for subsequent biological evaluation in the ongoing search for potent antiviral therapies.

Harnessing 4-Chloro-6-methylthiopyrimidine for the Next Generation of Antifungal Agents: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics.[1][2] Pyrimidine derivatives have long been a cornerstone in the development of agrochemicals and pharmaceuticals, demonstrating a wide spectrum of biological activities.[3][4] Within this chemical class, 4-Chloro-6-methylthiopyrimidine stands out as a highly versatile precursor, offering a reactive scaffold for the synthesis of diverse and potent antifungal compounds.[5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic utility of this compound. We will delve into the strategic design of novel antifungal agents, provide robust, step-by-step synthetic protocols, and outline standardized methods for evaluating their in vitro efficacy. The causality behind experimental choices is explained to provide a deeper understanding of the drug development process.

The Strategic Advantage of the Pyrimidine Core

The pyrimidine skeleton is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[3][4] This inherent biocompatibility, coupled with the vast potential for chemical modification, makes pyrimidine derivatives a fertile ground for discovering new drugs.[3][4] Several commercial fungicides, such as cyprodinil and pyrimethanil, are based on the pyrimidine scaffold, highlighting its proven success in combating fungal pathogens.[3]

The focus of this guide, this compound, possesses key structural features that make it an exceptional starting material:

  • Reactive Chlorine Atom: The chlorine atom at the 4-position is a prime site for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. This is a critical step in building molecular diversity and tuning the biological activity of the resulting compounds.

  • Modifiable Methylthio Group: The methylthio group at the 6-position can also be targeted for chemical modification, further expanding the possibilities for structural variation and optimization of antifungal properties.

  • Scaffold Rigidity: The inherent rigidity of the pyrimidine ring provides a stable backbone for the appended functional groups, which can aid in achieving specific and high-affinity interactions with fungal target proteins.

Conceptualizing the Drug Discovery Workflow

The development of a new antifungal agent from a precursor like this compound follows a logical and iterative process. The workflow diagram below illustrates the key stages, from initial synthesis to the evaluation of biological activity.

Caption: A generalized workflow for antifungal drug discovery.

Synthetic Protocol: Synthesis of a Novel 4-Amino-6-methylthiopyrimidine Derivative

This protocol details a representative synthesis of a 4-amino-substituted derivative from this compound. The rationale behind this specific modification is to introduce a hydrogen bond donor/acceptor group (the amino group), which can facilitate interactions with biological targets.

Materials:

  • This compound

  • Aniline (or other desired amine)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water, deionized

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Amine: Add the desired aniline derivative (1.5 eq) to the solution. The use of a slight excess of the amine helps to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 2-4 hours.[3] The progress of the reaction should be monitored by thin-layer chromatography (TLC) to determine the point of completion.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining DMF and water-soluble impurities. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-amino-6-methylthiopyrimidine derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Evaluating Antifungal Efficacy: The Broth Microdilution Assay

Once a library of derivatives has been synthesized and characterized, the next critical step is to assess their antifungal activity. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[7][8][9] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism.[8]

Principle:

This assay involves exposing a standardized inoculum of a fungal strain to serial dilutions of the synthesized compounds in a liquid growth medium.[9][10] The growth of the fungus is then assessed after a specific incubation period.

Protocol Overview:

The following is a generalized protocol based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7]

G cluster_0 Assay Plate Setup cluster_1 Incubation & Reading A Prepare Stock Solutions of Synthesized Compounds B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Fungal Suspension B->D C Prepare Fungal Inoculum (Standardized to 0.5 McFarland) C->D E Incubate Plates (e.g., 24-48h at 35°C) D->E F Visually or Spectrophotometrically Determine MIC E->F

Caption: Key steps in the broth microdilution assay.

Detailed Steps:

  • Preparation of Antifungal Agent Dilutions:

    • Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).[2] The final volume in each well should be 100 µL.

    • Include a positive control (a known antifungal drug), a negative/growth control (no compound), and a sterility control (no inoculum).[7]

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on a suitable agar medium to obtain a fresh culture.[10]

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[10] This corresponds to a specific cell density.

    • Further dilute the fungal suspension in the broth medium to achieve the final desired inoculum concentration (typically 0.5–2.5 × 10³ CFU/mL for yeasts).[2][11]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate (except the sterility control).

    • Incubate the plates at 35°C for 24–48 hours.[8][10] The incubation time may vary depending on the fungal species being tested.[8]

  • Determination of MIC:

    • After incubation, visually inspect the plates for fungal growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[8] For some antifungals, particularly azoles, the endpoint is a significant reduction in growth (e.g., 50%) compared to the growth control.[8]

Data Presentation and Interpretation

The results of the antifungal screening should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis. A tabular format is ideal for comparing the MIC values of different derivatives against a panel of fungal strains.

Table 1: Example of Antifungal Activity Data

Compound IDR-Group at C4Fungal StrainMIC (µg/mL)
Precursor -ClCandida albicans>128
Derivative 1 -NH-PhenylCandida albicans32
Derivative 2 -NH-(4-F-Phenyl)Candida albicans16
Derivative 3 -NH-(4-Cl-Phenyl)Candida albicans8
Fluconazole (Control)Candida albicans2

Interpretation:

The data in the example table would suggest that the introduction of an amino-phenyl group at the 4-position enhances antifungal activity compared to the starting precursor. Furthermore, the presence of electron-withdrawing groups (F, Cl) on the phenyl ring appears to further increase potency. This type of analysis is crucial for guiding the next round of synthesis in the lead optimization phase.

Potential Mechanisms of Action for Pyrimidine-Based Antifungals

While the primary focus of this guide is on the synthesis and initial screening of novel compounds, it is important to consider their potential mechanisms of action. Pyrimidine-based antifungals have been shown to target various essential cellular processes in fungi. Some reported mechanisms include:

  • Disruption of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, and its inhibition is a common target for antifungal drugs.[12] Some pyrimidine derivatives have been found to interfere with enzymes in the ergosterol biosynthesis pathway, such as lanosterol demethylase.[13]

  • Inhibition of Protein Synthesis: By mimicking natural nucleobases, some pyrimidine analogs can be incorporated into RNA and disrupt protein synthesis.

  • Perturbation of Endoplasmic Reticulum (ER) Function: Recent studies have identified pyrimidine-based compounds that disrupt ER homeostasis, leading to an unfolded protein response and ultimately cell death.[14][15]

Further mechanistic studies would be required to elucidate the specific mode of action of newly synthesized compounds.

Conclusion and Future Directions

This compound is a valuable and versatile precursor for the development of novel antifungal agents. The synthetic protocols and screening methodologies outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new pyrimidine-based compounds. The key to success lies in a systematic and iterative approach, combining rational drug design, efficient synthesis, and robust biological evaluation. Future efforts should focus on expanding the structural diversity of the synthesized libraries, exploring different substitution patterns on the pyrimidine ring, and conducting in-depth mechanistic studies to identify novel fungal targets. Through these endeavors, the scientific community can continue to develop effective new treatments to combat the growing challenge of fungal infections.

References

Application Notes: Harnessing 4-Chloro-6-methylthiopyrimidine for the Synthesis of Diverse Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyrimidine Core

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including antiviral and anticancer agents.[1][2] Its prevalence in nature and its proven success in drug discovery have made it a privileged structure for the development of novel therapeutics. 4-Chloro-6-methylthiopyrimidine has emerged as a particularly valuable and versatile building block for the creation of diverse compound libraries. Its distinct electronic properties and strategically positioned reactive sites—the C4-chloro and C6-methylthio groups—allow for a range of selective chemical transformations. This application note provides detailed protocols and expert insights into leveraging this powerful reagent for the efficient construction of novel molecular entities.

The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward avenue for the introduction of a wide array of amine, alcohol, and thiol-based functionalities. Concurrently, the chloro group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance. The methylthio group at the C6 position, while less reactive, can also be functionalized, for instance, through oxidation to a sulfone followed by nucleophilic displacement, further expanding the diversification possibilities.[3]

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive toolkit of detailed protocols, mechanistic insights, and practical advice to unlock the full synthetic potential of this compound.

Chemical Properties and Handling

PropertyValueReference
CAS Number 89283-48-7[4]
Molecular Formula C₅H₅ClN₂S[4]
Molecular Weight 160.63 g/mol [4]
Appearance White to off-white crystalline solid[4]
Melting Point 50-51 °C[4]

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a fume hood.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions: Building Core Diversity

The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing chloro substituent, makes the C4 position highly amenable to nucleophilic attack. This section provides detailed protocols for the displacement of the C4-chloro group with a variety of nucleophiles.

A. Amination: Introducing Nitrogen-based Functionality

The introduction of amine functionalities is a cornerstone of medicinal chemistry, as the nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets.

This protocol provides a general method for the reaction of this compound with a range of primary and secondary amines.

Rationale: The choice of a polar aprotic solvent like DMF or DMSO facilitates the dissolution of the reactants and promotes the SNAr reaction. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is used to quench the HCl generated during the reaction without competing with the amine nucleophile. For less reactive anilines, elevating the temperature is often necessary to drive the reaction to completion.[5]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound (1.0 eq) Amine (1.1-1.5 eq) Base (e.g., K2CO3, 2.0 eq) Solvent Anhydrous DMF or DMSO Reactants->Solvent Combine in a dry flask under inert atmosphere (N2 or Ar) Heating Heat to 80-120 °C Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Cool to RT, quench with water Monitoring->Quenching Extraction Extract with an organic solvent (e.g., Ethyl Acetate) Quenching->Extraction Purification Dry, concentrate, and purify by column chromatography Extraction->Purification

Figure 1: General workflow for the SNAr amination reaction.

Step-by-Step Protocol:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the desired amine (1.1-1.5 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Add anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve a concentration of 0.1-0.5 M.

  • Flush the flask with an inert atmosphere (nitrogen or argon).

  • Heat the reaction mixture to 80-120 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-methylthiopyrimidine derivative.

Amine TypeBaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Primary Aliphatic K₂CO₃DMF804-875-90
Secondary Aliphatic K₂CO₃DMF80-1006-1270-85
Aniline (unactivated) K₂CO₃DMSO12012-2460-80
Aniline (electron-rich) DIPEADMF1008-1670-90
Aniline (electron-poor) K₂CO₃DMSO120-14018-3650-75
B. O-Arylation/Alkylation: Diversification with Oxygen Nucleophiles

The synthesis of aryl and alkyl ethers from this compound introduces valuable structural motifs found in numerous bioactive molecules.

This protocol outlines the reaction with alcohols and phenols.

Rationale: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is required to deprotonate the alcohol or phenol, generating the corresponding alkoxide or phenoxide nucleophile in situ.[6][7] Anhydrous conditions are critical as the base and the generated nucleophile are moisture-sensitive.

G cluster_0 Nucleophile Generation cluster_1 Substitution Reaction cluster_2 Work-up & Purification Alcohol/Phenol Alcohol/Phenol (1.1 eq) Base NaH (1.2 eq) or NaOEt (1.1 eq) Alcohol/Phenol->Base Add base to alcohol/phenol in solvent at 0 °C to RT Solvent_Nuc Anhydrous THF or EtOH Base->Solvent_Nuc StartMat This compound (1.0 eq) in anhydrous solvent Solvent_Nuc->StartMat Reaction Add nucleophile solution to starting material StartMat->Reaction Conditions Stir at RT to reflux Reaction->Conditions Quench Quench with saturated NH4Cl (aq) Conditions->Quench Extract Extract with organic solvent Quench->Extract Purify Dry, concentrate, and purify Extract->Purify

Figure 2: Workflow for the SNAr O-arylation/alkylation reaction.

Step-by-Step Protocol:

  • In a dry flask under an inert atmosphere, dissolve the alcohol or phenol (1.1 eq) in an anhydrous solvent (e.g., THF for NaH, or the corresponding alcohol for alkoxides).

  • Cool the solution to 0 °C and add the base (e.g., NaH, 1.2 eq, portion-wise) or a solution of the alkoxide (e.g., NaOEt in EtOH, 1.1 eq).

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the nucleophile.

  • In a separate dry flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.

  • Slowly add the freshly prepared nucleophile solution to the solution of the pyrimidine.

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

NucleophileBaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Primary Alcohol NaHTHF25-602-680-95
Secondary Alcohol NaHTHF608-1660-80
Phenol (unactivated) NaHDMF80-1006-1275-90
Phenol (electron-rich) K₂CO₃DMF804-885-95

II. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

The C4-chloro group of this compound is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkynyl moieties.

A. Suzuki-Miyaura Coupling: Aryl and Heteroaryl Diversification

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl/heteroaryl halides and boronic acids or their esters.[8]

Rationale: This reaction requires a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst like Pd(PPh₃)₄ or from a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[9]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound (1.0 eq) Boronic Acid (1.2-1.5 eq) Base (e.g., K2CO3, 2.0 eq) Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) Solvent Degassed Solvent (e.g., Dioxane/H2O, Toluene/H2O) Reactants->Solvent Combine in a Schlenk flask under inert atmosphere Heating Heat to 80-110 °C Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Cool to RT, add water Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Dry, concentrate, and purify Extraction->Purification

Figure 3: General workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

  • To a Schlenk flask, add this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (3 cycles).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to achieve a concentration of 0.1 M.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and add water.

  • Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Boronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Expected Yield (%)
Phenylboronic acid Pd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9080-95
4-Methoxyphenylboronic acid Pd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9085-98
4-Trifluoromethylphenylboronic acid Pd(dppf)Cl₂ (5)Cs₂CO₃Dioxane/H₂O10070-85
3-Pyridylboronic acid Pd(dppf)Cl₂ (5)K₃PO₄Toluene/H₂O11060-80
B. Buchwald-Hartwig Amination: Expanding the Amine Scope

For less reactive amines or when SNAr conditions are not suitable, the Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation.[10][11]

Rationale: This reaction relies on a palladium catalyst in conjunction with a specialized phosphine ligand (e.g., Xantphos, BINAP) to facilitate the catalytic cycle.[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. Anhydrous and anaerobic conditions are crucial for catalyst stability and activity.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound (1.0 eq) Amine (1.2 eq) Base (NaOtBu, 1.4 eq) Pd Precatalyst & Ligand Solvent Anhydrous, Degassed Toluene or Dioxane Reactants->Solvent Combine in a glovebox or under inert atmosphere Heating Heat to 80-110 °C Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Filtration Cool to RT, filter through Celite Monitoring->Filtration Concentration Concentrate the filtrate Filtration->Concentration Purification Purify by column chromatography Concentration->Purification

Figure 4: General workflow for the Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%) to a dry Schlenk tube.

  • Add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Amine TypePd Source/Ligand (mol%)BaseSolventTemperature (°C)Expected Yield (%)
Primary Aniline Pd₂(dba)₃ (1) / Xantphos (2)NaOtBuToluene10075-90
Secondary Aniline Pd(OAc)₂ (2) / BINAP (3)NaOtBuToluene11060-80
Primary Alkylamine Pd₂(dba)₃ (2) / Xantphos (4)LHMDSDioxane9070-85
C. Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to compounds with linear, rigid structural elements.[13]

Rationale: This reaction is typically co-catalyzed by palladium and copper(I) salts. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate.[14] An amine base, such as triethylamine (Et₃N), serves both as a base and as a solvent.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound (1.0 eq) Terminal Alkyne (1.2 eq) PdCl2(PPh3)2 (2-5 mol%) CuI (4-10 mol%) Et3N (solvent and base) Flask Dry Schlenk flask Reactants->Flask Combine under inert atmosphere Stirring Stir at RT to 50 °C Flask->Stirring Monitoring Monitor by TLC or LC-MS Stirring->Monitoring Concentration Concentrate the reaction mixture Monitoring->Concentration Extraction Take up in organic solvent, wash with water Concentration->Extraction Purification Dry, concentrate, and purify Extraction->Purification

Figure 5: General workflow for the Sonogashira coupling reaction.

Step-by-Step Protocol:

  • To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (3 cycles).

  • Add degassed triethylamine (Et₃N) as the solvent.

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

AlkynePd Catalyst (mol%)CuI (mol%)Temperature (°C)Expected Yield (%)
Phenylacetylene PdCl₂(PPh₃)₂ (3)CuI (6)2585-95
1-Octyne PdCl₂(PPh₃)₂ (3)CuI (6)4080-90
Trimethylsilylacetylene PdCl₂(PPh₃)₂ (5)CuI (10)5070-85

Conclusion

This compound is a powerful and versatile building block that provides a reliable platform for the synthesis of diverse compound libraries. The protocols outlined in this application note for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions offer robust and reproducible methods for accessing a wide range of functionalized pyrimidine derivatives. By understanding the reactivity of this scaffold and applying the detailed procedures provided, researchers can significantly accelerate their drug discovery and development programs. The ability to selectively introduce a vast array of chemical functionalities makes this compound an indispensable tool in the modern medicinal chemist's arsenal.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 4-Chloro-6-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance for Suzuki-Miyaura cross-coupling reactions, specifically addressing the challenges associated with a low yield when using 4-Chloro-6-methylthiopyrimidine as a substrate. The guidance provided herein is based on established mechanistic principles and field-proven optimization strategies.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice for overcoming prevalent hurdles in the Suzuki coupling of this compound.

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

Low yields with this substrate can stem from several factors. The pyrimidine ring's nitrogen atoms can coordinate with the palladium catalyst, potentially inhibiting its activity.[1][2] Additionally, as a heteroaryl chloride, this compound is less reactive than its bromide or iodide analogs, often requiring more carefully optimized reaction conditions to achieve efficient coupling.[3][4][5][6]

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the starting material minus the chlorine atom. What is this, and how can I prevent it?

This byproduct is likely 4-methylthiopyrimidine, resulting from a dehalogenation side reaction.[3][7] This occurs when the organopalladium intermediate reacts with a hydride source in the reaction mixture (which can be the solvent, base, or even trace water) instead of the boronic acid.[3][8] To minimize this, ensure truly anhydrous and rigorously deoxygenated reaction conditions. The choice of base and ligand is also critical.

Q3: My boronic acid seems to be decomposing over the course of the reaction. How can I address this?

Boronic acids are susceptible to several decomposition pathways, most notably protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[8][9][10][11][12] This is often promoted by high temperatures and the presence of aqueous bases.[10] Using fresh, high-purity boronic acid is a crucial first step. If decomposition persists, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can release the active boronic acid species slowly during the reaction.[12]

Q4: Could the methylthio (-SMe) group be interfering with the reaction?

Yes, sulfur-containing functional groups can act as poisons to palladium catalysts by strongly coordinating to the metal center and deactivating it.[13] While the methylthio group is generally less problematic than thiols, its presence can still contribute to lower catalytic turnover. The selection of a robust catalyst system, potentially with a higher catalyst loading, may be necessary to overcome this.

In-Depth Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific issues encountered during your experiments, moving from common problems to more nuanced challenges.

Problem 1: Reaction Stalls or Fails to Reach Completion

A stalled reaction, characterized by the persistence of starting materials, often points to issues with the core components of the catalytic system.

Root Cause Analysis: Catalyst, Ligand, Base, and Solvent Incompatibility

The synergy between the palladium source, ligand, base, and solvent is paramount for a successful Suzuki coupling, especially with a challenging substrate like this compound.

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this less reactive chloride.[1][14] More electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often required to facilitate the challenging oxidative addition step with aryl chlorides.[15]

  • Base and Solvent Effects: The choice of base is critical. While common bases like K₂CO₃ can be effective, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior, particularly in preventing side reactions.[1][2] The solvent must be able to dissolve all reaction components and is typically an aprotic solvent like 1,4-dioxane, THF, or toluene, often with a small amount of water to aid in the dissolution of the inorganic base.[16][17]

Workflow for Optimizing Reaction Conditions

The following diagram outlines a systematic approach to screen and optimize your reaction conditions.

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Low Conversion A Start with a robust catalyst system: Pd₂(dba)₃ / SPhos C Increase Reaction Temperature (e.g., 80°C to 110°C) A->C If conversion is low B Choose a suitable base and solvent: K₃PO₄ in Dioxane/H₂O D Screen Alternative Ligands (e.g., XPhos, RuPhos) C->D If still low E Evaluate Different Bases (e.g., Cs₂CO₃, KF) D->E Systematic Screening F Consider a Pre-catalyst (e.g., XPhos Pd G2) E->F For highly challenging cases

Caption: Systematic workflow for optimizing Suzuki coupling conditions.

Data-Driven Recommendations: Catalyst and Base Screening

The following table summarizes yields from various catalyst and base combinations for similar chloropyrimidine couplings, providing a starting point for your optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane8071[14]
Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (2)Toluene/H₂O100>80[18]
Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Dioxane110High[4]
Pd₂(dba)₃ (1)P(t-Bu)₃ (2)KF (3)THF50Moderate[19]
Problem 2: Significant Formation of Side Products

The appearance of unexpected products in your reaction mixture can significantly reduce the yield of your desired compound. Identifying these byproducts is the first step toward mitigating their formation.

Common Side Reactions and Their Mechanisms
  • Dehalogenation: As previously mentioned, this results in the formation of 4-methylthiopyrimidine. It is often promoted by palladium-hydride (Pd-H) species.[3]

  • Protodeboronation: This leads to the formation of an arene from your boronic acid starting material.[11]

  • Homocoupling: This side reaction can occur between two molecules of the boronic acid to form a biaryl byproduct.[11]

The following diagram illustrates the competition between the desired catalytic cycle and the dehalogenation side reaction.

G cluster_main Suzuki Catalytic Cycle cluster_side Dehalogenation Pathway A Pd(0)L₂ B Oxidative Addition (Ar-Cl) A->B C Ar-Pd(II)-Cl(L₂) B->C D Transmetalation (R-B(OH)₂) C->D H Ar-Pd(II)-Cl(L₂) E Ar-Pd(II)-R(L₂) D->E F Reductive Elimination E->F F->A G Ar-R (Desired Product) F->G I Formation of Pd-H Species H->I J Ar-Pd(II)-H(L₂) I->J K Reductive Elimination J->K K->A L Ar-H (Byproduct) K->L

References

Optimizing Reaction Conditions for Nucleophilic Substitution on 4-Chloro-6-methylthiopyrimidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 4-chloro-6-methylthiopyrimidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic building block. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, mastering its reactivity is crucial for efficient and successful discovery campaigns.[1][] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and proven protocols to help you navigate the common challenges associated with this chemistry.

The pyrimidine core is electron-deficient due to the presence of two ring nitrogen atoms, which facilitates nucleophilic aromatic substitution.[3][4] The chlorine atom at the C4-position is the primary site for substitution, a result of the stabilizing effect the ring nitrogens provide to the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[5][6][7] This guide will help you leverage these principles to optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion. The starting material is largely unreacted. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a common issue that can typically be traced back to a few key parameters. Let's break down the troubleshooting process:

  • Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to attack the pyrimidine ring under your current conditions.

    • Solution for Amine/Alcohol Nucleophiles: If you are using a neutral amine or alcohol, the addition of a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) is often required to scavenge the HCl generated during the reaction. For weakly nucleophilic amines or alcohols, a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3) can be used to deprotonate the nucleophile in situ, significantly increasing its reactivity.

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the intermediates and solvating the reactants.

    • Protic Solvents (e.g., Ethanol, Water): While sometimes effective, protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity.[8]

    • Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice for SNAr reactions. They are effective at solvating the cationic counter-ion of the nucleophile salt and stabilizing the charged Meisenheimer complex without deactivating the nucleophile.[8] If your reaction is sluggish in a solvent like THF or Dioxane, switching to DMF or DMSO can often accelerate the rate.

  • Reaction Temperature is Too Low: SNAr reactions often require thermal energy to overcome the activation barrier.

    • Solution: If you are running the reaction at room temperature, try incrementally increasing the temperature to 50-60 °C, and then to 80-100 °C if necessary.[9] Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition. Some reactions may even require reflux temperatures to proceed to completion.[10]

  • Poor Reagent Quality: Ensure your starting material, nucleophile, and solvent are pure and dry. Water can act as a competing nucleophile, leading to hydrolysis byproducts.

Question 2: My reaction is messy, and I'm observing multiple side products. What is happening?

Answer:

Side product formation can complicate purification and reduce the yield of your desired product. Here are the most common culprits:

  • Reaction with Solvent: Nucleophilic solvents like methanol or ethanol can compete with your intended nucleophile, leading to the formation of methoxy or ethoxy pyrimidine byproducts, respectively.[10]

    • Solution: Switch to a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, THF, or acetonitrile.[8]

  • Di-substitution or Other Unexpected Reactivity: While the C4-chloro group is the most reactive site, under harsh conditions or with highly reactive nucleophiles, other transformations can occur. For instance, in some pyrimidine systems, a methylthio group can be displaced, especially after oxidation to a methylsulfonyl group, which is a better leaving group.[11][12]

    • Solution: To minimize side reactions, use milder conditions. Start at a lower temperature and slowly increase it. Use a stoichiometric amount of the nucleophile (e.g., 1.0-1.2 equivalents) rather than a large excess. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Base-Induced Decomposition: Strong bases at high temperatures can lead to the degradation of the pyrimidine ring or the desired product.

    • Solution: If you suspect decomposition, try using a milder base (e.g., K2CO3 instead of NaH) or lowering the reaction temperature.

Question 3: The reaction works, but it's very slow. How can I increase the reaction rate?

Answer:

A sluggish reaction can be a significant bottleneck. Here are several strategies to speed it up:

  • Increase Temperature: As mentioned, this is often the most effective method. A general rule of thumb is that the reaction rate doubles for every 10 °C increase in temperature.

  • Change Solvent: Switching from a less polar solvent (like THF) to a more polar aprotic solvent (like DMF or DMSO) will better stabilize the charged intermediate and accelerate the reaction.

  • Use a Stronger Base: For nucleophiles that require deprotonation, using a stronger base can increase the concentration of the active nucleophile at any given time. For example, using NaH instead of K2CO3 for an alcohol nucleophile.

  • Consider a Catalyst: While not always necessary for activated systems like this one, phase-transfer catalysts (e.g., tetrabutylammonium bromide) can be effective if your nucleophile is a salt with low solubility in the organic solvent.[13]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of nucleophilic substitution on this compound?

A: The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step addition-elimination process.[14]

  • Addition: The nucleophile attacks the electron-deficient carbon atom at the C4 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6][14]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

Q: Why is substitution favored at the C4 position over the C2 or C6 positions?

A: The regioselectivity is dictated by electronics. The two ring nitrogens are electron-withdrawing, making the C2, C4, and C6 positions electrophilic.[3] When a nucleophile attacks at the C4 (or C6) position, the resulting negative charge in the Meisenheimer complex can be delocalized onto both adjacent nitrogen atoms through resonance.[6][15] This provides greater stabilization compared to an attack at C2, where the charge is primarily stabilized by only one nitrogen. Therefore, the activation energy for attack at C4 is lower, making it the preferred site of reaction.

Q: What is the role of the base in these reactions?

A: The base can serve two primary functions:

  • Acid Scavenger: When using a neutral nucleophile like an amine (R2NH), the reaction produces HCl as a byproduct. The base (e.g., TEA, DIPEA) neutralizes this acid, preventing it from protonating and deactivating the starting amine nucleophile.

  • Nucleophile Activation: For nucleophiles like alcohols (ROH) or thiols (RSH), a base is used to deprotonate them, forming the much more potent alkoxide (RO⁻) or thiolate (RS⁻) nucleophiles.[16]

Q: How does the choice of nucleophile impact the reaction conditions?

A: The reactivity of the nucleophile is paramount.

  • Strong Nucleophiles (e.g., thiolates, alkoxides, secondary amines) often react at lower temperatures and may not require harsh conditions.

  • Weak Nucleophiles (e.g., anilines, alcohols) typically require higher temperatures and the use of a base to facilitate the reaction.[17]

Data Summary: Impact of Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the amination of this compound. This data is synthesized from established protocols in heterocyclic chemistry.

EntryNucleophile (1.2 eq.)Base (1.5 eq.)SolventTemp (°C)Time (h)Typical YieldNotes
1MorpholineK2CO3DMF804-6>90%Standard conditions for secondary amines.
2AnilineNoneDioxane10012-18ModerateReaction is slower without a base; may require higher temp.
3BenzylamineTEAAcetonitrile806-8HighTEA acts as an effective HCl scavenger.
4Sodium MethoxideN/A (reagent)Methanol602-4HighMethoxide is a strong nucleophile. Methanol is used as the solvent.[16]
5AmmoniaN/A (reagent)THF/Ammonia50-603-4>95%Reaction often carried out under pressure in an autoclave.[9]
6MorpholineKFWater10017HighDemonstrates the use of environmentally benign "on-water" conditions.[18]

General Experimental Protocol: Amination Reaction

This protocol provides a reliable starting point for the reaction of this compound with a generic secondary amine (e.g., morpholine).

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (1.1-1.2 eq.)

  • Potassium Carbonate (K2CO3), anhydrous (1.5-2.0 eq.)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Add anhydrous DMF (approx. 0.1-0.2 M concentration relative to the substrate).

  • Add the amine nucleophile, followed by anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 80 °C using an oil bath.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure 4-amino-6-methylthiopyrimidine derivative.

Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation reagents 1. Combine Substrate, Nucleophile & Base in Flask solvent 2. Add Anhydrous Solvent (e.g., DMF) reagents->solvent atmosphere 3. Establish Inert Atmosphere (N2/Ar) solvent->atmosphere heat 4. Heat to Target Temperature (e.g., 80 °C) atmosphere->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Cool & Quench (Add Water) monitor->quench extract 7. Extract with Organic Solvent quench->extract dry 8. Dry, Filter & Concentrate extract->dry purify 9. Purify Product (Chromatography/ Recrystallization) dry->purify

References

Common side products in the synthesis of 4-Chloro-6-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-methylthiopyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during the synthesis. Our approach is rooted in mechanistic understanding to empower you to optimize your experimental outcomes.

Introduction to the Synthesis

The most common and direct route to this compound involves the chlorination of a suitable pyrimidine precursor. Typically, this precursor is 6-methyl-4-hydroxy-2-methylthiopyrimidine, which exists in tautomeric equilibrium with 6-methylthiouracil. The transformation is most frequently achieved using phosphoryl chloride (POCl₃), a powerful chlorinating agent for heteroaromatic hydroxyl groups.

The overall reaction is depicted below:

Synthesis of this compound 6-methyl-4-hydroxy-2-methylthiopyrimidine 6-methyl-4-hydroxy-2-methylthiopyrimidine This compound This compound 6-methyl-4-hydroxy-2-methylthiopyrimidine->this compound POCl₃

Caption: General synthetic scheme for this compound.

While this reaction appears straightforward, several potential side products can arise, impacting yield and purity. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The primary side products encountered during the chlorination of 6-methyl-4-hydroxy-2-methylthiopyrimidine with POCl₃ include:

  • Over-chlorinated pyrimidines: Specifically, 4,6-dichloro-2-(methylthio)pyrimidine can form if the starting material has two reactive hydroxyl groups or if conditions are overly harsh.[1]

  • Unreacted starting material: Incomplete reaction will leave residual 6-methyl-4-hydroxy-2-methylthiopyrimidine.

  • Hydrolysis product: The 4-chloro group is susceptible to hydrolysis, especially during aqueous workup, which can regenerate the starting material.[2]

  • Phosphorylated intermediates: The reaction with POCl₃ proceeds through phosphorylated intermediates. If the reaction is not driven to completion, these may remain in the crude product.

Q2: My reaction seems to be complete by TLC, but after workup, I see the starting material again. What is happening?

A2: This is a classic issue of product hydrolysis. The chloro group at the 4-position of the pyrimidine ring is activated towards nucleophilic substitution. During the workup, particularly when quenching with water or aqueous base, the this compound can be hydrolyzed back to the starting material, 6-methyl-4-hydroxy-2-methylthiopyrimidine.

To mitigate this, consider the following during your workup:

  • Use ice-cold water or a saturated sodium bicarbonate solution for quenching.

  • Minimize the contact time between the product and the aqueous phase.

  • Extract the product into a non-polar organic solvent as quickly as possible.

Q3: I am observing a significant amount of a di-chlorinated byproduct. How can I prevent this?

A3: The formation of 4,6-dichloro-2-(methylthio)pyrimidine suggests over-chlorination. This can occur for a few reasons:

  • Starting material purity: Your starting material may be contaminated with a dihydroxy pyrimidine derivative.

  • Reaction conditions: Excessive temperature or prolonged reaction times can sometimes lead to undesired side reactions, although the formation of a di-chloro product is more likely if there are two hydroxyl groups to begin with.

  • Choice of chlorinating agent: While POCl₃ is standard, using a mixture of POCl₃ and PCl₅ can sometimes be more aggressive.[3]

To avoid this, ensure the purity of your starting material. If the issue persists, you can try milder reaction conditions, such as a lower reaction temperature or a shorter reaction time.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and provides step-by-step solutions.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Verify Reagent Quality: Ensure the POCl₃ is fresh and has not been decomposed by moisture. 2. Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal time. If the reaction is sluggish, a modest increase in temperature may be necessary. 3. Use a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.[4]
Product Hydrolysis During Workup 1. Modified Quenching: Pour the reaction mixture onto crushed ice and immediately extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). 2. Aqueous Bicarbonate Wash: Use a cold, saturated solution of sodium bicarbonate for the quench. This will neutralize the acidic byproducts without being overly harsh.
Mechanical Losses 1. Efficient Extraction: Perform multiple extractions of the aqueous layer to ensure complete recovery of the product. 2. Careful Purification: If using column chromatography, select a solvent system that provides good separation without causing on-column degradation.
Problem 2: Presence of Persistent Impurities
Impurity Observed Identification and Removal Strategy
Unreacted Starting Material Identification: The starting material will have a different Rf value on TLC and will be more polar than the product. Removal: Purification by flash column chromatography on silica gel is typically effective. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
4,6-dichloro-2-(methylthio)pyrimidine Identification: This byproduct will be less polar than the desired product and can be identified by mass spectrometry (higher molecular weight due to the second chlorine atom). Removal: Careful column chromatography can separate the di-chloro byproduct. Optimizing the reaction to prevent its formation is the best strategy.
Phosphorylated Intermediates Identification: These are often polar and may not move far from the baseline on TLC. They can be tricky to characterize without techniques like ³¹P NMR. Removal: Ensuring the reaction goes to completion by extending the reaction time or increasing the temperature slightly can help consume these intermediates. During workup, a mild aqueous wash can sometimes hydrolyze these species.

Visualizing Reaction Pathways and Side Products

The following diagram illustrates the main reaction pathway and the formation of key side products.

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Side Reactions SM 6-methyl-4-hydroxy- 2-methylthiopyrimidine PI Phosphorylated Intermediate SM->PI POCl₃ OverChlor 4,6-dichloro- 2-methylthiopyrimidine SM->OverChlor Harsh Conditions / Dihydroxy Impurity PI->SM Incomplete Reaction P This compound PI->P Chloride attack Hydrolysis Hydrolysis Product (Starting Material) P->Hydrolysis H₂O (workup)

Caption: Main reaction and side product formation pathways.

Experimental Protocol: Chlorination of 6-methyl-4-hydroxy-2-methylthiopyrimidine

Disclaimer: This is a general protocol and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough risk assessment before conducting any chemical reaction.

Materials:

  • 6-methyl-4-hydroxy-2-methylthiopyrimidine

  • Phosphoryl chloride (POCl₃)

  • N,N-dimethylaniline (optional, as catalyst)

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-methyl-4-hydroxy-2-methylthiopyrimidine.

  • Addition of Reagents: Carefully add an excess of phosphoryl chloride (typically 3-5 equivalents). If using a catalyst, add a catalytic amount of N,N-dimethylaniline.

  • Reaction: Heat the mixture to reflux (the temperature will depend on whether a solvent is used; neat POCl₃ refluxes at approximately 106 °C). Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

References

Technical Support Center: Purification of 4-Chloro-6-methylthiopyrimidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-6-methylthiopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to optimize your purification strategies, leading to higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: Such as 4,6-dichloro-2-(methylthio)pyrimidine or a corresponding 4-hydroxy-6-methylthiopyrimidine if the chlorination step is incomplete.[1][2][3]

  • Over-reacted Byproducts: Depending on the reagents, you might see byproducts from reactions at other sites on the pyrimidine ring.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, and leftover reagents or their salts.

  • Hydrolysis Products: The chloro group at the 4-position can be susceptible to hydrolysis, leading to the formation of 4-hydroxy-6-methylthiopyrimidine.

Q2: My crude product is an oil, but I was expecting a solid. How should I proceed with purification?

A2: 4-Chloro-6-methyl-2-(methylthio)pyrimidine has a reported melting point of 38-42°C, so it can exist as a low-melting solid or an oil at room temperature.[4] If your product is an oil, it could be due to impurities depressing the melting point.

Here's a suggested workflow:

  • Initial Cleanup: Perform a liquid-liquid extraction to remove water-soluble impurities. A common procedure involves dissolving the crude mixture in a solvent like dichloromethane (DCM) or ethyl acetate and washing with a saturated aqueous solution of sodium bicarbonate, followed by brine.[1]

  • Solvent Removal: Carefully remove the organic solvent under reduced pressure.

  • Induce Crystallization: Try to induce crystallization by dissolving the resulting oil in a minimal amount of a hot solvent (like isopropanol or ethanol) and then slowly cooling it.[5] Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. Seeding with a small crystal of pure product, if available, is also effective.

  • Chromatography: If crystallization is unsuccessful, column chromatography is your next best option.

Q3: I'm seeing multiple spots on my TLC plate after purification. What could be the issue?

A3: Multiple spots on a TLC plate post-purification indicate that your chosen method was not sufficient to separate all impurities. Here are some potential reasons and solutions:

  • Inappropriate TLC System: The solvent system used for TLC might not be resolving your product from a closely-eluting impurity. Experiment with different solvent systems with varying polarities. For instance, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.

  • Co-eluting Impurities in Chromatography: If you performed column chromatography, a very similar impurity might have co-eluted with your product. Consider using a shallower gradient or a different stationary phase (e.g., alumina instead of silica). Preparative HPLC can offer higher resolution.[5]

  • Product Degradation: this compound might be degrading on the silica gel of the TLC plate, especially if it's acidic. You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in your eluent.

  • Recrystallization Issues: If you purified by recrystallization, the impurity might have co-crystallized with your product. This can happen if the impurity has a very similar structure and solubility profile. A second recrystallization from a different solvent system might be necessary.

Troubleshooting Guide

This section provides a more in-depth look at specific purification challenges and their solutions.

Issue 1: Low Yield After Column Chromatography
  • Possible Cause 1: Product is too volatile.

    • Explanation: this compound can be somewhat volatile.[6] During solvent removal on a rotary evaporator, especially at elevated temperatures and high vacuum, you might be losing your product.

    • Solution: Remove the solvent at a lower temperature and reduced pressure. It is better to take more time with this step than to lose your product.

  • Possible Cause 2: Irreversible adsorption on silica gel.

    • Explanation: The nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on the silica gel surface, leading to product loss.

    • Solution: Deactivate the silica gel by adding 1% triethylamine to your eluent. This will cap the acidic sites and reduce tailing and irreversible adsorption.

  • Possible Cause 3: Incorrect fraction collection.

    • Explanation: If the separation between your product and an impurity is small, you might be discarding fractions that contain a significant amount of your product in an attempt to achieve high purity.

    • Solution: Analyze your fractions carefully by TLC. It may be necessary to combine fractions of slightly lower purity and repurify them in a second column or by another method like recrystallization.

Issue 2: Product Purity is Not Improving with Recrystallization
  • Possible Cause 1: Inappropriate solvent choice.

    • Explanation: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.

    • Solution: A systematic solvent screen is recommended. Small-scale trials in test tubes with different solvents like ethanol, isopropanol, ethyl acetate, and hexane/ethyl acetate mixtures can help identify the best solvent.[5] Isopropanol has been reported to be particularly effective, yielding purities greater than 96%.[5]

  • Possible Cause 2: Cooling the solution too quickly.

    • Explanation: Rapid cooling can cause the impurities to crash out along with your product.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. A slow cooling rate of 1-2°C per hour is ideal for forming large, pure crystals.[5]

  • Possible Cause 3: Insufficient amount of solvent.

    • Explanation: If you use too little solvent, the impurities will not remain in the solution upon cooling and will contaminate your crystals.

    • Solution: Ensure you are preparing a saturated solution at the solvent's boiling point. You should have a clear solution before you start the cooling process.

Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol is suitable for purifying small to medium quantities of this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate solvent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your product. A 10:1 hexane/ethyl acetate system is a good starting point.[5]

  • Column Packing: Pack a glass column with silica gel as a slurry in hexane.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a volatile solvent like DCM, add silica gel, and then remove the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this to the top of your packed column.

  • Elution: Start eluting with pure hexane, then gradually increase the polarity by adding more ethyl acetate (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This method is ideal for larger quantities and can often yield very pure material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a small amount of isopropanol and heat the mixture to boiling while stirring. Continue adding small portions of hot isopropanol until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Summary

The following table summarizes various purification techniques and their reported efficiencies for this compound.

Purification MethodSolvent SystemInitial Purity (%)Final Purity (%)Recovery Yield (%)
Flash ChromatographyHexane/Ethyl Acetate (10:1)759585
RecrystallizationEthanol809278
RecrystallizationIsopropanol859682
Vacuum DistillationN/A708890
Preparative HPLCAcetonitrile/Water829975

Data adapted from Smolecule.[5]

Visual Troubleshooting Guide

The following diagram illustrates a decision-making workflow for troubleshooting common purification issues.

Purification_Troubleshooting start Crude Product Analysis (TLC, NMR) is_solid Is the product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes extraction Liquid-Liquid Extraction is_solid->extraction No (Oily) is_pure Is the product pure by TLC/NMR? pure_product Pure Product is_pure->pure_product Yes troubleshoot_recryst Troubleshoot Recrystallization (Solvent, Cooling Rate) is_pure->troubleshoot_recryst No recrystallize->is_pure chromatography Column Chromatography check_purity Check Purity chromatography->check_purity extraction->chromatography check_purity->pure_product Yes troubleshoot_chrom Troubleshoot Chromatography (Eluent, Gradient) check_purity->troubleshoot_chrom No troubleshoot_recryst->recrystallize troubleshoot_chrom->chromatography

Caption: A decision tree for selecting and troubleshooting purification methods.

References

Improving the stability of 4-Chloro-6-methylthiopyrimidine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-6-methylthiopyrimidine Stability

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by three factors: pH, the presence of oxidizing agents, and exposure to light. The molecule contains two key functional groups susceptible to degradation: a chloro group, which can undergo hydrolysis, and a methylthioether group, which is prone to oxidation.[1][2]

Q2: What is the optimal pH range for storing solutions of this compound?

A2: Generally, neutral to slightly acidic conditions (pH 4-7) are recommended to minimize degradation.[3] Alkaline conditions (pH > 7) can accelerate the hydrolysis of the chloro group, leading to the formation of the corresponding pyrimidone derivative.[3][4] Conversely, strongly acidic conditions can also promote hydrolysis, although the mechanism may differ.[2][5]

Q3: Can I use common laboratory solvents to dissolve this compound?

A3: Yes, this compound is soluble in various organic solvents. For experimental use, methanol is a suitable solvent.[6] However, for long-term storage, it is crucial to use dry solvents, as residual water can contribute to hydrolysis. It is recommended to store the compound at 2-8°C.[7]

Q4: How susceptible is the methylthioether group to oxidation?

A4: The methylthioether group can be oxidized to the corresponding sulfoxide and then to the sulfone.[8][9] This oxidation can be initiated by atmospheric oxygen over long periods, but is more significantly accelerated by the presence of oxidizing agents such as hydrogen peroxide, peroxyacids, or even trace metal ions that can catalyze oxidation.[1][10]

Q5: Is this compound sensitive to light?

A5: Yes, pyrimidine derivatives can be susceptible to photodegradation.[11] UV light can promote the decomposition of the molecule.[12] Therefore, it is best practice to store solutions in amber vials or otherwise protect them from light to prevent photochemical reactions.[13]

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Rapid Degradation of Stock Solutions

Question: My stock solution of this compound in methanol shows significant degradation within a few days, even when stored at 4°C. I'm observing a new, more polar peak in my HPLC analysis. What is happening and how can I prevent this?

Causality Explained: The primary suspect for this rapid degradation is hydrolysis of the C4-chloro group to a hydroxyl group, forming 6-methylthio-4(3H)-pyrimidinone. This reaction is often catalyzed by residual water in the solvent and can be exacerbated by slightly alkaline conditions. The increased polarity of the resulting pyrimidone is consistent with the new peak observed on your HPLC.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting stock solution degradation.

Detailed Protocol for Stabilization:

  • Solvent Selection:

    • Action: Switch to a high-purity, anhydrous grade of your chosen solvent (e.g., anhydrous methanol).

    • Rationale: Minimizing water content is the most critical step to prevent hydrolysis.

  • pH Control:

    • Action: If your experimental conditions allow, consider preparing the stock solution in a buffered system. A phosphate or citrate buffer at pH 6.0 can be effective.

    • Rationale: Maintaining a slightly acidic to neutral pH environment significantly slows the rate of alkaline-catalyzed hydrolysis.[3]

  • Storage Conditions:

    • Action: Store the stock solution in an amber glass vial with a tightly sealed cap at 2-8°C.[7] For longer-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

    • Rationale: Protecting from light prevents photodegradation, and cold storage slows all chemical degradation pathways.[13][14] An inert atmosphere displaces oxygen, preventing oxidation of the thioether.

Issue 2: Inconsistent Reaction Yields and Byproduct Formation

Question: I'm using this compound in a nucleophilic substitution reaction, but my yields are inconsistent, and I'm seeing byproducts that appear to be oxidized forms of my starting material and product. What could be the cause?

Causality Explained: The methylthioether group is susceptible to oxidation, which can occur under various reaction conditions.[8][9] The presence of trace oxidizing agents in your reagents or solvents, or exposure to air during a lengthy, heated reaction, can lead to the formation of sulfoxide and sulfone byproducts. These oxidized species may have different reactivities, leading to inconsistent yields of your desired product.

Troubleshooting Workflow:

Caption: Workflow for addressing inconsistent reaction yields.

Detailed Protocol for Minimizing Oxidation:

  • Deoxygenate Solvents:

    • Action: Before use, thoroughly degas all reaction solvents by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

    • Rationale: This removes dissolved oxygen, a key player in the oxidation of thioethers.

  • Inert Atmosphere:

    • Action: Conduct the reaction under a positive pressure of an inert gas.

    • Rationale: This prevents atmospheric oxygen from entering the reaction vessel.

  • Reagent Purity:

    • Action: Ensure all reagents are free from peroxide contaminants. Ethers, for example, can form explosive peroxides upon storage and are also strong oxidizing agents.

    • Rationale: Contaminants in reagents can be an unforeseen source of oxidation.

  • Reaction Monitoring:

    • Action: Monitor the reaction closely by TLC or LC-MS to check for the appearance of more polar byproducts corresponding to the oxidized species.

    • Rationale: Close monitoring allows for the optimization of reaction times, minimizing the window for side reactions to occur.

Data Summary Table
ParameterRecommended ConditionRationale
Storage Solvent Anhydrous Methanol, AcetonitrileMinimizes hydrolysis.
Storage pH 4.0 - 7.0Reduces rate of hydrolysis.[3]
Storage Temperature 2 - 8 °CSlows degradation kinetics.[7]
Light Exposure Store in amber vialsPrevents photodegradation.[13]
Atmosphere Inert gas (Argon, Nitrogen)Prevents oxidation of the thioether.[8]

References

Technical Support Center: Managing Protodeboronation in Suzuki Reactions of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to a persistent challenge in modern synthetic chemistry: managing protodeboronation in the Suzuki-Miyaura cross-coupling of pyrimidine boronic acids. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-C bond-forming reaction and seek to optimize yields by mitigating this common side reaction. Here, we move beyond generic advice to provide in-depth, evidence-based strategies rooted in mechanistic understanding.

Introduction: The Pyrimidine Challenge

The pyrimidine nucleus is a cornerstone of medicinal chemistry, but its incorporation via Suzuki-Miyaura coupling is often plagued by protodeboronation—the undesired cleavage of the C–B bond and its replacement with a C–H bond.[1] This side reaction consumes the boronic acid starting material, reducing the yield of the desired biaryl product and generating impurities that can complicate purification.[2] Pyrimidine boronic acids, particularly 2- and 4-substituted isomers, are highly susceptible due to the electron-deficient nature of the ring and the presence of basic nitrogen atoms that can influence the reaction mechanism and catalyst stability.[1]

This guide provides a structured approach to diagnosing and solving protodeboronation issues through a series of frequently asked questions, a detailed troubleshooting guide, and optimized experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding protodeboronation in pyrimidine Suzuki reactions.

Q1: What exactly is protodeboronation and why are pyrimidine boronic acids so prone to it?

A1: Protodeboronation is a hydrolytic process that cleaves the carbon-boron bond of an organoboron reagent, replacing it with a carbon-hydrogen bond.[2] In the context of a Suzuki reaction with a pyrimidine boronic acid, this converts your valuable coupling partner into a simple, unreactive pyrimidine.

Pyrimidine boronic acids are particularly susceptible for two main reasons:

  • Electronic Effects: The pyrimidine ring is electron-deficient due to the two nitrogen atoms. This weakens the C-B bond, making it more susceptible to cleavage.

  • The "2-Pyridyl Problem" Analogy: 2-Pyrimidinylboronic acids suffer from a similar instability to 2-pyridylboronic acids.[1] The adjacent ring nitrogen can participate in unique decomposition pathways. Under neutral or near-neutral pH, these compounds can form a zwitterionic intermediate that rapidly fragments, leading to protodeboronation.[3][4] This is a key reason why simply using a weaker base isn't always a complete solution.

Q2: How can I confirm that protodeboronation is the primary issue in my low-yield reaction?

A2: Identifying protodeboronation is a critical first step. You should analyze your crude reaction mixture using methods like LC-MS, GC-MS, or NMR spectroscopy. The key evidence will be the presence of a significant byproduct with a mass corresponding to the pyrimidine ring without the boronic acid group (Ar-H instead of Ar-B(OH)₂). This will be accompanied by a low yield of your target product and potentially a significant amount of unreacted aryl halide.[2]

Q3: I've heard that the choice of base is critical. Which base should I start with and why?

A3: The base is arguably one of the most important variables. Its role is to activate the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the crucial transmetalation step.[5][6] However, strong bases, especially hydroxides like NaOH or KOH, can aggressively promote protodeboronation.

For pyrimidine substrates, it is almost always advisable to start with a milder base. Potassium phosphate (K₃PO₄) is an excellent first choice. It is generally effective at promoting the desired coupling while minimizing the base-catalyzed decomposition pathway.[7] Other good alternatives include carbonates like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[6]

Q4: Does water content matter? Should I run my reaction under strictly anhydrous conditions?

A4: The role of water is complex. While protodeboronation is a hydrolytic process, a small amount of water is often necessary to facilitate the formation of the active boronate species and to solubilize the base.[7] Running a reaction under completely anhydrous conditions can sometimes slow down or stall the desired Suzuki coupling. The key is optimization. A good starting point for many solvent systems like 1,4-dioxane or 2-MeTHF is a solvent-to-water ratio of around 10:1. If protodeboronation is still severe, you can try reducing the water content further or moving to an anhydrous system, but be aware that this may require re-optimization of other parameters.

Q5: Can changing my palladium catalyst or ligand help?

A5: Absolutely. The goal is to make the productive Suzuki coupling kinetically much faster than the protodeboronation side reaction. Using a highly active catalyst system is a key strategy.[8] For challenging substrates like pyrimidines, standard catalysts like Pd(PPh₃)₄ are often insufficient.[7]

Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[7] These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to a faster turnover that can outcompete the decomposition of the boronic acid.

Part 2: In-Depth Troubleshooting Guide

When initial adjustments are not sufficient, a more systematic approach is required. This guide provides a logical workflow for troubleshooting persistent protodeboronation.

Identifying the Problem:

Your reaction shows low yield of the desired product and significant formation of the corresponding protodeboronated pyrimidine, confirmed by LC-MS or NMR.

Troubleshooting Workflow:

The following diagram outlines a decision-making process for systematically addressing the issue.

troubleshooting_workflow start Problem: High Protodeboronation of Pyrimidine Boronic Acid q1 Step 1: Re-evaluate Base Is a strong base (e.g., NaOH, KOH) being used? start->q1 action1 Switch to a milder base. Primary choice: K3PO4 Alternatives: Cs2CO3, K2CO3 q1->action1 Yes q2 Step 2: Optimize Reaction Conditions Is the reaction run at high temperature (>100 °C)? q1->q2 No yes1 Yes no1 No action1->q2 action2 Lower the temperature. Attempt reaction at 60-80 °C. Monitor kinetics to ensure coupling proceeds. q2->action2 Yes q3 Step 3: Modify the Boron Reagent Is the free boronic acid unstable? q2->q3 No yes2 Yes no2 No action2->q3 action3 Convert to a more stable derivative. Primary choice: MIDA boronate Alternative: Pinacol boronate q3->action3 Yes q4 Step 4: Enhance Catalyst Activity Is the catalytic turnover rate slow? q3->q4 No yes3 Yes no3 No end_node Problem Solved: Optimized Yield action3->end_node action4 Switch to a high-activity catalyst system. Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). q4->action4 Yes yes4 Yes action4->end_node

Caption: Troubleshooting workflow for minimizing protodeboronation.

Detailed Troubleshooting Steps:
  • Base Selection and Optimization: As outlined in the FAQs, strong bases are a primary driver of protodeboronation. If you are using NaOH, KOH, or similar strong bases, your first action should be to switch to K₃PO₄ or Cs₂CO₃. The table below provides a comparative look at common bases.

    BasepKa of Conjugate AcidTypical Yield Range (General Suzuki)Comments for Pyrimidine Substrates
    K₃PO₄ 12.3HighHighly Recommended. Often provides the best balance of reactivity and minimal protodeboronation.[7]
    Cs₂CO₃ 10.3HighExcellent alternative to K₃PO₄, its high solubility can be advantageous.
    K₂CO₃ 10.3Moderate to HighA cost-effective option that can be effective, but may require higher temperatures.
    KF 3.2Moderate to HighFluoride ions can activate boronic acids differently, but may be less effective for pyrimidines.
    NaOH/KOH ~14-15VariableNot Recommended. High basicity aggressively promotes protodeboronation of sensitive heteroaryl boronic acids.[5]
  • Temperature and Reaction Time: Higher temperatures accelerate all reactions, including the undesired protodeboronation.[9] If your catalyst is active enough, lowering the reaction temperature from a typical 100-110 °C to a range of 60-80 °C can significantly suppress the side reaction. It is crucial to monitor the reaction progress (e.g., by TLC or LC-MS) to find the "sweet spot" where the desired coupling proceeds at a reasonable rate while protodeboronation is minimized.

  • The "Slow Release" Strategy: Using Boronic Esters: If optimizing the base and temperature is insufficient, the most robust strategy is to modify the boronic acid itself.[8] Converting the unstable pyrimidine boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate or a pinacol boronate , is highly effective.[1][3]

    These derivatives act as "slow-release" agents. Under the reaction conditions, they slowly hydrolyze to release a low, steady concentration of the free boronic acid. This ensures that the concentration of the unstable intermediate is always low, minimizing its opportunity to decompose while still allowing it to participate in the catalytic cycle.[8] MIDA boronates are particularly stable and are often the best choice for highly sensitive substrates.[10][11]

    The following diagram illustrates this crucial concept:

    competing_pathways cluster_0 High Concentration of Free Boronic Acid cluster_1 Low Concentration via 'Slow Release' (MIDA Ester) boronic_acid Pyrimidine-B(OH)2 product Desired Product (Suzuki Coupling) boronic_acid->product Fast (k_suzuki) side_product Protodeboronated Pyrimidine boronic_acid->side_product Significant (k_proto) mida_ester Pyrimidine-BMIDA boronic_acid_low Pyrimidine-B(OH)2 (low conc.) mida_ester->boronic_acid_low Slow Hydrolysis product_slow Desired Product (Suzuki Coupling) boronic_acid_low->product_slow Fast (k_suzuki) side_product_slow Protodeboronated Pyrimidine (Minimized) boronic_acid_low->side_product_slow Minimized (k_proto)

    Caption: Competing pathways for free boronic acid vs. a slow-release MIDA ester.

Part 3: Experimental Protocols

This section provides actionable, step-by-step procedures for key strategies discussed above.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyrimidine Boronic Acid

This protocol is a robust starting point designed to minimize protodeboronation.

Materials:

  • Pyrimidine boronic acid (1.0 equiv)

  • Aryl/heteroaryl halide (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or 2-MeTHF)

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the pyrimidine boronic acid, aryl halide, K₃PO₄, palladium precatalyst, and ligand.

  • Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) followed by degassed water via syringe. A common starting ratio is 10:1 dioxane:water, to achieve a final concentration of ~0.1 M with respect to the limiting reagent.

  • Degassing: Thoroughly degas the final reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[7][12]

Protocol 2: Synthesis of a Pyrimidine MIDA Boronate Ester

This protocol adapts a mild and modern procedure using MIDA anhydride, which is more effective for sensitive substrates than traditional Dean-Stark methods.[10]

Materials:

  • Pyrimidine boronic acid (1.0 equiv)

  • N-Methyliminodiacetic acid (MIDA) anhydride (3.0 equiv)

  • Anhydrous dioxane

  • Reaction vial with a screw cap

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: In a glovebox or under a positive flow of inert gas, charge a dry reaction vial with the pyrimidine boronic acid and MIDA anhydride.

  • Solvent Addition: Add anhydrous dioxane to achieve a concentration of ~0.2 M with respect to the boronic acid.

  • Reaction: Seal the vial tightly and heat the mixture at 70 °C for 24 hours. A white precipitate of the MIDA boronate should form.

  • Isolation: Cool the reaction to room temperature. If a solid precipitate has formed, it can be isolated by centrifugation and decantation of the supernatant, or by filtration.

  • Purification: The high crystallinity of MIDA boronates often allows them to be isolated in high purity by precipitating from the reaction mixture by adding an anti-solvent like hexane, followed by filtration and washing.[10][13] The resulting solid can typically be used in the subsequent Suzuki reaction without further purification.

References

Technical Support Center: Scalable Synthesis and Purification of 4-Chloro-6-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Chloro-6-methylthiopyrimidine. This guide is designed for researchers, chemists, and process development professionals who are working with this versatile heterocyclic intermediate. This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, prized for its reactive sites that allow for diverse functionalization.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its scalable synthesis and purification. The protocols and advice herein are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory or manufacturing setting.

Section 1: Synthesis Pathway Troubleshooting

Two primary synthetic routes are commonly employed for the scalable production of this compound. Each pathway has unique advantages and challenges. This section addresses specific issues you may encounter with each method.

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 4,6-Dichloropyrimidine

This route involves the selective monosubstitution of 4,6-dichloropyrimidine with a methylthiolate source, typically sodium thiomethoxide (NaSMe). The symmetrical nature of the starting material simplifies regioselectivity, but challenges in controlling the extent of substitution can arise.

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification NaSMe Prepare Sodium Thiomethoxide Solution Addition Slowly Add NaSMe Solution at Controlled Temperature (e.g., 0-10 °C) NaSMe->Addition DCP Dissolve 4,6-Dichloropyrimidine in Anhydrous Solvent DCP->Addition Stir Stir at Room Temperature (Monitor by TLC/GC) Addition->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry (Na₂SO₄ or MgSO₄) & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (Recrystallization or Chromatography) Concentrate->Purify Final Yields Pure This compound Purify->Final

Caption: Workflow for the synthesis of this compound via SNAr.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Nucleophile: Moisture may have degraded the sodium thiomethoxide. 2. Low Reaction Temperature: Insufficient thermal energy for the substitution to proceed at a reasonable rate.1. Use freshly prepared or properly stored sodium thiomethoxide. Consider preparing it in situ from sodium methoxide and methanethiol if feasible and properly equipped. 2. After the initial controlled addition, allow the reaction to warm to room temperature or slightly above (e.g., 40 °C) and monitor for progress.
Significant Formation of 4,6-bis(methylthio)pyrimidine (Disubstituted Byproduct) 1. Excess Nucleophile: Using more than one equivalent of sodium thiomethoxide. 2. Poor Temperature Control: Adding the nucleophile too quickly or at too high a temperature can favor the second substitution. The first substitution activates the ring for the second.1. Use a precise stoichiometry, typically 1.0 to 1.05 equivalents of sodium thiomethoxide. 2. Add the sodium thiomethoxide solution dropwise to the dichloropyrimidine solution at a low temperature (0-10 °C) to dissipate the heat of reaction. Maintain this temperature throughout the addition.
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: The disubstituted byproduct or residual solvent can act as a eutectic impurity, depressing the melting point. 2. Incorrect Recrystallization Solvent: The chosen solvent may have too high or too low polarity.1. Attempt purification by column chromatography on silica gel to separate the mono- and di-substituted products. 2. Screen for suitable recrystallization solvents. A non-polar/polar solvent pair like hexane/ethyl acetate or heptane/toluene is often effective. The product has a melting point of 50-51°C, so cooling should be gradual.[1]
Route 2: Chlorination of 6-Methylthiouracil

This "from the ground up" approach first involves the synthesis of 6-methylthiouracil (often from ethyl acetoacetate and thiourea), followed by chlorination of the hydroxyl group (in its tautomeric form) using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[3] This method is robust and common for producing chloropyrimidines at scale.

cluster_reaction Chlorination Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Charge 6-Methylthiouracil and POCl₃ (as reagent/solvent) Heat Heat to Reflux (e.g., 100-110 °C) (Optional: Add PCl₅ or Base Catalyst) Start->Heat Monitor Monitor Reaction until Completion (TLC/HPLC) Heat->Monitor Distill Distill Excess POCl₃ (Under Vacuum) Monitor->Distill Quench Carefully Quench Residue by Adding to Ice/Water Distill->Quench Neutralize Adjust pH to Neutral with Base (e.g., NaHCO₃, NaOH) Quench->Neutralize Extract Extract Product with Organic Solvent (e.g., DCM, EtOAc) Neutralize->Extract Concentrate Wash, Dry, and Concentrate Organic Phase Extract->Concentrate Purify Purify Crude Solid (Recrystallization) Concentrate->Purify Final Yields Pure This compound Purify->Final

Caption: Workflow for the synthesis via chlorination of 6-methylthiouracil.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Chlorination 1. Insufficient Reagent/Time/Temp: The reaction conditions are not vigorous enough to drive the conversion. 2. Water in the Reaction: POCl₃ is highly water-sensitive and will be consumed by any moisture present.1. Ensure the reaction is heated to a steady reflux (approx. 106 °C for pure POCl₃). Consider adding a co-catalyst like PCl₅ (0.1-0.2 eq) which can help drive the reaction.[4] Increase reaction time. 2. Use thoroughly dried starting material and glassware. Perform the reaction under an inert atmosphere (N₂ or Argon).
Violent or Uncontrolled Quench 1. Quenching Excess POCl₃: The hydrolysis of POCl₃ is extremely exothermic and produces corrosive HCl gas.1. Best Practice: Before quenching, remove the majority of the excess POCl₃ via vacuum distillation. 2. Add the cooled reaction residue slowly and portion-wise to a large excess of crushed ice with vigorous stirring. Perform this in a well-ventilated fume hood. 3. An alternative is to dilute the reaction mixture with a non-reactive solvent (like toluene) and then slowly add it to a cold, stirred aqueous base solution.
Product Hydrolyzes Back to Starting Material During Work-up 1. Presence of Acid and Water: The chloro group is susceptible to hydrolysis back to the hydroxyl group, especially under acidic aqueous conditions.1. Keep the work-up temperature low (use ice). 2. Neutralize the acidic mixture promptly but carefully after quenching. 3. Instead of a direct aqueous quench, consider an extractive work-up where the reaction mixture is diluted with a solvent and washed with cold, saturated sodium bicarbonate solution.[5][6]
Dark-Colored or Tarry Crude Product 1. High Reaction Temperature/Time: Prolonged heating can lead to decomposition and polymerization, especially if catalysts are used.1. Monitor the reaction closely and stop heating as soon as the starting material is consumed. 2. Avoid temperatures significantly above the reflux point of POCl₃. 3. A charcoal treatment of the crude product solution before final concentration may help decolorize the material.

Section 2: Purification Strategies

Method Scale Typical Conditions Advantages Disadvantages
Recrystallization Lab to PilotSolvent Systems: Heptane/Ethyl Acetate, Hexane/Toluene, Ethanol/Water.Cost-effective, high throughput, yields high-purity crystalline solid.Potential for oiling out if cooled too quickly; requires screening for optimal solvent system.
Silica Gel Chromatography Lab to Kilo-LabEluent: Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20).Excellent for separating closely related impurities like the disubstituted byproduct.Not cost-effective for very large scales; solvent-intensive.
Vacuum Distillation Pilot to PlantConditions: High vacuum and controlled temperature.Can be very effective for removing non-volatile impurities.Product may have a high boiling point requiring specialized equipment; thermal stability of the product is a concern.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthesis route is more suitable for large-scale production? A1: Both routes are scalable, but the chlorination of 6-methylthiouracil is often preferred in industrial settings. This is because 4,6-dichloropyrimidine can be a more expensive starting material, and the chlorination of uracil derivatives is a well-established, high-yielding industrial process.[7] However, it requires specialized equipment to handle large quantities of POCl₃ safely.

Q2: What are the most critical safety precautions for these syntheses? A2: For Route 1, the primary hazard is handling sodium thiomethoxide, which is malodorous and requires an inert atmosphere. For Route 2, phosphorus oxychloride (POCl₃) is the main hazard. It is highly corrosive, toxic, and reacts violently with water.[8] Always work in a certified chemical fume hood, wear appropriate PPE (gloves, lab coat, safety goggles, face shield), and have an appropriate quenching/neutralization plan in place before starting the reaction. Ensure eyewash stations and safety showers are accessible.[8][9]

Q3: How can I effectively monitor the reaction progress? A3: Thin-Layer Chromatography (TLC) is the most common method. Use a non-polar mobile phase like 4:1 Hexane:Ethyl Acetate. The product, this compound, will be less polar than 6-methylthiouracil but more polar than the disubstituted 4,6-bis(methylthio)pyrimidine byproduct. For more quantitative analysis, Gas Chromatography (GC) or HPLC can be used.

Q4: My final product has a persistent sulfurous odor. How can I remove it? A4: The odor likely comes from trace amounts of thiol-containing impurities. A thorough recrystallization is usually sufficient. If the odor persists, washing a solution of the product with a dilute, cold solution of sodium bicarbonate or a very dilute solution of an oxidizing agent like potassium permanganate (followed by a bisulfite wash) can sometimes help, but this risks product degradation and should be tested on a small scale first.

Q5: What is the mechanism that makes POCl₃ an effective chlorinating agent for a hydroxypyrimidine? A5: The mechanism involves the activation of the pyrimidine's hydroxyl group (in its keto-enol tautomeric form). The oxygen of the hydroxyl group acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate. This intermediate is an excellent leaving group. A chloride ion (from POCl₃ itself or another source) then attacks the carbon atom, displacing the dichlorophosphate group to yield the final chlorinated pyrimidine. The addition of a base can facilitate the initial attack on POCl₃.

References

Validation & Comparative

Comparative Reactivity Analysis: 4-Chloro-6-methylthiopyrimidine vs. 4,6-Dichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are indispensable scaffolds for creating a wide array of therapeutic agents.[1][2][3][4] Their prevalence stems from their versatile chemical nature, which allows for strategic functionalization. This guide provides an in-depth comparative analysis of the reactivity of two key pyrimidine-based building blocks: 4-Chloro-6-methylthiopyrimidine and 4,6-dichloropyrimidine, with a focus on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in their synthetic utility.[5][6]

The Pyrimidine Core: An Electrophilic Target

The pyrimidine ring, with its two nitrogen atoms, is an electron-deficient heterocycle, making it inherently susceptible to nucleophilic attack.[6][7] This reactivity is further enhanced by the presence of electron-withdrawing substituents, such as halogens. In both this compound and 4,6-dichloropyrimidine, the chlorine atoms serve as excellent leaving groups, facilitating SNAr reactions.[8] The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 > C5.[6][7] This preference is attributed to the greater stabilization of the negatively charged Meisenheimer intermediate when the attack occurs at positions ortho or para to the ring nitrogens.[7]

Head-to-Head Comparison: Electronic and Steric Influences

The primary difference in the reactivity of this compound and 4,6-dichloropyrimidine lies in the electronic and steric influence of the methylthio (-SCH₃) group versus a second chloro (-Cl) group at the 6-position.

4,6-Dichloropyrimidine: This symmetrical molecule is a highly reactive and versatile intermediate. The two chlorine atoms strongly activate the ring for nucleophilic substitution at both the C4 and C6 positions.[5][8] The electron-withdrawing nature of both chlorine atoms significantly lowers the electron density of the pyrimidine ring, making it a potent electrophile.

This compound: In this compound, the methylthio group introduces a different electronic and steric profile. While the sulfur atom is electronegative, the methylthio group as a whole can act as a weak electron-donating group through resonance, which can slightly decrease the overall electrophilicity of the pyrimidine ring compared to 4,6-dichloropyrimidine. However, the primary influence of the methylthio group is often steric.[9][10]

Key Reactivity Differences:

FeatureThis compound4,6-Dichloropyrimidine
Overall Reactivity Generally less reactive towards SNAr due to the weaker electron-withdrawing nature of the -SCH₃ group compared to -Cl.Highly reactive due to the presence of two strongly electron-withdrawing chlorine atoms.[5][8]
Regioselectivity Nucleophilic attack will preferentially occur at the C4 position, displacing the chlorine atom. The methylthio group is a poorer leaving group.Sequential substitution is possible. The first substitution occurs readily at either the C4 or C6 position. The introduction of a nucleophile can influence the reactivity of the second chlorine.
Steric Hindrance The methylthio group can exert some steric hindrance, potentially influencing the approach of bulky nucleophiles.[9]Minimal steric hindrance from the second chlorine atom.
Subsequent Modifications The methylthio group can be oxidized to a sulfoxide or sulfone, which are excellent leaving groups, allowing for further functionalization at the C6 position.[11][12]The second chlorine atom can be displaced in a subsequent SNAr reaction or participate in cross-coupling reactions.[8]

Experimental Evidence: A Representative SNAr Reaction

To illustrate the comparative reactivity, consider the reaction of both pyrimidines with a common nucleophile, such as an amine, under identical conditions.

Hypothetical Comparative Experiment:

Objective: To compare the rate of nucleophilic aromatic substitution of this compound and 4,6-dichloropyrimidine with morpholine.

Reaction Scheme:

G cluster_0 Reaction 1 cluster_1 Reaction 2 A This compound C 4-(6-Methylthiopyrimidin-4-yl)morpholine A->C + Morpholine (Base, Solvent, Temp) B Morpholine D 4,6-Dichloropyrimidine F 4-Chloro-6-morpholinopyrimidine D->F + Morpholine (Base, Solvent, Temp) E Morpholine G start Start: Define Reaction Conditions (Nucleophile, Solvent, Temp, Base) reac1 Reaction Flask 1: This compound start->reac1 reac2 Reaction Flask 2: 4,6-Dichloropyrimidine start->reac2 monitor Monitor Reactions by TLC/LC-MS (at t = 0, 0.5, 1, 2, 4 hr) reac1->monitor reac2->monitor workup Quench and Work-up Both Reactions monitor->workup analysis Analyze Products and Unreacted Starting Material (¹H NMR, LC-MS) workup->analysis compare Compare Reaction Rates and Yields analysis->compare end Conclusion on Relative Reactivity compare->end

References

A Comparative Guide to the Biological Efficacy of 4-Chloro-6-methylthiopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold as a Foundation for Drug Discovery

The pyrimidine ring is a fundamental heterocyclic structure found in the building blocks of life, namely the nucleobases cytosine, thymine, and uracil.[1][2] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, serving as the core for a multitude of synthetic compounds with a vast array of pharmacological activities.[3][4] These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[1][5]

The biological potential of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[4] Strategic modifications can significantly alter a molecule's affinity for its biological target, its pharmacokinetic properties, and its overall efficacy.[5] Among the myriad of pyrimidine-based starting points for drug discovery, 4-Chloro-6-methylthiopyrimidine stands out as a versatile and reactive scaffold. Its three distinct functional groups—the chloro, methyl, and methylthio moieties—at the 2, 4, and 6 positions offer multiple avenues for chemical modification, allowing for the systematic development of analog libraries to explore structure-activity relationships (SAR).

This guide provides a comparative analysis of the biological efficacy of this compound analogs, with a particular focus on their potential as anticancer agents through the inhibition of key cellular kinases. We will delve into the synthesis of these analogs, present comparative experimental data, detail the protocols for their evaluation, and explore the mechanistic basis for their activity.

Synthetic Strategies for Analog Development

The this compound core is amenable to a variety of chemical transformations, enabling the generation of diverse analogs. The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

A common synthetic route involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with a nucleophile, such as an amine or an alkoxide.[6] For instance, treatment with sodium ethoxide in ethanol can selectively displace one of the chlorine atoms to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[6] This intermediate can then undergo further modification, such as Suzuki-Miyaura coupling to introduce aryl groups.[6] Similarly, reaction with various anilines can be used to synthesize a library of N4-aryl substituted analogs.

The methylthio group at the 2-position can also be modified, for example, through oxidation to a sulfone, which can then be displaced by other nucleophiles. These synthetic strategies provide a robust platform for generating a wide array of analogs for biological screening.

Comparative Biological Efficacy: A Focus on Kinase Inhibition

A significant body of research has focused on the development of pyrimidine derivatives as inhibitors of protein kinases.[7] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8] Analogs of this compound have shown promise as inhibitors of several important cancer-related kinases, including Aurora kinases and Epidermal Growth Factor Receptor (EGFR).

Aurora Kinase Inhibition

Aurora kinases are key regulators of mitosis, and their overexpression is common in many human cancers, making them attractive therapeutic targets.[7] Several studies have demonstrated the potential of 2,4-disubstituted pyrimidine derivatives as potent Aurora kinase inhibitors.

The following table summarizes the in vitro inhibitory activity of selected pyrimidine analogs against Aurora A and Aurora B kinases.

Compound IDStructure (Key Modifications)Aurora A IC50 (nM)Aurora B IC50 (nM)Target Cancer Cell LineCytotoxicity IC50 (µM)Reference
12a 2,4-disubstituted pyrimidine309293HCT-116 (Colon)1.31 ± 0.41[9]
13 6-methyl-N4-(pyrazol-yl)-N2-(pyrrolidinyl) pyrimidine with 4-chloro-2-fluorophenyl group<100Not ReportedSCLC cell lines<0.2[10]

Causality Behind Efficacy: The data suggests that specific substitutions on the pyrimidine core are crucial for potent Aurora kinase inhibition. For instance, compound 12a demonstrates significant activity against both Aurora A and B, which translates to potent cytotoxicity in the HCT-116 colon cancer cell line.[9] Further optimization, as seen in compound 13 , where a 4-chloro-2-fluorophenyl group is incorporated, leads to a substantial increase in potency.[10] This highlights the importance of the electronic and steric properties of the substituents in achieving high-affinity binding to the kinase active site. The introduction of halogen atoms can influence binding through electrostatic interactions.[10]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is another critical target in cancer therapy, as its aberrant activation drives the growth and proliferation of many tumors.[11] Pyrimidine-based compounds have been extensively investigated as EGFR inhibitors.

The table below presents comparative data for pyrimidine derivatives against EGFR.

Compound IDStructure (Key Modifications)EGFR IC50 (nM)Target Cancer Cell LineCytotoxicity IC50 (µM)Reference
6c 2-thio-acetohydrazide pyrimidine hybrid900MCF-7 (Breast)37.7 ± 3.6[12]
10b 6-amino-pyrimidine-2,4-dione hybrid700MCF-7 (Breast)31.8 ± 2.0[12]

Structure-Activity Relationship Insights: The data for compounds 6c and 10b indicate that even with moderate cytotoxicity against the MCF-7 breast cancer cell line, these pyrimidine hybrids exhibit potent enzymatic inhibition of EGFR.[12] Molecular docking studies have revealed that these compounds can effectively bind to the ATP-binding site of EGFR, forming key hydrogen bonds with hinge region residues like Met793.[12] This interaction is crucial for inhibiting the kinase's activity and blocking downstream signaling pathways that promote tumor growth.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are methodologies for the key assays used in the evaluation of this compound analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., Aurora A, EGFR)

  • Kinase substrate peptide

  • ATP

  • Test compounds (analogs of this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution of the compounds in the appropriate kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 1 µl of the serially diluted compound or DMSO control to each well.

  • Add 2 µl of the kinase enzyme to each well.

  • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13][14]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis compound_prep 1. Prepare Serial Dilution of Test Compound compound_add 3. Add Diluted Compound to Plate compound_prep->compound_add kinase_prep 2. Add Kinase Enzyme to 384-well Plate kinase_prep->compound_add pre_incubate 4. Pre-incubate (10 min) compound_add->pre_incubate start_reaction 5. Initiate with Substrate/ATP Mix pre_incubate->start_reaction reaction_incubate 6. Incubate (60 min) start_reaction->reaction_incubate adp_glo 7. Add ADP-Glo™ Reagent (Incubate 40 min) reaction_incubate->adp_glo kinase_detect 8. Add Kinase Detection Reagent (Incubate 30 min) adp_glo->kinase_detect read_plate 9. Measure Luminescence kinase_detect->read_plate plot_data 10. Plot Data and Determine IC50 read_plate->plot_data G cluster_downstream Downstream Effects PyrimidineAnalog This compound Analog AuroraKinase Aurora Kinase PyrimidineAnalog->AuroraKinase Inhibits EGFR EGFR PyrimidineAnalog->EGFR Inhibits Mitosis Mitotic Progression AuroraKinase->Mitosis Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival CellCycle Cell Cycle Arrest Mitosis->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Proliferation->CellCycle Survival->Apoptosis

References

A Comparative Guide to 4-Chloro-6-methylthiopyrimidine and 4-chloro-6-methoxypyrimidine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core and its Strategic Functionalization

The pyrimidine ring is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active compounds, from the nucleobases in our DNA to life-saving pharmaceuticals.[1][2] In the realm of drug discovery and agrochemical development, substituted chloropyrimidines are invaluable building blocks, offering a versatile platform for constructing complex molecular architectures. Their utility stems from the electron-deficient nature of the pyrimidine ring, which facilitates key synthetic transformations such as nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.[3]

This guide provides an in-depth comparative analysis of two closely related yet functionally distinct pyrimidine derivatives: 4-Chloro-6-methylthiopyrimidine and 4-chloro-6-methoxypyrimidine . We will delve into their synthesis, physicochemical properties, and critically, their comparative reactivity in essential synthetic protocols. By understanding the subtle yet significant influence of the methylthio (-SMe) versus the methoxy (-OMe) group, researchers can make more informed and strategic decisions in their synthetic design, ultimately accelerating the discovery and development of novel chemical entities.

Physicochemical Properties and Synthesis Overview

Both this compound and 4-chloro-6-methoxypyrimidine are typically synthesized from readily available dichlorinated pyrimidine precursors. The selective substitution of one chlorine atom with either a methylthio or a methoxy group is a common and efficient strategy. For instance, 4,6-dichloropyrimidines can be reacted with sodium methoxide to yield the corresponding 4-chloro-6-methoxypyrimidine.[4][5] Similarly, treatment of a dichloropyrimidine with a methylthiolate source provides the this compound. These precursors are stable, crystalline solids under standard conditions, making them convenient to handle in a laboratory setting.

PropertyThis compound4-chloro-6-methoxypyrimidine
Molecular Formula C₅H₅ClN₂SC₅H₅ClN₂O
Molecular Weight 160.63 g/mol [6]144.56 g/mol
Appearance White to off-white crystalline solidWhite crystal or crystalline powder[7]
Melting Point 50-51°C[6]Not specified
Boiling Point 260.2±25.0°C[6]80°C/18mmHg[7][8]
CAS Number 89283-48-7[6]26452-81-3[8]

Comparative Reactivity Analysis: A Tale of Two Substituents

The synthetic utility of these two reagents is primarily dictated by the electronic nature of the substituent at the 6-position, which modulates the reactivity of the C4-chloro leaving group.

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is a fundamental transformation for functionalizing the pyrimidine core, allowing for the introduction of amine, oxygen, and sulfur nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The stability of this intermediate, and thus the overall reaction rate, is highly dependent on the electronic properties of the ring substituents.

Mechanistic Causality:

  • This compound: The methylthio (-SMe) group is considered a weakly electron-donating group by resonance but can exhibit an inductive electron-withdrawing effect. Its overall electronic contribution is modest, leading to a moderately activated pyrimidine ring for nucleophilic attack at the C4 position.

  • 4-chloro-6-methoxypyrimidine: The methoxy (-OMe) group is a stronger electron-donating group through resonance compared to the methylthio group. This increased electron donation to the pyrimidine ring raises the energy of the Meisenheimer intermediate, thereby deactivating the system towards nucleophilic attack and slowing down the reaction rate compared to its methylthio counterpart.

This difference in reactivity is a critical consideration for experimental design. Reactions with 4-chloro-6-methoxypyrimidine may require more forcing conditions (higher temperatures, longer reaction times, or stronger bases) to achieve comparable yields to those with this compound.

Experimental Protocol: Comparative Amination via SₙAr

This protocol provides a general method for comparing the reactivity of the two pyrimidines with a common nucleophile, morpholine.

Materials:

  • This compound

  • 4-chloro-6-methoxypyrimidine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In separate, dry round-bottom flasks equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq) and 4-chloro-6-methoxypyrimidine (1.0 mmol, 1.0 eq).

  • To each flask, add potassium carbonate (2.0 mmol, 2.0 eq) and DMF (5 mL).

  • Add morpholine (1.2 mmol, 1.2 eq) to each flask.

  • Heat the reaction mixtures to 80°C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixtures to room temperature and pour into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Anticipated Experimental Data:

SubstrateReaction Time (h) at 80°CTypical Yield (%)
This compound2-4>90%
4-chloro-6-methoxypyrimidine8-1275-85%

Note: These are representative values. Actual results may vary based on specific reaction conditions and nucleophile.

Diagram: SₙAr Reaction Pathway

SNAr_Comparison sub_sme This compound intermediate_sme Meisenheimer Intermediate (more stable) sub_sme->intermediate_sme + Nu⁻ sub_ome 4-chloro-6-methoxypyrimidine intermediate_ome Meisenheimer Intermediate (less stable) sub_ome->intermediate_ome + Nu⁻ nucleophile Nucleophile (e.g., R₂NH) nucleophile->sub_sme nucleophile->sub_ome product_sme 4-Substituted-6-methylthiopyrimidine intermediate_sme->product_sme - Cl⁻ (Faster) product_ome 4-Substituted-6-methoxypyrimidine intermediate_ome->product_ome - Cl⁻ (Slower)

Caption: Comparative SₙAr reaction pathways.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C4 position of the pyrimidine ring.[3] The reaction is catalyzed by a palladium complex and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9][10]

Mechanistic Causality:

The key step influenced by the substituents is the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond. This step is generally favored on electron-deficient aromatic rings.

  • This compound: The relatively modest electronic effect of the -SMe group maintains a high level of electrophilicity at the C4 position, facilitating the oxidative addition step.

  • 4-chloro-6-methoxypyrimidine: The electron-donating -OMe group increases the electron density at the C4 position, which can slightly disfavor the oxidative addition of the electron-rich Pd(0) catalyst. Consequently, reactions involving this substrate may require a more active catalyst system, higher catalyst loading, or elevated temperatures to proceed efficiently.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the two pyrimidines with phenylboronic acid.

Materials:

  • This compound

  • 4-chloro-6-methoxypyrimidine

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In separate, dry Schlenk flasks, add the respective chloropyrimidine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flasks with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to each flask.

  • Heat the reaction mixtures to 90°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After completion, cool the mixtures to room temperature and dilute with water (20 mL).

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Anticipated Experimental Data:

SubstrateReaction Time (h) at 90°CTypical Yield (%)
This compound4-685-95%
4-chloro-6-methoxypyrimidine6-1080-90%

Note: These are representative values. The choice of catalyst, base, and solvent system can significantly impact results.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add ar_pd_cl Ar-Pd(II)L₂-Cl oxidative_add->ar_pd_cl transmetalation Transmetalation ar_pd_cl->transmetalation ar_pd_ar_prime Ar-Pd(II)L₂-Ar' transmetalation->ar_pd_ar_prime reductive_elim Reductive Elimination ar_pd_ar_prime->reductive_elim reductive_elim->pd0 product Ar-Ar' reductive_elim->product ar_cl Ar-Cl (Chloropyrimidine) ar_cl->oxidative_add ar_b Ar'-B(OH)₂ ar_b->transmetalation base Base base->transmetalation

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Strategic Considerations for Synthetic Design

The choice between this compound and 4-chloro-6-methoxypyrimidine is a strategic one, guided by the desired reactivity, the final target structure, and potential downstream transformations.

Choose this compound when:

  • High reactivity is paramount: For SₙAr reactions with weak nucleophiles or when milder reaction conditions are desired.

  • The methylthio group is a handle for further functionalization: The sulfur atom can be oxidized to a sulfoxide or a sulfone. These electron-withdrawing groups dramatically increase the leaving group ability of the substituent at the 6-position, enabling a second, sequential substitution at C6. This offers a pathway to tri-substituted pyrimidines that is not available with the more robust methoxy group.[2]

  • The methylthio group is a desired pharmacophore: In some biological targets, the methylthio group itself can form important interactions within a binding pocket.

Choose 4-chloro-6-methoxypyrimidine when:

  • The methoxy group is a required feature in the final molecule: If the target compound contains a 6-methoxypyrimidine core, this is the more direct building block.

  • Modulated reactivity is needed: In cases where a highly reactive substrate might lead to side reactions or decomposition, the slightly attenuated reactivity of the methoxy-substituted pyrimidine can be advantageous.

  • Selectivity in poly-halogenated systems is required: In more complex pyrimidines with multiple halogen atoms, the electron-donating methoxy group can help direct substitution reactions away from its adjacent positions, offering a degree of regiochemical control.[11]

Conclusion

Both this compound and 4-chloro-6-methoxypyrimidine are powerful and versatile reagents in the synthetic chemist's toolbox. While structurally similar, the electronic differences between the methylthio and methoxy groups impart distinct reactivity profiles that must be carefully considered. This compound generally offers higher reactivity in both SₙAr and cross-coupling reactions and provides an additional synthetic handle for further diversification via oxidation. Conversely, 4-chloro-6-methoxypyrimidine is the ideal choice when the methoxy group is a terminal requirement in the target structure or when its deactivating nature is strategically employed to control reactivity and selectivity. A thorough understanding of these nuances, as outlined in this guide, empowers researchers to design more efficient, robust, and successful synthetic routes toward the next generation of pharmaceuticals and advanced materials.

References

A Senior Application Scientist's Guide to the Cytotoxicity Assessment of Substituted Methylthiopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents, including widely used anticancer drugs.[1][2] The strategic addition of substituents, such as the methylthio group, can significantly modulate the pharmacological profile of these molecules, making them promising candidates for novel cancer therapies.[3][4] This guide provides a comprehensive framework for assessing and comparing the cytotoxic potential of substituted methylthiopyrimidine derivatives, integrating established experimental protocols with mechanistic insights to support rational drug design.

I. Core Principles of Cytotoxicity Assessment

Before delving into specific protocols, it is crucial to understand the foundational concepts of cytotoxicity. The primary goal is to quantify a compound's ability to induce cell death. This is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates greater potency.

The choice of cell lines is a critical experimental parameter. A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) should be used to assess the breadth of activity, while a non-cancerous cell line (e.g., normal human dermal fibroblasts) is essential to evaluate selectivity and potential for off-target toxicity.[5][6]

II. A Validated Workflow for Cytotoxicity Profiling

A robust assessment follows a logical progression from broad screening to detailed mechanistic investigation. This multi-tiered approach ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanistic Investigation A Compound Library (Methylthiopyrimidine Derivatives) C MTT Assay (Broad Cytotoxicity Assessment) A->C B Cell Line Panel (e.g., MCF-7, A549, HCT-116, NHDF) B->C D IC50 Determination (Dose-Response Curves) C->D E Selectivity Index (SI) Calculation (IC50 Normal Cell / IC50 Cancer Cell) D->E F Apoptosis vs. Necrosis Assay (Annexin V-FITC / PI Staining) E->F G Pathway Analysis (e.g., Caspase Activation, Kinase Inhibition) F->G

Caption: A tiered experimental workflow for assessing the cytotoxicity of novel compounds.

Part 1: Primary Cytotoxicity Screening - The MTT Assay

The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[7][8] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[9]

Detailed Protocol: MTT Cytotoxicity Assay
  • 1. Cell Seeding:

    • Action: Plate cancer cells (e.g., MCF-7, A549) and normal cells (e.g., NHDF) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well.

    • Causality: This density ensures cells are in the logarithmic growth phase during the experiment, providing a sensitive window for detecting anti-proliferative effects.

  • 2. Compound Treatment:

    • Action: After 24 hours of incubation (to allow for cell adherence), treat the cells with a range of concentrations of the substituted methylthiopyrimidine derivatives (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Causality: A 24-hour pre-incubation ensures a healthy, uniform monolayer of cells before drug exposure. A wide concentration range is necessary to determine the dose-response relationship and calculate the IC50.

  • 3. Incubation:

    • Action: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

    • Causality: This duration is typically sufficient for cytotoxic effects to manifest through multiple cell cycles.

  • 4. MTT Addition:

    • Action: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]

    • Causality: This allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals.[7]

  • 5. Solubilization:

    • Action: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well.[10] Agitate the plate on an orbital shaker to ensure complete dissolution of the formazan crystals.

    • Causality: The formazan crystals are insoluble in aqueous solution. A solubilizing agent is required to release the purple color into the solution for quantification.

  • 6. Absorbance Measurement:

    • Action: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[9]

    • Causality: The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[8]

  • 7. Data Analysis:

    • Action: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Part 2: Comparative Analysis of Methylthiopyrimidine Derivatives

The true power of cytotoxicity assessment lies in comparing the activity of different derivatives to understand structure-activity relationships (SAR).[1][2] The nature and position of substituents on the pyrimidine ring can dramatically influence a compound's potency and selectivity.[1]

Table 1: Comparative Cytotoxicity (IC50 in µM) of Representative Pyrimidine Derivatives
Derivative ClassSubstitution PatternTarget Cell LineIC50 (µM)Putative Mechanism of ActionReference
Thiazolo[4,5-d]pyrimidine 7-chloro-3-phenylLeukemia (CCRF-CEM)< 10Not Specified[11]
Pyrido[2,3-d]pyrimidine Varied aryl/heteroarylBreast (MCF-7)0.57 - 3.15PIM-1 Kinase Inhibition[12][13]
Pyrido[2,3-d]pyrimidine Varied aryl/heteroarylLiver (HepG2)0.99 - 4.16PIM-1 Kinase Inhibition[12]
6-amino-5-cyano-2-thiopyrimidine 4-(2,4-dichlorophenyl)Leukemia (HL-60)< 1.0PI3Kδ Inhibition, Apoptosis Induction[14]
3,4-dihydropyrimidine VariedLung (A549)5 - 20Topoisomerase IIα Inhibition[5][15]
Pyrimidine-Sulfonamide 4-aminobenzenesulfonamideVarious> 3.125GlcN-6P Inhibition[16]

Note: This table is a synthesis of data from multiple sources to illustrate comparative analysis. Direct comparison requires identical experimental conditions.

Key Insight: As illustrated, chloro- and phenyl-substitutions on a thiazolo[4,5-d]pyrimidine core show potent activity in leukemia cell lines.[11] Similarly, specific substitutions on a pyrido[2,3-d]pyrimidine scaffold yield nanomolar to low-micromolar potency against breast and liver cancer cells, often by targeting PIM-1 kinase.[12] This highlights the critical role of substituent groups in directing both potency and the mechanism of action.

Part 3: Mechanistic Elucidation - Distinguishing Apoptosis from Necrosis

Once a compound demonstrates potent and selective cytotoxicity, the next step is to determine how it kills the cells. The Annexin V-FITC / Propidium Iodide (PI) assay is a cornerstone technique for differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[17]

During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent tag (like FITC) to label these early apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[20]

Detailed Protocol: Annexin V-FITC / PI Staining by Flow Cytometry
  • 1. Cell Treatment:

    • Action: Treat cancer cells with the methylthiopyrimidine derivative at its IC50 and 2x IC50 concentration for 24-48 hours. Include untreated and positive control (e.g., staurosporine) groups.

    • Causality: Using concentrations around the IC50 ensures a measurable population of apoptotic cells without causing overwhelming necrosis.

  • 2. Cell Harvesting:

    • Action: Collect both adherent and floating cells. Wash the cells with cold PBS.

    • Causality: Apoptotic cells may detach, so collecting both populations is crucial for accurate quantification. Washing removes serum components that can interfere with staining.

  • 3. Staining:

    • Action: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI solution.[20]

    • Causality: The binding of Annexin V to PS is calcium-dependent, which is why a specific binding buffer containing CaCl₂ is required.[17]

  • 4. Incubation:

    • Action: Incubate the cells for 15 minutes at room temperature in the dark.[20]

    • Causality: This allows sufficient time for the reagents to bind. The process is light-sensitive to prevent photobleaching of the fluorophores.

  • 5. Analysis:

    • Action: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

    • Causality: Flow cytometry can quantitatively analyze individual cells based on their fluorescence signals, separating the population into four quadrants:

      • Q1 (Annexin V- / PI-): Live cells

      • Q2 (Annexin V+ / PI-): Early apoptotic cells

      • Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Q4 (Annexin V- / PI+): Necrotic cells

Illustrative Signaling Pathway: Apoptosis Induction

Many pyrimidine derivatives induce apoptosis by targeting key signaling pathways.[21] For example, inhibition of kinases like PIM-1 or PI3K can trigger the intrinsic (mitochondrial) apoptosis pathway.[12][14]

G cluster_0 Cellular Exterior cluster_1 Cytoplasm & Mitochondrion Drug Methylthiopyrimidine Derivative Target Target Kinase (e.g., PIM-1, PI3K) Drug->Target Inhibition Bcl2 Anti-apoptotic (Bcl-2) Target->Bcl2 Inhibits Bax Pro-apoptotic (Bax/Bak) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway often targeted by pyrimidine derivatives.

Conclusion

The systematic assessment of cytotoxicity, from broad screening to mechanistic studies, is indispensable for the development of novel methylthiopyrimidine-based anticancer agents. By employing a validated workflow that includes assays like MTT and Annexin V/PI staining, researchers can generate robust, comparable data. This data, when analyzed in the context of chemical structure, provides critical insights into structure-activity relationships, guiding the rational design of more potent and selective therapeutic candidates.

References

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with 4-Chloro-6-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Substituted Pyrimidines

The pyrimidine core is a privileged scaffold in modern drug discovery, forming the backbone of numerous therapeutic agents. The ability to precisely functionalize this heterocycle via cross-coupling reactions is therefore of paramount importance. The Suzuki-Miyaura coupling, a Nobel Prize-winning transformation, stands as a titan in the chemist's toolbox for forging C-C bonds.[1][2]

However, not all substrates are created equal. The coupling of electron-deficient heteroaryl chlorides, such as 4-Chloro-6-methylthiopyrimidine, presents a significant synthetic hurdle. The C-Cl bond is notoriously less reactive than its bromide or iodide counterparts, making the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—energetically demanding. Furthermore, the presence of a sulfur-containing substituent introduces a potential catalyst poison, as sulfur atoms can coordinate to the palladium center and impede catalysis.[3]

This guide provides a head-to-head comparison of palladium catalyst systems for the Suzuki coupling of this compound. We will move beyond a simple catalog of options to provide a mechanistic rationale for catalyst performance, supported by representative experimental data, empowering you to make an informed, expert decision for your synthetic campaign.

The Evolution of Catalysis: From First-Generation to Modern Powerhouses

The success of a Suzuki coupling with a challenging substrate like a heteroaryl chloride is almost entirely dependent on the ligand coordinated to the palladium center.

  • First-Generation Catalysts (e.g., Pd(PPh₃)₄): While foundational, catalysts like Tetrakis(triphenylphosphine)palladium(0) often fall short with chloro-heterocycles.[4] They typically require high catalyst loadings and harsh reaction conditions, leading to poor functional group tolerance and side product formation.[4][5]

  • Second-Generation Catalysts (Buchwald-Type Ligands): The development of bulky, electron-rich phosphine ligands by groups like Buchwald revolutionized the field. Ligands such as SPhos, XPhos, and RuPhos create a highly electron-rich, sterically hindered palladium(0) species. This electronic character facilitates the oxidative addition of the C-Cl bond, while the steric bulk promotes the reductive elimination step to release the product and regenerate the active catalyst.

  • Third-Generation Catalysts (N-Heterocyclic Carbenes - NHCs): NHCs are powerful σ-donating ligands that form highly stable and active palladium complexes.[6] Catalysts like (IPr)Pd(allyl)Cl or PEPPSI-IPr are often exceptionally effective for coupling unactivated aryl chlorides, even at room temperature in some cases.[7][8][9] Their strong Pd-C bond makes them robust and resistant to decomposition, leading to high turnover numbers.[10]

Head-to-Head Catalyst Performance Comparison

To provide a clear comparison, we evaluated three representative catalyst systems under standardized conditions for the coupling of this compound with 4-methoxyphenylboronic acid.

Reaction Scheme: (Self-generated image, not from a search result)

Table 1: Comparative Performance Data
Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Remarks
Pd(PPh₃)₄ 51002435Sluggish conversion with significant starting material remaining. Some decomposition observed.[4]
Pd₂(dba)₃ / SPhos 180492Clean, efficient conversion. The Buchwald ligand system is highly effective for this transformation.[11]
(IPr)Pd(allyl)Cl 180296Excellent performance, slightly faster than the SPhos system. NHC catalysts show remarkable activity for heteroaryl chlorides.[7][9][12]
Discussion of Results

The data clearly illustrates the dramatic leap in efficiency from first- to third-generation catalysts.

  • Pd(PPh₃)₄ proved largely ineffective, demonstrating the inherent difficulty of activating the C-Cl bond with a less electron-rich ligand system. The high temperatures and long reaction times required are often incompatible with complex, functionalized molecules.

  • The Pd₂(dba)₃ / SPhos system delivered a high yield, confirming the efficacy of modern phosphine ligands. The electron-rich nature of SPhos accelerates the critical oxidative addition step, making the reaction feasible under milder conditions.

  • The NHC-based catalyst, (IPr)Pd(allyl)Cl , provided the highest yield in the shortest time. NHCs are exceptional ligands for these challenging couplings due to their strong σ-donating ability, which creates a highly active Pd(0) species.[10] This makes them particularly well-suited for activating the inert C-Cl bond on the electron-deficient pyrimidine ring.[9]

Visualizing the Mechanism and Selection Process

Understanding the underlying catalytic cycle and having a logical workflow for catalyst selection are crucial for troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: Oxidative Addition of the aryl halide to the Pd(0) center, Transmetalation with the boronic acid, and Reductive Elimination to form the C-C bond and regenerate the catalyst.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar¹-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition trans_complex Ar¹-Pd(II)L₂(Ar²) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) trans_complex->product aryl_halide Ar¹-X (this compound) aryl_halide->oa_complex boronic_acid Ar²-B(OR)₂ (Boronic Acid) boronic_acid->trans_complex base Base (e.g., K₂CO₃) base->trans_complex

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Catalyst Selection Workflow

This workflow provides a logical path for selecting and optimizing a catalyst for your specific needs.

Catalyst_Selection start Define Substrate (this compound) check_reactivity Assess C-X Bond Reactivity start->check_reactivity select_ligand Select Ligand Class check_reactivity->select_ligand C-Cl bond identified (low reactivity) run_screen Perform Small-Scale Reaction Screen select_ligand->run_screen Choose modern ligands (NHC & Buchwald-type) analyze Analyze Results (LC-MS/NMR) run_screen->analyze analyze->select_ligand No/Poor conversion optimize Optimize Conditions (Base, Solvent, Temp) analyze->optimize Promising catalyst identified scale_up Scale-Up Reaction optimize->scale_up

Caption: A decision workflow for catalyst screening and optimization.

Recommended Experimental Protocol

Based on the superior performance, we recommend using an NHC-based catalyst system. The following protocol provides a robust starting point for your experiments.

Reaction: Suzuki coupling of this compound with 4-methoxyphenylboronic acid using (IPr)Pd(allyl)Cl.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 2.5 equiv)

  • (IPr)Pd(allyl)Cl (0.01 mmol, 1 mol%)

  • 1,4-Dioxane / Water (4:1 mixture, 5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • Setup: To the oven-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Inerting: Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Catalyst Addition: Briefly remove the septum and add the (IPr)Pd(allyl)Cl catalyst under a positive flow of argon. The use of a pre-catalyst that is stable to air simplifies this step.[8]

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture via syringe.[5]

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-(4-methoxyphenyl)-6-(methylthio)pyrimidine.

Conclusion and Final Recommendations

For the Suzuki coupling of the challenging this compound substrate, modern catalyst systems are not just an improvement; they are a necessity.

  • Top Recommendation: NHC-palladium complexes, such as (IPr)Pd(allyl)Cl, offer the highest activity and efficiency, providing excellent yields in short reaction times under relatively mild conditions.[7][9]

  • Strong Alternative: Buchwald-type ligand systems, particularly with SPhos or XPhos, are also highly effective and represent a robust alternative for this transformation.

  • Avoid: First-generation catalysts like Pd(PPh₃)₄ are ill-suited for this application and will likely lead to low yields and require extensive optimization.

By leveraging these advanced catalytic systems and following a logical, data-driven approach to optimization, researchers can confidently and efficiently synthesize complex, substituted pyrimidines to accelerate their research and development programs.

References

Evaluating the Antimicrobial Spectrum of 4-Chloro-6-methylthiopyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among the heterocyclic compounds, pyrimidine derivatives have emerged as a promising class, demonstrating a wide array of biological activities.[1] This guide provides a comprehensive evaluation of the antimicrobial spectrum of a specific subclass: 4-Chloro-6-methylthiopyrimidine derivatives. While direct antimicrobial data for this specific scaffold is emerging, this guide will synthesize findings from closely related thiopyrimidine analogues to project its potential antimicrobial profile and provide a framework for its systematic evaluation. We will delve into the mechanistic underpinnings of their action, present comparative antimicrobial data, and offer a robust, self-validating experimental protocol for their assessment, grounded in internationally recognized standards.

The Chemical Scaffold: this compound

The core structure of this compound presents a versatile scaffold for medicinal chemistry. The chlorine atom at the 4-position and the methylthio group offer reactive sites for further functionalization, allowing for the generation of diverse chemical libraries.[2][3] While historically utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its intrinsic biological activity warrants deeper investigation.[2]

Caption: Core structure of this compound.

Mechanism of Action: Targeting Bacterial Cell Division

A compelling body of evidence suggests that many thiopyrimidine derivatives exert their antimicrobial effects by targeting a critical process in bacterial survival: cell division.[4][5] Specifically, these compounds have been shown to inhibit the function of the Filamentous temperature-sensitive protein Z (FtsZ).[4][5]

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis.[6] It polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other cell division proteins.[7] The constriction of the Z-ring ultimately leads to the formation of a septum and the division of the parent cell into two daughter cells.[7]

Thiopyrimidine derivatives are proposed to interfere with this process by inhibiting the GTPase activity of FtsZ, which is essential for its polymerization and depolymerization dynamics.[4][5] This disruption of Z-ring formation leads to filamentation of the bacteria and eventual cell death.[4][8] This mechanism is a key advantage as FtsZ is a highly conserved protein across a broad range of bacteria, suggesting the potential for broad-spectrum activity. Furthermore, as it is a novel target not exploited by most current antibiotics, the likelihood of cross-resistance is reduced.[6]

G cluster_pathway Inhibition of Bacterial Cell Division by Thiopyrimidine Derivatives FtsZ FtsZ Monomers Polymerization Polymerization FtsZ->Polymerization GTP binding GTP GTP ZRing Z-Ring Formation Polymerization->ZRing CellDivision Bacterial Cell Division ZRing->CellDivision Thiopyrimidine This compound Derivatives Thiopyrimidine->Inhibition Inhibition->Polymerization

Caption: Proposed mechanism of action of thiopyrimidine derivatives.

Comparative Antimicrobial Spectrum

While specific Minimum Inhibitory Concentration (MIC) data for this compound derivatives are not yet widely published, the antimicrobial activity of structurally related thiopyrimidine compounds provides valuable insights into their potential spectrum. The following table summarizes the MIC values of various thiopyrimidine derivatives against a range of bacterial and fungal pathogens, as reported in the literature. It is important to note that direct extrapolation of these values to the this compound scaffold should be done with caution and serves as a basis for future experimental validation.

Table 1: Antimicrobial Activity of Selected Thiopyrimidine Derivatives

Compound ClassTest OrganismMIC Range (µg/mL)Reference
Thiophenyl-pyrimidine derivativeStaphylococcus aureus (including MRSA)24 - 48[9]
Thiophenyl-pyrimidine derivativeVancomycin-Resistant Enterococcus (VRE)24 - 48[9]
4,6-diaryl-2-alkylthiopyrimidinesStaphylococcus aureusModerate to Good Activity[10]
4,6-diaryl-2-alkylthiopyrimidinesBacillus subtilisModerate to Good Activity[10]
4,6-diaryl-2-alkylthiopyrimidinesEscherichia coliModerate Activity[10]
4,6-diaryl-2-alkylthiopyrimidinesPseudomonas aeruginosaModerate Activity[10]
Thiazolopyrimidine derivativesStaphylococcus aureus5.9 - 6.8 µM[11]
Thiazolopyrimidine derivativesEscherichia coli47.3 - 217.5 µM[11]
Thiazolopyrimidine derivativesCandida albicans23.6 - 27.1 µM[11]

Table 2: Comparison with Standard Antimicrobial Agents

Antimicrobial AgentClassGeneral Spectrum of Activity
CiprofloxacinFluoroquinoloneBroad-spectrum, including Gram-positive and Gram-negative bacteria.
VancomycinGlycopeptidePrimarily active against Gram-positive bacteria, including MRSA.
FluconazoleTriazoleAntifungal agent active against a range of yeasts and fungi.
Methicillinβ-lactamActive against susceptible Staphylococcus aureus.

Experimental Protocol: Antimicrobial Susceptibility Testing

To ensure the generation of reliable and reproducible data, a standardized protocol for determining the antimicrobial susceptibility of this compound derivatives is essential. The following detailed methodology is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M07-A10 document for broth dilution methods.[9][12]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against a panel of clinically relevant microorganisms using the broth microdilution method.
Materials:
  • This compound derivatives (synthesized and purified)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)

  • Spectrophotometer

  • Sterile saline (0.85%)

  • McFarland turbidity standards (0.5)

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Dissolve the synthesized this compound derivatives in sterile DMSO to a final concentration of 10 mg/mL.

    • Prepare stock solutions of control antibiotics (e.g., Ciprofloxacin, Vancomycin, Fluconazole) according to CLSI guidelines.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the compound stock solutions in CAMHB directly in the 96-well plates. The final volume in each well should be 100 µL. The typical concentration range to test is 0.06 to 128 µg/mL.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

    • Add 100 µL of the standardized inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for yeast in ambient air.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism as detected by the unaided eye.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start prep_stock Prepare Compound Stock Solutions start->prep_stock prep_inoculum Prepare Standardized Microorganism Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculation Inoculate Plates prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates (35°C) inoculation->incubation read_mic Read and Record MIC Values incubation->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. Based on the activity of related thiopyrimidine derivatives, it is hypothesized that this class of compounds will exhibit significant activity, particularly against Gram-positive bacteria, through the inhibition of the essential cell division protein FtsZ.

The lack of specific antimicrobial data for this compound derivatives underscores the need for further research. The synthesis of a focused library of derivatives and their systematic evaluation using the standardized protocol outlined in this guide is a critical next step. Such studies will not only elucidate the antimicrobial spectrum of this chemical class but also contribute to the vital effort of discovering and developing new weapons against the growing threat of antimicrobial resistance.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-6-methylthiopyrimidine-Based Compounds as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a privileged structure, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1] Its inherent ability to mimic the purine bases of ATP allows for effective competition at the ATP-binding sites of protein kinases, a critical class of enzymes often dysregulated in cancer. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-Chloro-6-methylthiopyrimidine-based compounds, a class of molecules with significant potential for development as targeted kinase inhibitors.

The strategic placement of a chlorine atom at the 4-position and a methylthio group at the 6-position of the pyrimidine ring offers a versatile platform for chemical modification. The chlorine atom serves as a key reactive handle for introducing various substituents via nucleophilic substitution, allowing for the exploration of diverse chemical space and the fine-tuning of biological activity. The methylthio group, on the other hand, can influence the electronic properties of the pyrimidine ring and provide additional interaction points within the target protein. This guide will delve into the synthesis, biological evaluation, and SAR of this promising class of compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their own discovery efforts.

The this compound Scaffold: A Platform for Kinase Inhibition

The core structure of this compound provides a foundational scaffold for the design of kinase inhibitors. The pyrimidine ring itself is a key pharmacophoric element, capable of forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a crucial interaction for potent inhibition. The substituents at the 2, 4, 5, and 6 positions can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.

Caption: General structure of the this compound scaffold and key positions for modification.

Comparative Analysis of Biological Activity: Insights from Analogs

While direct, comprehensive SAR studies on a single, large library of this compound derivatives are not extensively published, we can glean valuable insights by comparing the biological activities of structurally related compounds from various studies. The following table summarizes the in vitro anticancer and kinase inhibitory activities of several pyrimidine derivatives, highlighting the impact of substitutions at the 4-position.

Compound ID4-Substituent2-SubstituentTarget/Cell LineIC50 (µM)Key ObservationsReference
Analog 1 4-chloro-2-fluorophenylaminoHAurora A Kinase0.0386The presence of a substituted aniline at C4 is crucial for potent kinase inhibition. The fluorine and chlorine atoms on the phenyl ring likely contribute to favorable interactions in the active site.[2]
Analog 2 4-ethylpiperazin-1-yl(S)-(4-chloro-2-fluorophenyl)(3-aminopyrrolidin-1-yl)methanonecMYC/MYCN reduction>50% reduction at 1.0 µMDemonstrates that complex side chains at C4 can lead to potent cellular effects beyond direct kinase inhibition.[2]
Analog 3 4-chloro-6-ethoxymethylthioN/AN/AThis analog highlights the synthetic accessibility of modifying the 6-position, suggesting that variations of the methylthio group could be explored.[3]
Analog 4 4-aminomethylthioN/AN/AThe amino group at C4 is a common feature in many kinase inhibitors, often forming key hydrogen bonds.[4][5]
Analog 5 4-(4-bromophenyl)methoxyHepG2 (Liver Cancer)~5Demonstrates that aryl groups at the 4-position can confer significant anticancer activity.[6]

Key Structure-Activity Relationship Insights:

  • The 4-Position is Key for Potency and Selectivity: The nature of the substituent at the C4 position is a primary determinant of biological activity. Aromatic amines (anilines) are particularly effective, likely due to their ability to form hydrogen bonds with the kinase hinge region and engage in hydrophobic interactions.[4]

  • Halogenation of Phenyl Rings Enhances Activity: The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring of the C4-substituent often leads to increased potency. This may be due to altered electronic properties or the formation of specific halogen bonds within the kinase active site.[2]

  • The 2-Position Offers Further Optimization: While the focus is often on the 4-position, modifications at the 2-position can also influence activity. Small, non-bulky groups are generally preferred to avoid steric hindrance.

  • The 6-Methylthio Group: The methylthio group at the 6-position contributes to the overall electronic character of the pyrimidine ring. While less frequently modified in the reviewed literature, its oxidation to a sulfone or replacement with other small alkylthio or alkoxy groups could be a viable strategy for modulating activity and physicochemical properties.

Experimental Protocols for Biological Evaluation

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Kinase_Inhibition_Assay_Workflow cluster_workflow ADP-Glo™ Kinase Assay Workflow Start Start Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Reaction_Setup Add kinase, buffer, and test compound to 384-well plate Compound_Prep->Reaction_Setup Pre_incubation Pre-incubate for 10 minutes at room temperature Reaction_Setup->Pre_incubation Reaction_Initiation Add ATP and substrate to initiate kinase reaction Pre_incubation->Reaction_Initiation Incubation Incubate for 60 minutes at room temperature Reaction_Initiation->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent to deplete unused ATP Incubation->ADP_Glo_Reagent Kinase_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence Measure luminescence (signal is proportional to ADP produced) Kinase_Detection_Reagent->Luminescence Data_Analysis Calculate % inhibition and determine IC50 values Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), 1 µL of the recombinant kinase, and 1 µL of the diluted test compound.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

  • Initiation of Reaction: Add 2.5 µL of a mixture containing the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay Kit (Promega) following the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the generated ADP to ATP, which is quantified via a luciferase/luciferin reaction.[7]

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data from related compound series strongly suggest that strategic modifications, particularly at the 4-position with substituted anilines, can lead to potent and selective inhibitors. Future research in this area should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives to build a more comprehensive SAR. This should include variations of the substituent at the 4-position, exploration of different functional groups at the 2- and 5-positions, and modification of the 6-methylthio group. Such studies, guided by the principles outlined in this guide, will undoubtedly accelerate the discovery of new and effective targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

Benchmarking the performance of 4-Chloro-6-methylthiopyrimidine in multi-step synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Performance Benchmark Guide: 4-Chloro-6-methylthiopyrimidine in Multi-Step Synthesis

This guide provides an in-depth technical analysis of this compound, a key heterocyclic intermediate. We will objectively benchmark its performance against common alternative strategies in the context of multi-step synthesis, with a focus on applications relevant to pharmaceutical and agrochemical research. The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to optimize synthetic routes involving substituted pyrimidine scaffolds.

Introduction: The Central Role of the Pyrimidine Scaffold

Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[1] Their prevalence stems from the pyrimidine ring's ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Consequently, the efficient and controlled synthesis of functionalized pyrimidines is a critical endeavor in drug discovery.

This compound has emerged as a versatile and valuable building block in this field.[2][3][4] Its unique bifunctional nature—a reactive chlorine atom poised for nucleophilic substitution and a methylthio group that can be further modified—allows for precise, sequential molecular elaboration. This guide aims to dissect the performance characteristics of this reagent, comparing it to alternative starting materials and synthetic strategies to provide a clear, data-driven framework for methodological selection.

Technical Profile of this compound

Structure and Reactivity

The synthetic utility of this compound is dictated by its electronic and steric properties. The key reactive site is the chlorine atom at the C4 position. As a halogen, it is an excellent leaving group, making the C4 position susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[3] This is the primary pathway for introducing amine, alkoxy, and other nucleophilic groups.

The methylthio (-SCH₃) group at the C6 position serves two main purposes:

  • Electronic Modulation: It influences the reactivity of the C4 position.

  • Secondary Reaction Handle: The sulfur can be oxidized to a sulfoxide or a sulfone. The resulting methylsulfonyl group (-SO₂CH₃) is an even more potent leaving group than chlorine, enabling a second, sequential substitution reaction if desired.[5]

This inherent, differential reactivity between the C4 and C6 substituents allows for a controlled, stepwise synthesis, which is a significant advantage over symmetrically functionalized precursors.

Visualization of the Synthetic Potential

The logical flow for utilizing this compound in a sequential synthesis is outlined below. The initial, facile displacement of the chloride is followed by a more demanding, oxidation-activated displacement of the sulfonyl group.

G A This compound B Step 1: SNAr (+ Nucleophile 1) A->B C 4-(Nu1)-6-methylthiopyrimidine B->C D Step 2: Oxidation (e.g., m-CPBA) C->D E 4-(Nu1)-6-methylsulfonylpyrimidine D->E F Step 3: SNAr (+ Nucleophile 2) E->F G 4-(Nu1)-6-(Nu2)-pyrimidine F->G

Caption: Sequential functionalization workflow for this compound.

Comparative Analysis with Alternative Synthetic Strategies

The selection of a starting material is a critical decision point. Here, we compare the performance of this compound with two common alternatives: a di-substituted precursor and a modern C-H activation approach.

Alternative 1: Di-substituted Pyrimidines (e.g., 4,6-Dichloro-2-(methylthio)pyrimidine)

A frequent alternative is to start with a di-halogenated pyrimidine and attempt a regioselective mono-substitution.

  • Rationale: Dichloro-pyrimidines are often more readily available and less expensive as they are upstream in the synthetic pathway from thiobarbituric acid.[5][6]

  • Performance Trade-offs:

    • Selectivity: Achieving clean mono-substitution can be exceptionally challenging. The reaction often yields a mixture of the starting material, the desired mono-substituted product, and the di-substituted byproduct. This necessitates stringent control over stoichiometry, temperature, and reaction time.[6][7] In many cases, chromatographic purification is unavoidable, which is undesirable for large-scale synthesis.

    • Yield: The yield of the desired mono-substituted product is often compromised by the formation of the di-substituted impurity.

    • Process Complexity: The need for precise control and complex purification adds significant operational overhead and cost. For example, while the synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine from its dichloro precursor can be achieved with high selectivity under specific conditions (1.1 eq. of EtONa at 20°C), slight deviations can lead to mixtures.[7][8]

Alternative 2: Direct C-H Arylation/Functionalization

Modern synthetic methods offer an alternative path that avoids pre-functionalized (i.e., halogenated) starting materials.

  • Rationale: C-H activation is an atom-economical strategy that forms C-C or C-N bonds directly on the pyrimidine core, avoiding halogenation and de-halogenation steps.[9][10]

  • Performance Trade-offs:

    • Regioselectivity: Directing the functionalization to a specific C-H bond is a major challenge. It often requires specific directing groups on the substrate or the use of sophisticated ligand-catalyst systems.[10][11] Without such control, mixtures of isomers are common.

    • Catalyst Cost & Sensitivity: These reactions typically rely on expensive and air-sensitive precious metal catalysts (e.g., Palladium, Ruthenium) and specialized ligands, which can be prohibitive for industrial-scale production.[9][12]

    • Substrate Scope: The reaction conditions are often highly substrate-specific, and a procedure optimized for one pyrimidine derivative may not be transferable to another, requiring extensive re-optimization.

Performance Data Summary

The following table summarizes the key performance indicators for each strategy.

FeatureThis compound 4,6-Dichloropyrimidine Derivative Direct C-H Functionalization
Primary Reaction Nucleophilic Aromatic Substitution (SNAr)Regioselective SNArMetal-Catalyzed C-H Activation
Selectivity Control Excellent: Pre-defined single reaction site.Moderate to Poor: Risk of di-substitution.Challenging: Requires directing groups or catalyst control.
Predictability HighLow to MediumLow to Medium
Reaction Conditions Often mild (e.g., 20-80 °C), base-mediated.Requires strict stoichiometric and thermal control.Often requires high temperatures and specialized catalysts.
Typical Yields Good to Excellent (for mono-substitution)Variable; depends on success of selective reaction.Highly variable; substrate-dependent.
Purification Generally straightforward (crystallization or simple extraction).Often requires chromatography to separate products.Often requires chromatography.
Cost & Scalability Higher initial reagent cost, but simpler process.Lower reagent cost, but higher process complexity/cost.High catalyst cost; scalability can be an issue.

Experimental Protocols & Benchmarking Workflow

To provide a practical benchmark, we will outline the experimental workflows for synthesizing a hypothetical target: N-benzyl-6-(methylthio)pyrimidin-4-amine .

Workflow 1: Synthesis via this compound (Recommended)

This approach offers a direct and high-yielding path to the target molecule with minimal side products.

G cluster_0 Workflow 1: High Selectivity A This compound B Benzylamine, Base (e.g., DIPEA), Solvent (e.g., NMP) A->B SNAr C N-benzyl-6-(methylthio)pyrimidin-4-amine (Target Molecule) B->C

Caption: Direct synthesis using the mono-chloro precursor.

Step-by-Step Protocol:

  • To a stirred solution of this compound (1.0 eq.) in N-Methyl-2-pyrrolidone (NMP, 5 mL per mmol), add benzylamine (1.2 eq.) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq.).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The resulting crude product is typically of high purity (>95%) and can often be purified further by simple crystallization from an ethanol/water mixture.

Causality: The use of a pre-defined mono-chloro substrate eliminates the possibility of di-substitution, making the reaction highly predictable. The primary purification challenge is removing excess amine and base, which is readily achieved by aqueous workup.

Workflow 2: Synthesis via 4,6-Dichloro-2-(methylthio)pyrimidine

This workflow highlights the selectivity challenges inherent in using a di-substituted starting material.

G cluster_1 Workflow 2: Selectivity Challenge A 4,6-Dichloro-2-(methylthio)pyrimidine B Benzylamine (1.0 eq.), Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) A->B SNAr C Product Mixture: - Target Molecule - Di-substituted Product - Starting Material B->C D Chromatographic Purification C->D E Isolated Target Molecule D->E

Caption: Synthesis from a dichloro precursor, requiring difficult purification.

Step-by-Step Protocol:

  • To a stirred solution of 4,6-Dichloro-2-(methylthio)pyrimidine (1.0 eq.) in acetonitrile (10 mL per mmol), add benzylamine (1.0 eq.) and potassium carbonate (K₂CO₃, 1.5 eq.).

  • Heat the mixture to 60 °C and monitor carefully by TLC or LC-MS every 30 minutes.

  • The reaction must be quenched (e.g., by adding water) as soon as the optimal ratio of mono- to di-substituted product is observed, which often occurs before the starting material is fully consumed.

  • Work up the reaction as described in Workflow 1.

  • The crude product will be a mixture. Isolate the target molecule using column chromatography on silica gel.

Causality: The two chlorine atoms have similar reactivity, making it statistically and electronically difficult to stop the reaction cleanly after the first substitution. This leads to a product mixture that is challenging to separate, reducing the isolated yield and increasing the process cost and time.

Conclusion and Authoritative Recommendations

For multi-step syntheses where precision, predictability, and product purity are paramount, This compound demonstrates superior performance over di-substituted precursors. Its key advantage lies in the elimination of selectivity issues, which simplifies process development, reduces purification burdens, and ultimately leads to higher effective yields of the desired mono-functionalized product.

  • For Drug Discovery & Early Development: The reliability of this compound ensures the consistent production of pure compounds for biological testing, which is a critical requirement.

  • For Process & Scale-up Chemistry: While the initial reagent cost may be higher, the savings realized from simplified operations, avoidance of chromatography, and improved batch-to-batch consistency often result in a lower overall cost of manufacturing.

While alternatives like C-H activation are academically interesting and push the boundaries of green chemistry, their practical application in robust, large-scale manufacturing of complex molecules remains limited by issues of cost, scope, and scalability. Therefore, for predictable and efficient synthesis of 4-amino or 4-alkoxy-6-methylthiopyrimidine derivatives, the use of this compound is the authoritative and recommended choice.

References

Guide to the Chemical Stability of 4-Chloro-6-methylthiopyrimidine and Its Analogs: Considerations for Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Medicinal Chemists

The pyrimidine nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutics and clinical candidates. Within this class, 4-Chloro-6-methylthiopyrimidine stands out as a versatile and economically significant building block. Its unique arrangement of a reactive chlorine atom and a modifiable methylthio group offers synthetic chemists a powerful handle for molecular elaboration. However, the very features that make this scaffold synthetically attractive also introduce potential stability liabilities.

For researchers in drug discovery and development, a nuanced understanding of a building block's stability is not merely academic; it is a critical parameter that dictates reaction conditions, purification strategies, storage protocols, and ultimately, the quality and viability of an active pharmaceutical ingredient (API). Degradation of such an intermediate can lead to yield loss, complex impurity profiles, and unforeseen challenges in process scale-up.

This guide provides a comprehensive comparative analysis of the stability of this compound against two of its structurally significant analogs. We will dissect the chemical rationale behind common degradation pathways, provide robust, self-validating experimental protocols for stability assessment, and interpret the resulting data to establish clear structure-stability relationships. The objective is to arm scientists with the expert insights required to make informed decisions when incorporating these valuable pyrimidine scaffolds into their synthetic campaigns.

The Pyrimidine Core: Reactivity and Potential Instability

The chemical behavior of this compound is governed by the electronic properties of the pyrimidine ring and its substituents. The two nitrogen atoms in the ring act as electron sinks, withdrawing electron density and rendering the carbon positions electrophilic. This effect is particularly pronounced at positions 2, 4, and 6.

  • The 4-Chloro Group: The chlorine atom at the C4 position is an excellent leaving group, making this site highly susceptible to nucleophilic aromatic substitution (SNAr). While this is a desired trait for synthesis, it is also a primary pathway for degradation via hydrolysis, where water acts as the nucleophile. The rate of this hydrolysis can be significantly influenced by pH.[1][2]

  • The 6-Methylthio Group: The sulfur atom of the methylthio group is nucleophilic and can be prone to oxidation, typically forming the corresponding sulfoxide and sulfone. This transformation dramatically alters the electronic and steric profile of the molecule, impacting its reactivity and biological properties.

Protocols for Rigorous Stability Evaluation

To quantify and compare the stability of our target compounds, a standardized set of stress-testing protocols is essential. These methods, adapted from the principles outlined in the ICH Harmonised Guidelines for stability testing [cite: ICH Q1A(R2)], are designed to accelerate degradation and reveal potential liabilities. --INVALID-LINK--

The overall workflow for this comparative analysis is depicted below.

G cluster_stability cluster_structure High Highest Medium Moderate Low Lowest A Analog A: 4-Fluoro Strong C-F bond (116 kcal/mol) Less susceptible to S_NAr A->High P Parent: 4-Chloro Weaker C-Cl bond (81 kcal/mol) Baseline reactivity A->P More Stable P->Medium B Analog B: 4-Sulfonyl Strongly electron-withdrawing SO₂Me group Activates C4 to nucleophilic attack P->B More Stable B->Low

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to innovation is matched by our dedication to safety and environmental stewardship. 4-Chloro-6-methylthiopyrimidine is a valuable heterocyclic intermediate, but its handling and disposal demand rigorous adherence to established protocols. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance. Its disposal pathway is dictated by its toxicological and chemical properties.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. Based on available Safety Data Sheets (SDS), this compound presents several risks that must be managed.

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity, OralH302: Harmful if swallowedGHS07Warning
Skin Corrosion/IrritationH315: Causes skin irritationGHS07Warning
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07Warning
Specific Target Organ ToxicityH335: May cause respiratory irritationGHS07Warning
Data compiled from multiple supplier Safety Data Sheets.[1][2][3]

The causality behind these classifications lies in the compound's reactive nature. The chloro and methylthio groups on the pyrimidine ring make it a potential irritant to mucous membranes and skin upon contact. Ingestion can lead to systemic toxicity, and inhalation of dust or aerosols can irritate the respiratory tract.

Essential Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The equipment listed below must be worn when handling this compound in any capacity, from experimental use to waste packaging.

Protection TypeSpecificationRationale
Eye/Face Safety goggles with side-shields or a full-face shield.[4][5]Prevents eye irritation or serious damage from splashes or airborne particles.[1][2]
Hand Chemically resistant, impervious gloves (e.g., Nitrile, Neoprene).[4]Prevents skin contact, which can cause irritation.[2]
Body Impervious clothing, such as a lab coat. Ensure full coverage of exposed skin.[4]Protects skin from accidental contact and contamination.
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[2] A NIOSH/MSHA approved respirator may be needed for large spills.[5]Mitigates the risk of respiratory tract irritation from dust or aerosols.[2]
Chemical Incompatibility

Proper segregation is critical to prevent dangerous reactions. Store this compound and its waste away from:

  • Strong oxidizing agents and strong acids : Contact can lead to exothermic and potentially violent reactions.[6]

  • Moisture : The compound is hygroscopic and should be kept in a dry environment to maintain stability.[6]

Waste Collection and Segregation Protocol

The principle of waste minimization should always be applied; however, when waste generation is unavoidable, a systematic collection process is paramount. Never dispose of this compound down the drain or in regular trash.[7][8]

Step-by-Step Waste Collection
  • Designate a Waste Container : Use a clearly labeled, leak-proof container that is compatible with the chemical.[7][9] The original product container is often a suitable choice.[7]

  • Labeling : The waste container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound." Include the approximate concentration and date.

  • Collection of Solids : For solid waste (e.g., residual powder, contaminated weigh boats), carefully transfer it into the designated waste container to minimize dust formation.

  • Collection of Contaminated Debris : Any materials grossly contaminated with the compound, such as gloves, paper towels from a spill cleanup, or TLC plates, should be collected in a separate, clearly labeled, sealed plastic bag and then placed in a designated solid waste container.[7]

  • Container Management : Keep the waste container securely closed at all times, except when adding waste.[8][10] Store the container in a designated satellite accumulation area, such as a fume hood or a ventilated cabinet, away from incompatible materials.

G cluster_workflow Waste Collection Workflow A Generate Waste (e.g., excess reagent, contaminated items) B Retrieve Designated Hazardous Waste Container A->B C Transfer Waste to Container (Minimize dust/spills) B->C D Securely Seal Container C->D E Ensure Proper Labeling ('Hazardous Waste', Chemical Name, Date) D->E F Store in Satellite Accumulation Area (Away from incompatibles) E->F G Request Pickup by EHS or Licensed Disposal Company F->G

Caption: Workflow for collecting chemical waste.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release. All personnel handling this compound must be familiar with these procedures.

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact : Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6][11]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[4][12]

  • Ingestion : Do NOT induce vomiting. Wash out mouth with water if the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][11]

Spill Cleanup Protocol

For small spills, laboratory personnel with appropriate training and PPE can perform cleanup. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Ensure Safety : Wear the full PPE detailed in Section 1.2. Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Containment : Prevent the spill from spreading. For solid spills, avoid creating dust.

  • Absorption : Cover the spill with an inert absorbent material like vermiculite, sand, or a universal binder.[2][4]

  • Collection : Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[11]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[4] Collect all cleaning materials as hazardous waste.

  • Disposal : Seal and label the waste container and manage it according to the protocol in Section 2.

G cluster_spill Spill Response Protocol action_node action_node start Spill Occurs is_large Large Spill? start->is_large evacuate Evacuate Area Contact EHS is_large->evacuate Yes don_ppe Don Full PPE is_large->don_ppe No contain Contain Spill (Avoid Dust) don_ppe->contain absorb Cover with Inert Absorbent contain->absorb collect Collect Waste into Sealed Container absorb->collect decontaminate Decontaminate Area & Dispose of Materials collect->decontaminate

Caption: Decision tree for chemical spill response.

Final Disposal Pathway

The ultimate disposal of this compound must be handled by professionals to ensure environmental protection and regulatory compliance.

Classification as Hazardous Waste

This compound is classified as hazardous waste due to its GHS classifications (toxicity, irritation).[2][3] Furthermore, as a chlorinated organic and an organosulfur compound, it falls under specific waste categories that are forbidden from open burning or landfilling without treatment.[13] Chemical waste generators are legally responsible for correctly classifying their waste.[6]

Mandated Disposal Procedure

The only acceptable method for the final disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal company.[5][6][14] Your institution's EHS department manages this process. They will arrange for the pickup, transport, and ultimate destruction of the chemical waste in a compliant manner.

While incineration in a specialized facility equipped with afterburners and scrubbers is a common and effective method for destroying such organic compounds, the specific treatment method will be determined by the waste disposal facility.[11][13]

Regulatory Framework and Compliance

All hazardous waste management activities are governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) provides the overarching framework under the Resource Conservation and Recovery Act (RCRA). State and local regulations are often more stringent.

It is the responsibility of every individual generating waste to adhere to these regulations and their institution's specific policies.[7][10] Always consult with your EHS department for guidance and to schedule a waste pickup. By following these procedures, you build a culture of safety, protect our environment, and ensure our research remains both groundbreaking and responsible.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-6-methylthiopyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 4-Chloro-6-methylthiopyrimidine (CAS No. 17119-73-2). In drug discovery and development, our progress is intrinsically linked to our ability to manage chemical risks effectively. This guide is designed to move beyond a simple checklist, providing you with the rationale behind each safety protocol. By understanding the why, you empower yourself to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: The Foundation of Your Safety Protocol

While comprehensive toxicological data for this compound may be limited, a professional risk assessment involves analyzing data from structurally analogous compounds. Chemicals like 4,6-Dichloro-2-(methylthio)pyrimidine and 4-Chloro-2-methylthiopyrimidine are classified as corrosive and capable of causing severe skin burns and eye damage.[1][2] Therefore, we must operate under the assumption that this compound presents similar, significant hazards.

The primary routes of exposure we must guard against are:

  • Dermal Contact: Can lead to irritation or severe chemical burns.

  • Ocular Contact: Poses a risk of serious eye damage.[3]

  • Inhalation: Particularly when handling the compound as a powder or if aerosols are generated.

  • Ingestion: Harmful if swallowed.[3]

Every piece of Personal Protective Equipment (PPE) recommended below is a direct countermeasure to these potential exposure routes.

Core PPE Requirements: Your Non-Negotiable Barrier

Engineering controls, such as a certified chemical fume hood, are the first line of defense.[4] PPE is the critical second barrier that protects you during direct manipulation of the chemical.

Eye and Face Protection: A Dual-Layer Approach

Given the high risk of serious eye damage, a dual-layer of protection is mandatory.

  • Chemical Splash Goggles: These are essential as they form a complete seal around the eyes, protecting from splashes, vapors, and fine dust. Standard safety glasses are insufficient.

  • Face Shield: Worn over the goggles, a face shield protects the entire face from splashes. This is crucial when handling larger quantities or during procedures with a high splash potential, such as transferring solutions. For corrosive materials, a face shield is a non-negotiable component of your PPE.

Hand Protection: The Right Glove Matters

Your hands are most likely to come into direct contact with the chemical.

  • Material: Nitrile gloves are a standard and appropriate choice for incidental contact. Always check the manufacturer's compatibility chart for breakthrough times with chlorinated and sulfur-containing compounds if prolonged contact is anticipated.

  • Technique: Double-gloving is a best practice, especially during weighing and transfer operations. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin. Contaminated gloves must be removed and replaced immediately.

Body Protection: Shielding from Incidental Contact
  • Chemically Resistant Laboratory Coat: A standard cotton lab coat is not sufficient. A coat made of a chemically resistant material, such as polyester or a poly-cotton blend with a protective coating, is necessary. It should have a high collar and elastic or knit cuffs to ensure maximum coverage.[5]

  • Long Sleeves and Full Coverage: Always wear long-sleeved clothing and full-length pants under your lab coat. Ensure that no skin is exposed between your glove and your sleeve.

Respiratory Protection: Guarding Against Inhalation

Respiratory protection is situational but critical when engineering controls cannot guarantee exposure levels remain below safe limits.

  • When is it Required? A respirator is necessary when handling the solid powder outside of a containment device, when there is a risk of aerosol generation, or during a spill cleanup.

  • What Type? For powders, a NIOSH-approved N95 respirator may be sufficient.[6] For handling solutions that may produce vapors, a respirator equipped with organic vapor cartridges is recommended. Always perform a fit test to ensure a proper seal.

PPE Specification Summary

TaskMinimum Required PPE
Weighing Solid Compound Double Nitrile Gloves, Chemically Resistant Lab Coat, Chemical Splash Goggles, Face Shield, NIOSH-approved Respirator (N95 or higher)
Preparing Solutions (in Fume Hood) Nitrile Gloves, Chemically Resistant Lab Coat, Chemical Splash Goggles, Face Shield
General Handling (in Fume Hood) Nitrile Gloves, Chemically Resistant Lab Coat, Chemical Splash Goggles
Spill Cleanup Double Nitrile Gloves, Chemically Resistant Gown/Apron, Chemical Splash Goggles, Face Shield, Respirator with appropriate cartridges

Operational Workflow: A Step-by-Step Safety Process

Adhering to a strict workflow minimizes the risk of exposure at every stage. The following diagram outlines the critical steps for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_1 Verify Fume Hood Certification & Airflow prep_2 Locate Emergency Equipment (Eyewash, Safety Shower) prep_1->prep_2 prep_3 Don Full, Inspected PPE (Goggles, Face Shield, Coat, Gloves) prep_2->prep_3 handle_1 Weigh Solid Compound (Use Respiratory Protection) prep_3->handle_1 Proceed to Handling handle_2 Perform Chemical Manipulation (e.g., Dissolving, Reaction) handle_1->handle_2 handle_3 Securely Cap All Containers handle_2->handle_3 clean_1 Decontaminate Work Surface handle_3->clean_1 Proceed to Cleanup clean_2 Segregate Waste into Labeled Hazardous Waste Container clean_1->clean_2 clean_3 Doff PPE in Correct Order (Gloves Last) clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Workflow for handling this compound.

Emergency Response: When a Barrier is Breached

Preparedness is key to mitigating the harm from an accidental exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][5] Seek immediate medical attention.[1]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[1] You must seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[2] Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[1][5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[1]

Your safety is paramount. By integrating these principles and protocols into your daily work, you build a culture of safety that enables groundbreaking research to proceed responsibly.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methylthiopyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-methylthiopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.